1-Amino-4-bromo anthraquinone
Description
The exact mass of the compound 1-Amino-4-bromoanthraquinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-amino-4-bromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVRIPGYHSRFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347880 | |
| Record name | 1-Amino-4-bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-62-9 | |
| Record name | 1-Amino-4-bromoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-4-bromoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid structure
An In-Depth Technical Guide to 1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic Acid (Bromamine Acid)
Introduction
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid, commonly known in the industry as Bromamine Acid, is a pivotal organic intermediate.[1][2][3] Its molecular framework is built upon an anthraquinone core, a tricyclic aromatic ketone, which is strategically functionalized with an amino group, a bromine atom, and a sulphonic acid group. This specific arrangement of substituents imparts a unique combination of reactivity and physical properties, making it an indispensable precursor in the synthesis of a wide array of functional molecules.
Historically, Bromamine Acid's claim to fame is its role as a cornerstone in the manufacture of anthraquinone dyes.[2][3] It is a key building block for producing a variety of acid and reactive dyes, particularly for brilliant blue, violet, and green shades, valued for their good light-fastness and stability. Beyond the realm of colorants, its utility has expanded into more specialized fields. Researchers in medicinal chemistry and materials science utilize Bromamine Acid as a versatile scaffold for creating complex molecules with tailored biological activities or material properties.[4][5][6] Its application extends to the synthesis of potent P2Y receptor antagonists and inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), highlighting its relevance in modern drug development.[4][] Furthermore, it serves as an intermediate in the agrochemical and plastics industries.[6]
This guide provides a comprehensive technical overview of Bromamine Acid, detailing its structure, synthesis, chemical behavior, and applications, intended for researchers, chemists, and professionals in the chemical and pharmaceutical industries.
Physicochemical Properties and Structural Elucidation
The compound's formal IUPAC name is 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid.[8][9] Its identity and properties are well-defined and summarized below.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 116-81-4 | [9][10][11] |
| Molecular Formula | C₁₄H₈BrNO₅S | [2][9][10] |
| Molecular Weight | 382.19 g/mol | [2][9][10] |
| Appearance | Red needle-like crystals (pure form) | [2] |
| Melting Point | ~280-286 °C | [2] |
| Solubility | Soluble in water | |
| InChI Key | QZZSAWGVHXXMID-UHFFFAOYSA-N | [8][11] |
Molecular Structure
The structure of Bromamine Acid is characterized by the anthraquinone skeleton. The key functional groups are positioned on one of the terminal aromatic rings:
-
An amino group (-NH₂) at position 1.
-
A sulphonic acid group (-SO₃H) at position 2.
-
A bromo group (-Br) at position 4.
The electron-withdrawing nature of the quinone carbonyls and the sulphonic acid group significantly influences the reactivity of the molecule. Specifically, they facilitate the lability of the bromine atom at the C4 position, making it susceptible to nucleophilic substitution, which is the cornerstone of its synthetic utility.
Caption: Structure of Bromamine Acid with key positions numbered.
Synthesis and Purification
The industrial preparation of Bromamine Acid is a well-established multi-step process that starts from anthraquinone or 1-aminoanthraquinone.[1][2][3] The key transformations involve sulfonation and bromination.
Principle of Synthesis
The most common synthetic route involves the direct sulfonation and subsequent bromination of 1-aminoanthraquinone.[2][3]
-
Sulfonation: 1-aminoanthraquinone is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to introduce the sulfonic acid group at the 2-position, yielding 1-aminoanthraquinone-2-sulfonic acid.[2][3]
-
Bromination: The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated. Elemental bromine is added under controlled temperature conditions to install the bromine atom at the 4-position, ortho to the amino group.[1][12]
This sequence is crucial. The directing effects of the amino group guide the incoming electrophiles to the ortho and para positions. The sulfonation occurs at the less sterically hindered position 2, and subsequent bromination occurs at the activated position 4.
Caption: General workflow for the synthesis of Bromamine Acid.
Experimental Protocol: Synthesis
The following protocol is a representative example based on established industrial methods.[1][12]
CAUTION: This synthesis involves corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Step 1: Sulfonation of 1-Aminoanthraquinone
-
To a suitable reactor, charge 1-aminoanthraquinone.
-
Slowly add 20% fuming sulfuric acid while maintaining the temperature below a specified limit to control the exotherm. The choice of temperature is critical to prevent side reactions and ensure regioselectivity.
-
Once the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is deemed complete by an appropriate analytical method (e.g., TLC or HPLC).
-
The reaction mixture is then carefully quenched by adding it to water/ice, causing the product, 1-aminoanthraquinone-2-sulfonic acid, to precipitate.
-
The solid is isolated by filtration and washed to remove excess acid.
-
-
Step 2: Bromination
-
The isolated 1-aminoanthraquinone-2-sulfonic acid from the previous step is re-slurried in a suitable solvent, often an aqueous acidic medium.
-
The mixture is brought to a specific temperature, often slightly above room temperature (e.g., 15-20°C, though some patents suggest higher temperatures up to 82-83°C).[1][12] Temperature control is paramount to minimize the formation of over-brominated byproducts.
-
Liquid bromine is added dropwise over several hours.[12] The slow addition helps to manage the reaction's exothermicity and ensure high conversion.
-
After the addition is complete, the mixture is stirred for an incubation period (e.g., 2 hours) to drive the reaction to completion.[12]
-
-
Step 3: Isolation and Purification
-
Upon completion, the reaction mixture is diluted with water, causing the crude Bromamine Acid to precipitate.[12]
-
The precipitate is collected by filtration and washed.
-
For high-purity applications, the crude product is purified, typically by recrystallization from hot water. The product is dissolved in hot water, optionally treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool, whereupon the purified Bromamine Acid crystallizes.[1]
-
Chemical Reactivity and Key Reactions
The synthetic value of Bromamine Acid is derived almost entirely from the reactivity of the bromine atom at the C4 position.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom is readily displaced by a wide range of nucleophiles. This reaction is the foundation for its use as a dye intermediate.[5] The reaction is facilitated by the electron-withdrawing quinone and sulfonic acid groups, which stabilize the intermediate Meisenheimer complex formed during the SₙAr mechanism.
Common nucleophiles include:
-
Aliphatic and Aromatic Amines: Reaction with various amines is the most common transformation, leading to a vast library of 4-amino-substituted anthraquinone derivatives.[5] These derivatives are often intensely colored and form the basis of many blue and green anthraquinone dyes.
-
Alkoxides and Phenoxides: Reaction with alcohols or phenols under basic conditions can yield ether linkages.
The reaction is typically carried out in a solvent like water or DMF at elevated temperatures, often in the presence of a copper catalyst (Ullmann condensation) and an acid scavenger (e.g., sodium carbonate) to neutralize the HBr formed.[4][5]
Caption: Nucleophilic substitution of the bromine atom in Bromamine Acid.
Applications in Research and Industry
Dye Intermediate
This remains the largest application of Bromamine Acid. It is a crucial intermediate for manufacturing acid anthraquinone dyes and reactive anthraquinone dyes.[2][10] Examples of dyes synthesized from Bromamine Acid include Reactive Blue 5, Acid Violet 48, and Acid Blue 40.[10] Its water solubility and the predictable reactivity of the bromine atom make it an ideal starting material.
Precursor for Biologically Active Molecules
The anthraquinone scaffold is present in several biologically active compounds, and Bromamine Acid provides a convenient entry point for synthetic diversification.[5] Through nucleophilic substitution of the bromine atom, various side chains can be introduced to modulate biological activity. Research has demonstrated its use in synthesizing:
-
Enzyme Inhibitors: Derivatives have been studied as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) and cytosolic 5'-nucleotidase II (cN-II).[4]
-
Receptor Antagonists: It is a precursor for potent P2Y receptor antagonists, which are targets for antithrombotic drugs.[4][]
Other Industrial Uses
-
Agrochemicals: Bromamine Acid serves as an intermediate in the synthesis of certain pesticides, where the anthraquinone core is modified to create active agrochemical ingredients.[6]
-
Plastics and Polymers: It can be used as an intermediate for creating specialized additives or monomers, potentially imparting color or other functional properties to polymers.[6]
Safety and Handling
Bromamine Acid is an industrial chemical that requires careful handling. The primary hazards are related to irritation and potential sensitization.[13][14][15]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [11][13] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11][13][14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13][14][15] |
Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15] If dust is generated, respiratory protection may be required.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14] Keep away from incompatible materials such as strong oxidizing agents.[16]
Analytical Methods
The purity and identity of Bromamine Acid and its reaction products are typically assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is a common method for analysis.[12][17] A mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid can be used for separation.[17] Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also essential for structural confirmation.[5][9]
Conclusion
1-Amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid is a molecule of significant industrial and scientific importance. While its legacy is firmly rooted in the dye industry, its role as a versatile and reactive intermediate has secured its place in modern synthetic chemistry. The strategic placement of its functional groups provides a reliable chemical handle for constructing complex molecular architectures, enabling innovations in fields ranging from medicinal chemistry to materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher looking to harness its synthetic potential.
References
- 1. CN106748913A - A kind of preparation technology of bromamine acid - Google Patents [patents.google.com]
- 2. 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid [chembk.com]
- 3. chembk.com [chembk.com]
- 4. a2bchem.com [a2bchem.com]
- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 8. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 116-81-4 [sigmaaldrich.com]
- 9. 1-Amino-4-bromo-2-anthraquinone sulfonic acid [webbook.nist.gov]
- 10. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid [dyestuffintermediates.com]
- 11. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 116-81-4 [sigmaaldrich.com]
- 12. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]
- 13. echemi.com [echemi.com]
- 14. chemos.de [chemos.de]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. fishersci.com [fishersci.com]
- 17. 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Synthesis of 1-Amino-4-bromo anthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Amino-4-bromo anthraquinone
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of colorants and dyes.[1][2] This includes their application in the manufacturing of acid anthraquinone dyes and disperse dyes utilized for coloring synthetic textile fibers like polyester.[2][3] The strategic placement of the amino and bromo groups on the anthraquinone core allows for further chemical modifications, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental protocols, and comparative analysis of different methodologies.
Primary Synthetic Pathways
The synthesis of this compound can be broadly categorized into two main approaches:
-
Direct Bromination of 1-Aminoanthraquinone: This is a more direct route, but often faces challenges with selectivity.
-
Sulfonation Followed by Bromination: A multi-step approach that offers better control over the final product, primarily yielding the industrially significant 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid).
Pathway 1: Direct Bromination of 1-Aminoanthraquinone
The direct bromination of 1-aminoanthraquinone involves the electrophilic substitution of a bromine atom onto the anthraquinone nucleus. The amino group at the 1-position is an activating group and directs the incoming electrophile to the ortho and para positions. However, steric hindrance at the ortho position (position 2) can lead to a mixture of 2-bromo and 4-bromo isomers.
A significant advancement in this method is the use of a carboxylic acid solvent in the presence of hydrobromic acid.[1][2] This addition has been shown to surprisingly enhance the selectivity for the desired 4-bromo isomer.[4] The use of mineral acids in general can improve the yield of the 4-isomer.[4] Without such additives, the bromination of 1-aminoanthraquinones in a carboxylic acid with an equimolar amount of elemental bromine typically results in a 7:1 molar ratio of the 4-bromo to the 2-bromo isomer.[1][2]
Reaction Scheme:
Caption: Direct bromination of 1-Aminoanthraquinone.
Experimental Protocol: Selective Bromination in a Carboxylic Acid Medium [1][2]
-
Reaction Setup: A vigorously agitated mixture of a carboxylic acid solvent (e.g., a mixture of acetic acid and propionic acid), 48% hydrobromic acid, and 1-aminoanthraquinone is prepared in a reaction vessel.
-
Cooling: The mixture is cooled to a temperature between 0 and 5°C.
-
Bromine Addition: A solution of elemental bromine in acetic acid is added to the mixture over a period of approximately 1 hour, while maintaining the temperature at 0 to 5°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Isolation: Upon completion of the reaction, water is added to the mixture to precipitate the product.
-
Purification: The precipitated product is collected by filtration, washed with water and then with a suitable organic solvent like isopropanol, and finally dried.
Pathway 2: Sulfonation Followed by Bromination (The Bromamine Acid Route)
This is a widely used industrial method for producing anthraquinone dyes. The initial sulfonation of 1-aminoanthraquinone at the 2-position serves to protect this position and direct the subsequent bromination to the 4-position. The resulting product, 1-amino-4-bromoanthraquinone-2-sulfonic acid, is commonly known as bromamine acid.[3][5]
There are two primary methods for the initial sulfonation:
-
Solvent Method: 1-aminoanthraquinone is sulfonated with chlorosulfonic acid in an inert solvent like nitrobenzene.[6]
-
Oleum Method (One-Pot Method): This method utilizes oleum (fuming sulfuric acid) for sulfonation, and the subsequent bromination can be carried out in the same reaction vessel.[6][7]
The oleum method is often preferred for its efficiency.[6] During the sulfonation with oleum, some 1-aminoanthraquinone-2,4-disulfonic acid may be formed as a byproduct.[7][8] However, the sulfonic acid group at the 4-position is labile and is replaced by bromine during the subsequent bromination step.[7][8]
Reaction Scheme:
Caption: Synthesis of Bromamine Acid via Sulfonation and Bromination.
Experimental Protocol: One-Pot Synthesis of Bromamine Acid via the Oleum Method [7]
-
Sulfonation:
-
1-aminoanthraquinone is introduced into 100% sulfuric acid containing anhydrous sodium sulfate.
-
The mixture is heated to dissolve the starting material.
-
65% oleum is then added uniformly over several hours while maintaining an elevated temperature (e.g., 120°C).
-
The reaction is stirred for an additional period to ensure complete sulfonation.
-
-
Bromination:
-
The reaction mixture is cooled to a lower temperature (e.g., 50°C).
-
Elemental bromine is then added to the mixture.
-
The temperature is raised and maintained (e.g., 70-90°C) for several hours to complete the bromination.
-
-
Work-up and Isolation:
-
The reaction mixture is cooled and poured into ice-water, often containing sodium chloride, to precipitate the product.
-
The precipitated 1-amino-4-bromoanthraquinone-2-sulfonic acid is collected by filtration.
-
The crude product can be further purified by dissolving it in hot water, adjusting the pH to basic with a solution like sodium hydroxide, and then re-precipitating the acid form by adding a strong acid.
-
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield | Purity | Reference |
| Direct Bromination | 1-Aminoanthraquinone | Br₂, Acetic Acid, HBr | - | 4-isomer:2-isomer ratio up to 20:1 | [1][2] |
| Sulfonation-Bromination (Oleum) | 1-Aminoanthraquinone | Oleum, Br₂ | >70% | 93-94% | [7] |
| Bromination of 1-Aminoanthraquinone-2-sulfonic acid | 1-Aminoanthraquinone-2-sulfonic acid | Br₂, NaBrO₃, H₂O | - | >99.5% (by TLC) | [9] |
Causality Behind Experimental Choices
-
Role of Hydrobromic Acid in Direct Bromination: The addition of hydrobromic acid in the direct bromination process is crucial for enhancing the regioselectivity. It is believed to protonate the amino group, thereby modulating its directing effect and favoring substitution at the less sterically hindered 4-position.
-
Temperature Control: In both pathways, precise temperature control is critical. In the direct bromination, low temperatures (0-5°C) are maintained during bromine addition to control the reaction rate and minimize side reactions. In the sulfonation-bromination route, the sulfonation is carried out at a high temperature to drive the reaction, while the subsequent bromination is performed at a lower temperature to prevent decomposition and unwanted side reactions.
-
Use of Oleum: Oleum is a powerful sulfonating agent. Its use ensures the efficient conversion of 1-aminoanthraquinone to its 2-sulfonic acid derivative. The concentration of SO₃ in the oleum is a key parameter that influences the reaction rate and the formation of byproducts.
Conclusion
The synthesis of this compound can be achieved through multiple routes, with the direct bromination and the sulfonation-bromination pathways being the most prominent. The choice of method often depends on the desired final product and the required purity. For the direct synthesis of this compound, the use of hydrobromic acid to control regioselectivity is a key innovation. The sulfonation-bromination route, while more complex, is a robust and widely used industrial method for the production of the valuable dye intermediate, bromamine acid. A thorough understanding of the reaction mechanisms and the influence of experimental parameters is essential for optimizing the synthesis and achieving high yields of the desired product.
References
- 1. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 2. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chembk.com [chembk.com]
- 6. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 7. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid - Google Patents [patents.google.com]
Bromination of 1-aminoanthraquinone mechanism
An In-Depth Technical Guide to the Bromination of 1-Aminoanthraquinone
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the bromination of 1-aminoanthraquinone, a cornerstone reaction for the synthesis of valuable intermediates in the dye and pharmaceutical industries. We will move beyond simple procedural outlines to explore the underlying mechanistic principles, the critical parameters that govern regioselectivity, and field-proven protocols designed for reproducibility and high purity.
Strategic Importance of Brominated 1-Aminoanthraquinones
1-Aminoanthraquinone is a readily available starting material derived from anthraquinone.[1][2] Its true value is often unlocked through subsequent functionalization, with bromination being a primary route. The resulting products, such as 1-amino-4-bromoanthraquinone and 1-amino-2,4-dibromoanthraquinone, are crucial precursors. For instance, 1-amino-4-bromoanthraquinone-2-sulfonic acid, known as bromaminic acid, is a pivotal intermediate for a vast array of acid dyes and biologically active compounds, where the C4-bromo substituent is displaced by various nucleophiles.[3][4][5] The dibrominated derivative, 1-amino-2,4-dibromoanthraquinone, also serves as a key dye intermediate in the textile industry.[6]
The Core Mechanism: Electrophilic Aromatic Substitution
The bromination of 1-aminoanthraquinone proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7] Understanding the interplay of electronic effects within the molecule is paramount to controlling the reaction's outcome.
Causality of Regioselectivity:
-
Activating Group (-NH₂): The amino group at the C1 position is a powerful activating group. Its lone pair of electrons increases the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. This activation is directed specifically to the ortho (C2) and para (C4) positions.[8]
-
Deactivating Core (C=O groups): The two carbonyl groups of the anthraquinone structure are strongly electron-withdrawing, deactivating the entire aromatic system. However, the potent activating effect of the amino group overcomes this deactivation on its own ring (the 'A' ring).
The reaction is therefore overwhelmingly directed to the A-ring. The initial electrophilic attack by a bromonium ion (Br⁺), generated from elemental bromine, forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent rapid deprotonation step restores the aromaticity of the ring, yielding the brominated product.[7]
Caption: Figure 1: Mechanism of Electrophilic Bromination at the C4 Position.
Controlling Reaction Pathways: Solvents and Additives
The choice of solvent and additives is the most critical factor in directing the bromination towards the desired product, be it the 4-mono-, 2,4-di-, or sulfonated bromo-derivative.
-
Carboxylic Acids (e.g., Acetic Acid): Glacial acetic acid serves as a polar protic solvent that can effectively dissolve the reactants.[9] Crucially, it polarizes the Br-Br bond, facilitating the generation of the Br⁺ electrophile to a controlled extent, which helps in preventing runaway polybromination that can occur in more aggressive media.[10]
-
Pyridine: While effective, the use of pyridine on an industrial scale is generally avoided due to its strong odor, cost, and environmental disposal challenges.[11]
-
Sulfuric Acid/Oleum: These are used for the synthesis of bromaminic acid. The process typically involves a one-pot reaction where 1-aminoanthraquinone is first sulfonated and then subsequently brominated.[5][12] Iodine is often added as a catalyst in these systems.[12]
-
Hydrobromic Acid (HBr): This is a key insight for achieving high regioselectivity. The addition of aqueous HBr to a carboxylic acid solvent system dramatically enhances the formation of the 4-bromo isomer over the 2-bromo isomer.[13] This shifts the typical isomer ratio from approximately 7:1 to as high as 20:1, which is a significant process advantage as it minimizes the need for difficult isomeric purifications.[11]
Validated Experimental Protocols
The following protocols are described with sufficient detail to be self-validating systems, emphasizing control over critical process parameters.
Protocol 1: Synthesis of 1-Amino-2,4-dibromoanthraquinone
This protocol targets the exhaustive bromination of the activated ring under acidic aqueous conditions.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reagent Charging: To the flask, add 1-aminoanthraquinone (1.0 eq), water, and a catalytic amount of iodine (e.g., 0.01 eq).[14]
-
Acidification: Slowly add concentrated sulfuric acid (e.g., 2.5 eq) while stirring and maintaining the temperature below 40°C. Stir for 30 minutes at 25-30°C to ensure complete salt formation.
-
Bromine Addition: Heat the mixture to 50°C. Slowly add elemental bromine (2.1 - 2.2 eq) dropwise via the dropping funnel.[14]
-
Reaction Drive: After the addition is complete, raise the temperature to 85-90°C and maintain for 6-8 hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture. Filter the resulting solid precipitate.
-
Purification: Wash the filter cake thoroughly with water until the filtrate is neutral to remove residual acid. Dry the orange solid product. Expected yield is typically high.[14]
Protocol 2: Regioselective Synthesis of 1-Amino-4-bromoanthraquinone
This protocol leverages the HBr additive method for high 4-isomer selectivity.[11][13]
Caption: Figure 2: Workflow for Regioselective Monobromination.
-
Apparatus Setup: A jacketed glass reactor with a mechanical stirrer, a thermocouple, and a dropping funnel.
-
Reagent Charging: Charge the reactor with 1-aminoanthraquinone (1.0 eq), acetic acid, and propionic acid. The use of propionic acid prevents the acetic acid from freezing at the target reaction temperature.[13]
-
Additive Introduction: Add 48% aqueous hydrobromic acid (approx. 1.0 eq).
-
Cooling: Begin vigorous agitation and cool the reactor contents to between 0°C and 5°C.
-
Bromine Addition: Slowly add a solution of elemental bromine (1.05-1.1 eq) in acetic acid over approximately 1 hour, ensuring the internal temperature does not exceed 5°C.[11][13]
-
Reaction Hold: Continue stirring the mixture at 0-5°C for an additional hour after the bromine addition is complete.
-
Quenching & Work-up: Add ice, water, and a solution of sodium metabisulfite to the reaction mixture to destroy any excess bromine.[13]
-
Isolation: Stir for 45 minutes, then isolate the product by filtration.
-
Purification: Wash the filter cake with water and dry to yield the 1-amino-4-bromoanthraquinone product with a high 4-isomer to 2-isomer ratio.
Data Summary and Product Characterization
The choice of methodology directly impacts the reaction outcome. The following table summarizes the expected results from different approaches.
| Method | Key Reagents | Typical Product(s) | Isomer Ratio (4-Br : 2-Br) | Primary Application |
| Acidic Aqueous [6][14] | H₂SO₄, H₂O, Br₂ | 1-Amino-2,4-dibromoanthraquinone | N/A (Dibromination) | Dye Intermediate |
| Carboxylic Acid [13] | Acetic Acid, Br₂ | Mixture of 4- and 2-bromo isomers | ~7 : 1 | General Synthesis |
| HBr-Modified [11][13] | Acetic/Propionic Acid, HBr, Br₂ | 1-Amino-4-bromoanthraquinone | >15 : 1 | High-Purity Synthesis |
| Oleum Method [5][12] | Oleum, Br₂, Iodine | Bromaminic Acid | N/A (Sulfonated) | Acid Dye Synthesis |
Product Characterization: The identity and purity of the brominated products are confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H NMR will show characteristic shifts for the aromatic protons, allowing for confirmation of the bromine substitution pattern.[3][15] ¹³C NMR can also be used for structural confirmation.
-
Mass Spectrometry: Provides the molecular weight of the product. The presence of bromine is easily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[16]
-
IR Spectroscopy: Will show characteristic absorptions for the N-H stretches of the amino group and the C=O stretches of the quinone.[17]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0499451A1 - Synthesis of 1-amino-anthraquinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetanilide when treated with bromine in acetic acid mainly gives:A. - askIITians [askiitians.com]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 12. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 13. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 14. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 15. 1-Aminoanthraquinone(82-45-1) 1H NMR spectrum [chemicalbook.com]
- 16. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging | MDPI [mdpi.com]
A Comprehensive Spectroscopic Guide to 1-Amino-4-bromoanthraquinone: Structural Elucidation for Research and Development
As a foundational intermediate in the synthesis of a wide array of dyes and biologically active compounds, 1-amino-4-bromoanthraquinone is a molecule of significant interest to researchers in materials science and drug development.[1] Its utility as a precursor hinges on a well-defined molecular structure, the confirmation of which is paramount for ensuring the purity, efficacy, and safety of its downstream derivatives. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this vital compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind the spectral features, offering a validated framework for structural confirmation.
Molecular Structure and Functional Anatomy
Before delving into the spectroscopic data, it is essential to understand the molecule's architecture. 1-Amino-4-bromoanthraquinone is built upon a rigid, planar anthraquinone core, which is a 9,10-dioxoanthracene structure.[2] This core is substituted with an electron-donating amino (-NH₂) group at the C1 position and an electron-withdrawing bromo (-Br) group at the C4 position. This specific substitution pattern creates a unique electronic environment that dictates the molecule's chemical reactivity and gives rise to its characteristic spectroscopic signature.
Caption: Molecular structure of 1-Amino-4-bromoanthraquinone with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides direct information about the carbon-hydrogen framework of a molecule.[3] For 1-amino-4-bromoanthraquinone, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and overall structure.
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the 1-amino-4-bromoanthraquinone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of anthraquinone derivatives and to allow observation of exchangeable protons like those on the amino group.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire data using a standard pulse sequence with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.[5] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of the protons. The aromatic region is particularly diagnostic.
Table 1: Predicted ¹H NMR Data for 1-Amino-4-bromoanthraquinone
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H₂ | ~7.3 | Doublet (d) | 1H | Ortho to the electron-donating -NH₂ group, shielded. |
| H₃ | ~7.8 | Doublet (d) | 1H | Meta to -NH₂ and adjacent to the C=O group, deshielded. |
| H₅, H₈ | ~8.2-8.3 | Multiplet (m) | 2H | Protons on the unsubstituted aromatic ring, deshielded by quinone system. |
| H₆, H₇ | ~7.7-7.9 | Multiplet (m) | 2H | Protons on the unsubstituted aromatic ring, deshielded by quinone system. |
| -NH₂ | ~7.0 (broad) | Singlet (s, broad) | 2H | Exchangeable protons; chemical shift is solvent and concentration-dependent. |
Causality: The protons on the substituted ring (H₂ and H₃) are distinct from those on the unsubstituted ring (H₅-H₈). The electron-donating amino group shields the ortho proton (H₂), causing it to appear at a lower chemical shift (upfield) compared to H₃. The protons on the other ring (H₅-H₈) typically appear as two multiplets due to the influence of the adjacent carbonyl group and the overall aromatic system.[7]
The ¹³C NMR spectrum reveals the number of unique carbon environments and confirms the presence of the carbonyl groups.
Table 2: Predicted ¹³C NMR Data for 1-Amino-4-bromoanthraquinone
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (C₉, C₁₀) | ~180-185 | Characteristic chemical shift for quinone carbonyl carbons.[8] |
| C-NH₂ (C₁) | ~150-155 | Aromatic carbon attached to an amino group, significantly shifted downfield. |
| C-Br (C₄) | ~115-120 | Aromatic carbon attached to bromine; shift influenced by halogen. |
| Aromatic C-H | ~125-135 | Range for protonated aromatic carbons. |
| Aromatic Quaternary C | ~110-140 | Range for non-protonated aromatic carbons (bridgehead, etc.). Weaker signals expected. |
Causality: The most downfield signals are the two carbonyl carbons (C₉, C₁₀), which are highly deshielded. The carbons directly attached to the substituents (C₁ and C₄) are also diagnostic. The remaining aromatic carbons appear in the typical range of 110-140 ppm. Due to the molecule's asymmetry, all 14 carbons are expected to be chemically non-equivalent, resulting in 14 distinct signals.[8]
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid 1-amino-4-bromoanthraquinone powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The IR spectrum of 1-amino-4-bromoanthraquinone is dominated by absorptions from the amino, carbonyl, and aromatic moieties.
Table 3: Characteristic IR Absorption Bands for 1-Amino-4-bromoanthraquinone
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |
| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |
| ~1670 | C=O Stretch | Quinone Carbonyl | Strong |
| ~1620 & ~1590 | C=C Aromatic Skeletal Vibration | Aromatic Ring | Medium-Strong |
| 515-690 | C-Br Stretch | Bromoalkane | Strong |
Causality: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[10] The strong absorption around 1670 cm⁻¹ is characteristic of the conjugated ketone (quinone) C=O bonds. The C-Br stretch appears in the fingerprint region (<1000 cm⁻¹) and confirms the presence of the bromine substituent.[11]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition through fragmentation analysis.[5]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation, known as the molecular ion (M⁺•).
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions to generate the mass spectrum.
The molecular formula of 1-amino-4-bromoanthraquinone is C₁₄H₈BrNO₂.[12] Its monoisotopic mass is approximately 300.97 Da.
-
Molecular Ion (M⁺•): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic doublet for the molecular ion.[13] One peak will appear at m/z ≈ 301 (for the ⁷⁹Br isotope) and another of nearly equal intensity at m/z ≈ 303 (for the ⁸¹Br isotope). This M⁺/M+2 pattern is definitive proof of the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: The high-energy ionization process causes the molecular ion to fragment in a predictable manner.
-
Loss of CO: A common fragmentation for quinones is the sequential loss of two carbon monoxide molecules (m/z 28). This would lead to peaks at [M-28]⁺• and [M-56]⁺•.
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment at [M-Br]⁺ (m/z ≈ 222).
-
Loss of NH₂: Cleavage of the C-N bond would lead to a fragment at [M-NH₂]⁺ (m/z ≈ 285/287).
-
Caption: A simplified primary fragmentation pathway for 1-Amino-4-bromoanthraquinone in EI-MS.
Conclusion
The structural elucidation of 1-amino-4-bromoanthraquinone is a clear demonstration of the synergy between modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern. Infrared spectroscopy offers rapid verification of the essential functional groups—the primary amine and the quinone carbonyls. Finally, mass spectrometry confirms the elemental composition and molecular weight, with the characteristic bromine isotope pattern serving as a definitive marker. Together, these self-validating methods provide the comprehensive characterization required for quality control, regulatory submission, and advanced research, ensuring that scientists and drug development professionals can proceed with confidence in using this critical chemical intermediate.
References
- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 2. Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives - Journal of King Saud University - Science [jksus.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Deciphering 1H NMR Spectra [studyorgo.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. instanano.com [instanano.com]
- 12. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
The Solubility of 1-Amino-4-bromoanthraquinone in Organic Solvents: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Amino-4-bromo-9,10-anthraquinone (C₁₄H₈BrNO₂) in organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and essential safety considerations. While precise quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide offers a robust framework for its empirical determination and provides well-founded estimations based on the behavior of structurally analogous compounds.
Introduction: The Significance of Solubility for a Key Chromophore
1-Amino-4-bromoanthraquinone is a vital synthetic intermediate, primarily in the manufacturing of a wide array of disperse dyes and pigments. Its molecular architecture, featuring a planar anthraquinone core with both an electron-donating amino group and an electron-withdrawing bromine atom, imparts unique chromophoric and chemical properties. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, from the synthesis of novel materials to its potential consideration in pharmaceutical research. Understanding and predicting its behavior in different solvent systems is paramount for process optimization, formulation development, and ensuring reaction homogeneity.
Theoretical Framework: Understanding Solute-Solvent Interactions
The dissolution of a crystalline solid like 1-Amino-4-bromoanthraquinone in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.
The key factors influencing the solubility of 1-Amino-4-bromoanthraquinone include:
-
Molecular Polarity: The anthraquinone skeleton is largely nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. However, the presence of the amino (-NH₂) and carbonyl (=O) groups introduces polarity and the capacity for hydrogen bonding. The bromine atom adds to the molecule's polarizability.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and molecular size of the solvent molecules are critical. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective at solvating polar functional groups. Alcohols, such as ethanol, can act as both hydrogen bond donors and acceptors. Nonpolar aromatic solvents like toluene can interact favorably with the anthraquinone ring system through π-π stacking.
-
Temperature: For most solid solutes, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution. However, this relationship must be determined empirically for each solute-solvent system.
-
Crystalline Structure: The strength of the crystal lattice of 1-Amino-4-bromoanthraquinone must be overcome by the energy of solvation. A more stable crystal lattice will generally result in lower solubility.
Estimated Solubility Profile of 1-Amino-4-bromoanthraquinone
While precise quantitative data is scarce, an estimated solubility profile can be constructed based on the known behavior of structurally similar anthraquinone derivatives, such as 1-amino-2,4-dibromoanthraquinone and other disperse dyes.[2][3]
| Solvent | Polarity Index | Expected Solubility | Rationale for Estimation |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble to Highly Soluble | A highly polar aprotic solvent, effective at solvating the polar functional groups of the molecule. Data for the related 1-amino-2,4-dibromoanthraquinone shows solubility in the range of 1–10 mg/mL.[2] |
| Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions. |
| Acetone | 5.1 | Slightly to Sparingly Soluble | A moderately polar solvent. The related 1-amino-2,4-dibromoanthraquinone has a reported solubility of < 1 mg/mL in acetone.[2] |
| Ethanol | 4.3 | Slightly to Sparingly Soluble | A polar protic solvent. While capable of hydrogen bonding, its overall solvating power for this large, relatively nonpolar molecule may be limited. |
| Chloroform | 4.1 | Slightly Soluble | A nonpolar solvent that can engage in weaker dipole-dipole interactions. The unsubstituted anthraquinone shows solubility in chloroform.[4] |
| Toluene | 2.4 | Sparingly Soluble | A nonpolar aromatic solvent. Favorable π-π stacking interactions with the anthraquinone core are possible, but it is a poor solvent for the polar amino group. The related 1-amino-2,4-dibromoanthraquinone is reported to be very slightly soluble (≪ 1mg/mL) in toluene.[2] |
| Hexane | 0.1 | Practically Insoluble | A nonpolar aliphatic solvent with only weak van der Waals forces, which are insufficient to overcome the crystal lattice energy and solvate the polar functional groups of the solute. |
Disclaimer: This table presents estimations and should be used as a preliminary guide. For precise applications, experimental determination of solubility is strongly recommended.
Experimental Determination of Solubility
For a compound with limited published data like 1-Amino-4-bromoanthraquinone, empirical determination of solubility is essential. The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical techniques.
The Shake-Flask Method: A Workflow for Equilibrium Solubility
The objective of the shake-flask method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.
Caption: Workflow for the Shake-Flask Method.
Analytical Quantification Methods
This method is straightforward and does not require sophisticated instrumentation, making it a robust choice for determining solubility.
Protocol for Gravimetric Analysis:
-
Preparation: Tare a clean, dry evaporating dish to at least four decimal places.
-
Sample Transfer: Accurately pipette a known volume (e.g., 5.00 mL) of the clear, saturated filtrate into the tared evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the decomposition point of the solute until a constant weight is achieved.
-
Weighing: Allow the dish to cool to room temperature in a desiccator before weighing.
-
Calculation: The solubility (in g/L) is calculated as:
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
Causality in Protocol: The choice of gravimetric analysis is predicated on the assumption that 1-Amino-4-bromoanthraquinone is non-volatile and thermally stable under the drying conditions. The requirement of drying to a constant weight ensures that all solvent has been removed, providing an accurate mass of the dissolved solute.
Given that 1-Amino-4-bromoanthraquinone is a colored compound, UV-Vis spectrophotometry offers a sensitive and high-throughput method for quantification.
Protocol for UV-Vis Spectrophotometry:
-
Determine λmax: Prepare a dilute stock solution of 1-Amino-4-bromoanthraquinone in the solvent of interest. Scan the solution using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship that adheres to the Beer-Lambert Law.
-
-
Analyze the Saturated Sample:
-
Dilute the clear, saturated filtrate with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Self-Validating System: The linearity of the calibration curve serves as an internal validation of the method within the tested concentration range. A correlation coefficient (R²) close to 1.0 indicates a reliable calibration.
Safety and Handling
Working with 1-Amino-4-bromoanthraquinone and organic solvents necessitates strict adherence to safety protocols.
Hazards of 1-Amino-4-bromoanthraquinone
While specific toxicity data for 1-Amino-4-bromoanthraquinone is not extensively detailed, the safety data for the closely related 1-Amino-4-bromoanthraquinone-2-sulfonic acid indicates that it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5] It is prudent to handle 1-Amino-4-bromoanthraquinone with similar precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All handling of the solid powder and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Hazards of Common Organic Solvents
The organic solvents used for solubility determination each present their own set of hazards.[6][7]
| Solvent | Primary Hazards |
| DMSO | Readily absorbed through the skin; can carry dissolved substances with it. |
| DMF | Harmful if inhaled or absorbed through the skin; potential reproductive toxin. |
| Acetone | Highly flammable; can cause eye irritation. |
| Ethanol | Flammable liquid. |
| Chloroform | Suspected carcinogen; toxic to the liver and kidneys. |
| Toluene | Flammable; can cause neurological damage with chronic exposure. |
Always consult the Safety Data Sheet (SDS) for each specific solvent before use and handle with appropriate care.
Conclusion
The solubility of 1-Amino-4-bromoanthraquinone in organic solvents is a critical parameter for its effective use in research and industry. While a comprehensive database of its quantitative solubility is not yet established, this guide provides the theoretical foundation and detailed experimental protocols necessary for its accurate determination. By understanding the interplay of molecular structure and solvent properties, and by employing robust methodologies such as the shake-flask method coupled with gravimetric or spectrophotometric analysis, researchers can confidently characterize the solubility of this important compound and optimize its application in their work.
References
- 1. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are the differences between disperse dyes, solvent dyes and vat dyes? - FAQ - Emperor Chem [emperordye.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. researchgate.net [researchgate.net]
- 7. journaljpri.com [journaljpri.com]
Harnessing the Anthraquinone Core: A Guide to the Synthesis and Application of 1-Amino-4-bromoanthraquinone Derivatives in Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract: The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in oncology.[1][2] Its rigid, planar aromatic system is uniquely suited for interacting with biological macromolecules, particularly DNA.[3] This guide focuses on a critical intermediate, 1-amino-4-bromoanthraquinone, and its derivatives, providing a comprehensive overview for researchers and drug development professionals. We will delve into the synthesis of the core structure, the strategic design of its derivatives, their mechanisms of action, and the essential protocols for their biological evaluation. This document serves as a technical resource, blending established methodologies with mechanistic insights to empower the next wave of discovery in this potent class of compounds.
The Anthraquinone Scaffold: A Foundation for Potent Bioactivity
Anthraquinones, or anthracene-9,10-diones, are a class of aromatic compounds found in both natural sources like medicinal plants and fungi, and are also produced synthetically.[1][4] Their diverse applications range from industrial dyes to pharmaceuticals.[1][4] In the realm of medicine, they are renowned for a wide spectrum of pharmacological activities, including laxative, anti-inflammatory, antimicrobial, and, most significantly, anticancer properties.[5][6]
The clinical success of anthraquinone-based anticancer drugs such as Doxorubicin, Mitoxantrone, and Epirubicin underscores the therapeutic potential of this scaffold.[1][7] However, the clinical utility of these agents is often hampered by significant side effects, particularly cardiotoxicity, and the emergence of drug resistance.[3] This has catalyzed extensive research into novel anthraquinone derivatives designed to enhance efficacy, improve selectivity, and mitigate toxicity.[1][3]
The Key Intermediate: 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromaminic Acid)
While 1-amino-4-bromoanthraquinone itself is a useful intermediate[8][9], a sulfonated variant, 1-amino-4-bromoanthraquinone-2-sulfonic acid , commonly known as Bromaminic Acid, is one of the most pivotal starting materials for creating a vast library of derivatives.[4][10] The sulfonic acid group enhances water solubility, while the bromine atom at the C4 position is an excellent leaving group, primed for nucleophilic substitution. This allows for the facile introduction of diverse (ar)alkylamino residues, which is the primary strategy for modulating the compound's biological activity.[4][10][11]
Synthesis of Bromaminic Acid
The industrial synthesis of bromaminic acid from 1-aminoanthraquinone is a well-established, one-pot process involving sulfonation followed by bromination.[4][12] The causality behind this choice is efficiency and yield. By performing the reaction in a single vessel, procedural steps are minimized, reducing cost and potential for product loss.
Workflow: One-Pot Synthesis of Bromaminic Acid
Caption: One-pot synthesis of Bromaminic Acid from 1-Aminoanthraquinone.
Protocol 1: Synthesis of Sodium 1-amino-4-bromoanthraquinone-2-sulfonate
This protocol is a representative "one-pot" or oleum method adapted from established industrial processes.[12][13][14] The initial high-temperature sulfonation primarily targets the 2-position. Subsequent bromination is then directed to the 4-position.
Materials:
-
1-aminoanthraquinone
-
Oleum (fuming sulfuric acid, 15-25% SO₃)
-
Anhydrous sodium sulfate
-
Bromine
-
Ice water
-
Sodium chloride
-
Sodium hydroxide solution (50%)
-
Activated charcoal
Procedure:
-
Sulfonation: In a suitable reaction vessel, add anhydrous sodium sulfate to 15-25% oleum. Slowly introduce 1-aminoanthraquinone while maintaining the temperature below 60°C. The weight ratio of 1-aminoanthraquinone to oleum should be approximately 1:4.[12]
-
Heat the reaction mixture to 120-140°C and maintain for 3-5 hours to complete the sulfonation.[12][13]
-
Cool the mixture to 60-80°C.
-
Bromination: Slowly add at least 0.5 molar equivalents of bromine dropwise over several hours, maintaining the temperature between 60-90°C.[13][14] The reaction progress can be monitored by techniques like HPLC until the starting sulfonic acid intermediate is consumed.[12]
-
Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of ice water containing sodium chloride to precipitate the product.[13]
-
Filter the precipitate and wash with a 20% aqueous sodium chloride solution.
-
Purification & Neutralization: Resuspend the crude product in water and adjust the pH to 8-9 with 50% sodium hydroxide solution. Heat the mixture to 95-100°C to achieve dissolution.[13][14]
-
Add activated charcoal, stir for 30 minutes at temperature, and filter while hot to remove impurities.
-
Precipitate the final sodium salt of bromaminic acid from the filtrate by adding sodium sulfate and cooling.
-
Filter the purified product, wash with a dilute sodium sulfate solution, and dry. The expected yield is typically high (85-95%) with excellent purity (>99%).[4][12]
Design and Synthesis of Bioactive Derivatives
The true value of bromaminic acid lies in its role as a versatile precursor. The C4-bromo substituent is readily displaced by various amine nucleophiles in a copper-catalyzed Ullmann-type reaction, allowing for the creation of a diverse library of derivatives.[4][11]
Rationale for Derivatization
The choice of the amine nucleophile is a critical experimental decision driven by structure-activity relationship (SAR) principles. The goal is to append side chains that can:
-
Enhance DNA Binding: Introduce groups that can form hydrogen bonds with DNA bases or the phosphate backbone.
-
Modulate Solubility: Add polar or ionizable groups to improve aqueous solubility for better bioavailability.
-
Alter Cellular Uptake: Incorporate lipophilic moieties to facilitate passage through cell membranes.
-
Introduce New Binding Interactions: Target specific pockets in enzymes like topoisomerases or kinases.[1][2]
-
Reduce Toxicity: Modify the structure to decrease the formation of cardiotoxic reactive oxygen species (ROS).[3][15]
Protocol 2: General Synthesis of 4-Alkylamino/Arylamino Derivatives
This protocol outlines a general method for the nucleophilic substitution of the bromine atom in bromaminic acid, based on procedures described in the literature.[11]
Materials:
-
Bromaminic acid sodium salt (starting material)
-
Selected primary or secondary amine (e.g., 2-aminoethanol, morpholine, propylamine)
-
Sodium hydrogen carbonate
-
Copper(II) sulfate (catalyst)
-
Iron(II) sulfate (co-catalyst)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve bromaminic acid (1 equivalent) in hot water (70-80°C).
-
Add the desired amine (1.5 equivalents) followed by sodium hydrogen carbonate (2 equivalents).
-
Add catalytic amounts of copper(II) sulfate and iron(II) sulfate. The use of a mixed copper/iron catalyst system has been shown to be highly efficient for this transformation.[11]
-
Heat the mixture to 90°C and stir for 4-6 hours. Monitor the reaction's completion via TLC by observing the disappearance of the starting material.
-
Cool the reaction to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the crude product and wash with 20% aqueous sodium chloride.
-
For purification, the moist product can be redissolved in hot water and re-precipitated with concentrated HCl.
-
Filter the purified product and dry to yield the final derivative. Yields can range from good to excellent (65-98%) depending on the amine used.[11]
| Derivative Example | Amine Used | Yield (%) | Reference |
| 1-Amino-4-[(2-hydroxyethyl)amino]-anthraquinone-2-sulfonic acid | 2-Aminoethanol | 96 | [11] |
| 1-Amino-4-(propylamino)-anthraquinone-2-sulfonic acid | Propylamine | 98 | [11] |
| 1-Amino-4-(butylamino)-anthraquinone-2-sulfonic acid | Butylamine | 100 | [11] |
| 1-Amino-4-[(morpholin-4-yl)amino]-anthraquinone-2-sulfonic acid | Morpholine | 85 | [11] |
Anticancer Mechanisms and Biological Evaluation
Derivatives of 1-amino-4-bromoanthraquinone exert their anticancer effects through a multi-pronged approach, a common feature of this entire class of compounds.[15] The planar anthraquinone core is the primary pharmacophore responsible for DNA intercalation.[1][3]
Key Anticancer Mechanisms
Caption: Key mechanisms of anticancer action for anthraquinone derivatives.
Mechanistic Pillars:
-
DNA Intercalation: The flat, aromatic ring system inserts itself between DNA base pairs, distorting the helical structure and interfering with replication and transcription.[3]
-
Topoisomerase II Inhibition: Many anthraquinones stabilize the covalent complex formed between DNA and Topoisomerase II, an enzyme essential for resolving DNA tangles. This leads to the accumulation of double-strand breaks, a lethal event for the cell.[3][16]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling within the cell, generating superoxide radicals and other ROS.[15][17] This induces oxidative stress, damages cellular components including mitochondria, and can trigger apoptosis.[17][18]
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[17][19]
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells. It is a self-validating system where a decrease in signal directly correlates with a reduction in viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound (anthraquinone derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
1-Amino-4-bromoanthraquinone and its sulfonated analogue, bromaminic acid, are exceptionally valuable platforms in medicinal chemistry. The synthetic accessibility and the tunable nature of the C4 position provide a robust framework for developing novel therapeutic agents.[4][11] The research focus continues to be on creating derivatives with improved tumor selectivity and reduced off-target toxicity.[3] Future strategies may involve conjugating these anthraquinone cores to tumor-targeting moieties or developing molecular hybrids that act on multiple cancer-related targets simultaneously.[3][20] The foundational knowledge and protocols outlined in this guide provide researchers with the tools to explore this promising chemical space and contribute to the development of next-generation anticancer therapies.[7]
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 5. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Natural Anthraquinone Plants with Multi- Pharmacological Activities | Texas Journal of Medical Science [zienjournals.com]
- 7. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 10. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1403444A - Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate - Google Patents [patents.google.com]
- 13. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 14. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel anthraquinone derivatives: synthesis via click chemistry approach and their induction of apoptosis in BGC gastric cancer cells via reactive oxygen species (ROS)-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and antitumour evaluation of novel anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural Characterization and Anticancer Activity of a New Anthraquinone from Senna velutina (Fabaceae) [mdpi.com]
- 20. eurekaselect.com [eurekaselect.com]
An In-depth Technical Guide to Rhodamine 6G: Properties, Applications, and Hazards
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction
Rhodamine 6G (CAS No. 989-38-8), a member of the rhodamine family of dyes, stands as a cornerstone in the world of fluorescence.[1][2] Its exceptional photophysical properties, including a high fluorescence quantum yield and remarkable photostability, have cemented its role as an indispensable tool across a multitude of scientific disciplines.[3] This guide offers an in-depth exploration of Rhodamine 6G, from its fundamental chemical and physical characteristics to its diverse applications and critical safety considerations. The content herein is curated to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for the effective and safe utilization of this versatile fluorophore.
Part 1: Core Chemical and Physical Properties
A thorough understanding of Rhodamine 6G's properties is paramount for its successful application. These characteristics dictate its behavior in various experimental settings and are crucial for optimizing its performance.
Physicochemical Data
| Property | Value |
| CAS Number | 989-38-8 |
| Molecular Formula | C28H31ClN2O3 |
| Molecular Weight | 479.02 g/mol |
| Appearance | Brown solid[4] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol[5] |
Photophysical Properties
The utility of Rhodamine 6G is fundamentally linked to its interaction with light. Its strong absorption and intense fluorescence emission are key to its application as a fluorescent probe and laser dye.
| Property | Value |
| Excitation Maximum | ~525 nm[6] |
| Emission Maximum | ~548 nm[6] |
| Fluorescence Quantum Yield | ~0.95[2][7] |
| Molar Extinction Coefficient | Not available |
Part 2: Synthesis and Mechanism of Fluorescence
The synthesis of Rhodamine 6G and its derivatives is a well-established process, often involving the condensation of 3-ethylamino-p-cresol with phthalic anhydride, followed by esterification.[1] Modifications to this basic structure have led to the development of a wide array of fluorescent probes with tailored properties for specific applications.[8][9][10][11][12][13]
General Synthesis Pathway
The synthesis of Rhodamine 6G derivatives often begins with the creation of a Rhodamine 6G hydrazide intermediate.[8][9] This intermediate can then be reacted with various aldehydes to produce a diverse range of fluorescent probes.[8]
Caption: Generalized synthesis pathway for Rhodamine 6G-based fluorescent probes.
The fluorescence of Rhodamine 6G arises from its xanthene core. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a photon of lower energy (longer wavelength), a phenomenon known as fluorescence. The rigid structure of the xanthene ring and the presence of electron-donating amino groups contribute to its high fluorescence quantum yield.
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including Förster resonance energy transfer (FRET) and static quenching.[14][15][16][17][18] Understanding these quenching mechanisms is critical for designing robust fluorescence-based assays. For instance, the interaction of Rhodamine 6G with graphene oxide has been shown to cause significant fluorescence quenching, a property that can be exploited for sensing applications.[14][15]
Part 3: Applications in Research and Drug Development
Rhodamine 6G's versatility has led to its widespread adoption in numerous scientific fields.
Fluorescence Microscopy and Imaging
A primary application of Rhodamine 6G is as a fluorescent stain in microscopy.[1][2] Its ability to specifically label certain cellular components and its bright fluorescence make it an excellent tool for visualizing cellular structures and processes.[19] For example, it has been used to stain polymers containing the phosphorylcholine group, allowing for the visualization of these biomaterials.[19]
Laser Dyes
Rhodamine 6G is a highly efficient laser dye, capable of producing tunable laser light in the visible spectrum.[2][3] This property is utilized in various spectroscopic techniques and medical applications.[3]
Tracer Dyes
Due to its high fluorescence and water solubility, Rhodamine 6G is often employed as a tracer dye in environmental and hydrological studies to monitor water flow and transport.[1][3]
Forensic Science
In forensic science, Rhodamine 6G is used to enhance the visualization of latent fingerprints that have been developed with cyanoacrylate fuming.[3][20] The dye binds to the polymerized cyanoacrylate, rendering the fingerprint fluorescent under a suitable light source.[20]
Drug Development and Sensing
The development of Rhodamine 6G-based fluorescent probes has opened up new avenues in drug development and chemical sensing.[12] These probes can be designed to respond to specific analytes, such as metal ions or changes in pH, through a change in their fluorescence properties.[8][11][12] This "off-on" switching mechanism is highly valuable for the development of sensitive and selective assays.[9]
Part 4: Hazards, Safety, and Handling
While Rhodamine 6G is an invaluable research tool, it is not without its hazards. A thorough understanding and implementation of safety protocols are essential for its handling.
Hazard Identification and Classification
Rhodamine 6G is classified as a hazardous substance.[21][22] Key hazard statements include:
It is also identified as a substance that may cause irritation to the skin, eyes, and respiratory tract.[4][21] There is limited evidence of a carcinogenic effect.[4][23]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with Rhodamine 6G.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[23][24][25]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[23][24][25]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator should be worn.[1][4][5][24]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[5][25]
Engineering Controls:
-
Work with Rhodamine 6G should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][20][24]
Handling and Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][24]
-
Ground all equipment containing the material to prevent static discharge.[5][22]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][22][24]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][24][26]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[22][24][25]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[24]
Spill and Disposal Procedures
Spill Cleanup:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5][24]
-
For large spills, use a shovel to place the material into a waste disposal container.[5]
-
Clean the contaminated surface with water and dispose of the cleaning materials properly.[5]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[24] Do not allow the substance to enter drains or waterways.[22][24]
Caption: Workflow for the safe handling and disposal of Rhodamine 6G.
Conclusion
Rhodamine 6G remains a powerful and versatile tool in the arsenal of researchers and scientists. Its brilliant fluorescence and robust photophysical properties continue to drive innovation in fields ranging from cell biology to materials science. However, its utility is intrinsically linked to its safe and informed handling. By understanding its fundamental properties, synthesis, and applications, while rigorously adhering to safety protocols, the scientific community can continue to harness the full potential of this remarkable fluorophore.
References
- 1. Rhodamine 6G - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Spectrum [Rhodamine 6G] | AAT Bioquest [aatbio.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives [scirp.org]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Properties of Novel Rhodamine 6G Fluorescent Dye Compound -한국염색가공학회지 | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. arrowheadforensics.com [arrowheadforensics.com]
- 21. sds.chemtel.net [sds.chemtel.net]
- 22. chemos.de [chemos.de]
- 23. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 24. chemicalbook.com [chemicalbook.com]
- 25. sirchie.com [sirchie.com]
- 26. sds.chemtel.net [sds.chemtel.net]
The Cornerstone of Color: A Technical Guide to Key Intermediates in Anthraquinone Dye Synthesis
Abstract
Anthraquinone dyes, a cornerstone of the synthetic colorant industry, are prized for their structural diversity, vibrant hues, and exceptional lightfastness.[1][2] Their synthesis, a multi-step process often involving harsh reaction conditions, hinges on the efficient and selective production of a handful of key chemical intermediates. This technical guide provides an in-depth exploration of these foundational molecules, moving beyond simple procedural lists to explain the underlying chemical principles and field-proven methodologies that govern their industrial production. We will dissect the primary routes to the anthraquinone core and then navigate the critical substitution reactions—sulfonation, nitration, and amination—that yield the versatile building blocks essential for creating a vast spectrum of high-performance dyes. This document is intended for researchers, chemists, and professionals in the fields of dye chemistry and drug development who require a robust understanding of these pivotal synthetic pathways.
The Anthraquinone Core: Establishing the Foundation
The journey to a vibrant anthraquinone dye begins with the synthesis of the parent molecule: 9,10-anthraquinone. This tricyclic aromatic ketone is the scaffold upon which all subsequent functionalization occurs. While several methods exist, two routes have dominated industrial production: the oxidation of anthracene and the Friedel-Crafts acylation of benzene with phthalic anhydride.
Oxidation of Anthracene
Historically, the oxidation of anthracene, a component of coal tar, was a primary route.[3] Modern methods favor gas-phase catalytic oxidation, where anthracene vapor and air are passed over a vanadium pentoxide (V₂O₅) catalyst at elevated temperatures (300-400°C).[4][5] This process is highly exothermic and requires careful control of reaction conditions to prevent over-oxidation and ensure high yields of anthraquinone.[5]
Recent advancements have explored metal-free and electrochemical oxidation methods to improve the environmental profile of this process.[6][7] For instance, ammonium cerium(IV) nitrate has been used as an effective oxidizing agent in a lab setting.[8][9]
Experimental Protocol: Oxidation of Anthracene with Cerium(IV) Ammonium Nitrate [8]
-
Suspend 10.0 mmol of anthracene in a mixture of 65 mL tetrahydrofuran and 20 mL water in a 250 mL round-bottom flask.
-
While stirring vigorously, add 40.0 mmol of ammonium cerium(IV) nitrate to the suspension.
-
Continue stirring for approximately 5 minutes until the reaction is complete (monitored by TLC).
-
Evaporate the tetrahydrofuran using a rotary evaporator.
-
Filter the remaining aqueous mixture to collect the crude anthraquinone product.
-
Recrystallize the crude product from a suitable solvent, such as acetic acid, to yield pure anthraquinone.[9]
Friedel-Crafts Acylation of Benzene
The more prevalent industrial method today is the Friedel-Crafts reaction between phthalic anhydride and benzene.[4][10] This two-step process offers better control and utilizes readily available petrochemical feedstocks.[4]
-
Acylation: Phthalic anhydride reacts with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-benzoylbenzoic acid.[11][12]
-
Cyclization: The resulting 2-benzoylbenzoic acid is then cyclized by heating with concentrated sulfuric acid, which acts as a dehydrating agent to close the ring and form anthraquinone.[10][12]
The use of excess benzene as a solvent is common in industrial applications to manage the reaction exotherm and maintain fluidity.[4]
Workflow: Anthraquinone Core Synthesis
Below is a diagram illustrating the two primary industrial pathways to the anthraquinone core structure.
Caption: Industrial synthesis routes to the anthraquinone core.
The Workhorses: Sulfonated Intermediates
Sulfonation is one of the most important electrophilic substitution reactions performed on anthraquinone. The introduction of sulfonic acid groups not only imparts water solubility but also provides a reactive site that can be readily displaced by other nucleophiles, particularly amines.[13] The position of sulfonation is highly dependent on reaction conditions and the presence of catalysts.
Anthraquinone-β-sulfonic acids (The "Silver Salt")
Heating anthraquinone with oleum (fuming sulfuric acid) typically yields substitution at the β-positions (2, 3, 6, 7), which are less sterically hindered and electronically favored in the absence of a catalyst.[14] Anthraquinone-2-sulfonic acid and its sodium salt (often called "silver salt") are key intermediates for producing dyes like alizarin.[2][15][16] Further sulfonation under these conditions can lead to the 2,6- and 2,7-disulfonic acids.[14]
Anthraquinone-α-sulfonic acids
To direct sulfonation to the α-positions (1, 4, 5, 8), a mercury catalyst (usually mercuric sulfate) is required.[14][17] The mercury coordinates to the carbonyl oxygen, deactivating the adjacent β-positions and directing the incoming electrophile to the α-position. This method is crucial for producing anthraquinone-1-sulfonic acid, the primary precursor to 1-aminoanthraquinone.[17][18] Due to the toxicity of mercury, significant efforts have been made to develop mercury-free processes and to effectively recover the catalyst from waste streams.[14][19]
Table 1: Sulfonation Conditions and Products
| Target Product | Reagents | Catalyst | Temperature (°C) | Key Feature |
| Anthraquinone-2-sulfonic acid | Oleum (20-25% SO₃) | None | 110-160 | Favors β-position substitution.[20] |
| Anthraquinone-1-sulfonic acid | Oleum (20% SO₃) | HgSO₄ | 120-130 | Mercury catalyst directs to α-position.[17][20] |
| Anthraquinone-1,5-disulfonic acid | Oleum | HgSO₄ | Higher Temp. | Forces disubstitution at α-positions.[14] |
| Anthraquinone-1,8-disulfonic acid | Oleum | HgSO₄ | Higher Temp. | Isomer of the 1,5-disulfonic acid.[14] |
The Chromophore Builders: Nitrated and Aminated Intermediates
Amino groups are powerful auxochromes that are essential for developing the color of anthraquinone dyes. They are typically introduced either by the reduction of nitro groups or by the nucleophilic substitution of sulfonic acid groups.
Nitroanthraquinones
Direct nitration of anthraquinone using a mixture of nitric and sulfuric acid predominantly yields 1-nitroanthraquinone, as the α-positions are less deactivated by the electron-withdrawing carbonyl groups than the β-positions.[21] Achieving high selectivity for 2-nitroanthraquinone is challenging but important, as it is a precursor to 2-aminoanthraquinone.[21] The separation of 1- and 2-nitro isomers can be achieved by treating the mixture with sodium sulfite, which selectively forms a water-soluble derivative with the 2-isomer.[21]
Experimental Protocol: Nitration of Anthraquinone [22]
-
In a suitable reaction vessel, heat 1100 parts of 98% nitric acid to 35°C.
-
While stirring thoroughly, add 208 parts of anthraquinone. The reaction is often run adiabatically.
-
Monitor the reaction progress. To produce primarily mono-nitrated products, the reaction can be discontinued when the degree of nitration is between 90-110%.[22]
-
The reaction mixture is then processed to separate the isomers and unreacted anthraquinone.
Aminoanthraquinones
Aminoanthraquinones are among the most crucial intermediates, serving as the direct precursors to a vast array of dyes.[18]
-
1-Aminoanthraquinone: This vital intermediate is produced industrially either by the ammonolysis of anthraquinone-1-sulfonic acid or by the reduction of 1-nitroanthraquinone.[13][23][24] While the sulfonation route was traditional, the nitration-reduction pathway is often preferred to avoid mercury-containing effluents.[19][23]
-
2-Aminoanthraquinone: Produced by the reduction of 2-nitroanthraquinone.[21]
-
Diaminoanthraquinones: Important derivatives like 1,4-diaminoanthraquinone (produced from 1,4-dihydroxyanthraquinone) are key for blue and green dyes.[25]
Workflow: Key Functionalization Pathways
This diagram outlines the primary substitution reactions starting from the anthraquinone core.
Caption: Primary pathways to sulfonated, nitrated, and aminated intermediates.
Bromamine Acid: A Gateway to Brilliant Blue Dyes
No discussion of anthraquinone intermediates is complete without mentioning Bromamine Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). This single, multifunctionalized molecule is the cornerstone for a wide range of brilliant blue and green acid and reactive dyes, including the commercially significant C.I. Reactive Blue 19.[13]
Its synthesis is a prime example of sequential functionalization, demonstrating the power of building complex molecules from simpler intermediates:
-
Starting Material: The synthesis begins with 1-aminoanthraquinone.[13]
-
Sulfonation: 1-aminoanthraquinone is sulfonated, typically with chlorosulfonic acid or oleum, to introduce a sulfonic acid group at the 2-position.[13][26]
-
Bromination: The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated. The bromine atom is directed to the 4-position, yielding the final bromamine acid product.[26][27][28]
The bromine atom in bromamine acid is highly labile, making it an excellent leaving group for subsequent nucleophilic substitution reactions with various amines, which ultimately forms the final dye molecule.[13][29]
Conclusion
The synthesis of anthraquinone dyes is a mature yet continually evolving field. The core intermediates—anthraquinone itself, its sulfonated and nitrated derivatives, the foundational aminoanthraquinones, and specialized molecules like bromamine acid—represent a family of compounds whose production has been optimized over a century of industrial chemistry. A thorough understanding of the reaction mechanisms, the causality behind specific reagent and catalyst choices, and the interplay of reaction conditions is essential for any scientist or researcher working in this domain. As the industry faces increasing pressure for greener and more efficient chemical processes, innovation in the synthesis of these key intermediates will remain a critical driver of progress in the world of synthetic colorants.
References
- 1. DYE INTERMEDIATES [intersurfchem.net]
- 2. nbinno.com [nbinno.com]
- 3. Alizarin - Wikipedia [en.wikipedia.org]
- 4. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 5. US3062842A - Process and apparatus for the oxidation of anthracene to anthraquinone - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. scribd.com [scribd.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. Anthraquinone can be synthesized from phthalic anhydride and benzene in t.. [askfilo.com]
- 13. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 14. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 15. Sodium 2-anthraquinonesulfonate - Wikipedia [en.wikipedia.org]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. orgsyn.org [orgsyn.org]
- 18. 1-Aminoanthraquinone | 82-45-1 [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
- 21. benchchem.com [benchchem.com]
- 22. US3968130A - Process for the nitration of anthraquinones - Google Patents [patents.google.com]
- 23. US4045454A - Production of 1-nitroanthraquinone and 1-aminoanthraquinone - Google Patents [patents.google.com]
- 24. mdpi.com [mdpi.com]
- 25. US2112258A - Preparation of amino anthraquinone compounds - Google Patents [patents.google.com]
- 26. chembk.com [chembk.com]
- 27. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]
- 28. CN106748913A - A kind of preparation technology of bromamine acid - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of Anthraquinone Acid Dyes via Ullmann Condensation of Bromamic Acid
Introduction: The Enduring Brilliance of Anthraquinone Dyes
Anthraquinone-based structures are a cornerstone in the world of synthetic colorants, prized for the vibrant, strong shades from red to blue they produce and, most notably, their exceptional light fastness.[1] Unlike azo dyes, which rely on the -N=N- chromophore, the coloration of anthraquinone dyes arises from the anthracene-9,10-dione core structure, modified with electron-donating auxochromes such as amino (-NH₂) or hydroxyl (-OH) groups.[2] These substituents are critical for shifting the absorption bands into the visible spectrum.[2][3]
A pivotal intermediate in the synthesis of many blue and green acid and reactive dyes is 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known in the industry as Bromamic Acid.[4][5][6] The sulfonic acid group (-SO₃H) imparts the necessary water solubility for an acid dye, which functions by forming an ionic bond with protonated amino groups in protein fibers like wool, silk, and nylon.[7][8] The strategic placement of a bromine atom at the 4-position makes it an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various aryl or alkylamino groups to create a diverse palette of brilliant dyes.[4][9]
This guide provides a detailed protocol for the synthesis of a classic anthraquinone acid dye, C.I. Acid Blue 25, through the copper-catalyzed Ullmann condensation of bromamic acid with aniline.[10][11] We will delve into the underlying chemical principles, provide a robust, step-by-step laboratory procedure, and outline modern analytical techniques for the characterization of the final product.
Scientific Principle: The Copper-Catalyzed Ullmann Condensation
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction.[12] Aromatic rings are typically electron-rich and thus react with electrophiles. However, the powerful electron-withdrawing effect of the anthraquinone carbonyl groups makes the ring system electron-deficient, or electrophilic, enabling it to be attacked by nucleophiles.[13][14]
The reaction proceeds via an addition-elimination mechanism. The nucleophile (in our case, an aniline derivative) attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The leaving group (bromide) is then eliminated, restoring the aromaticity of the ring.[14][15]
While SNAr reactions can occur without a catalyst, the condensation of bromamic acid with an amine is significantly facilitated by the presence of a copper catalyst, a specific variant known as the Ullmann Condensation or Ullmann coupling.[9][16] Although the precise mechanism is complex and can vary, it is generally accepted that a Cu(I) species is the active catalyst. It coordinates with the amine and the aryl halide, lowering the activation energy for the substitution.[9][17] Modern protocols have been developed that are highly efficient, utilizing microwave assistance and elemental copper catalysts in buffered aqueous solutions, which is both environmentally conscious and effective.[17][18]
Experimental Protocol: Synthesis of C.I. Acid Blue 25
This protocol details the synthesis of C.I. Acid Blue 25 (Molecular Weight: 416.38 g/mol ) from bromamic acid and aniline.[10] The procedure is adapted from established industrial methods and modern laboratory-scale Ullmann couplings.[10][17][19]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| Bromamic Acid | C₁₄H₈BrNO₅S | 382.19 | 116-81-4 | TCI, Sigma-Aldrich | Key intermediate. Irritant.[20] |
| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | Sigma-Aldrich | Toxic, readily absorbed through skin. |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 7758-99-8 | Fisher Scientific | Catalyst precursor. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | VWR | Acid scavenger/base. |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | VWR | Used for "salting out" the product. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | --- | Reaction solvent. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | For washing the final product. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Analytical balance
-
pH meter or pH paper
Synthetic Procedure
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 7.64 g (0.02 mol) of Bromamic Acid and 100 mL of deionized water.
-
Basification: Stir the slurry and add 2.1 g (0.025 mol) of sodium bicarbonate in portions. The mixture will effervesce as CO₂ is released. The bromamic acid will dissolve to form its sodium salt, resulting in a reddish-purple solution.
-
Catalyst Introduction: In a separate beaker, dissolve 0.25 g (0.001 mol) of copper(II) sulfate pentahydrate in 10 mL of water. Add this catalyst solution to the reaction flask.
-
Aniline Addition: Gently heat the reaction mixture to 50-60°C. Add 2.05 g (2.0 mL, 0.022 mol) of aniline dropwise over 15-20 minutes.
-
Condensation Reaction: Increase the temperature to bring the mixture to a gentle reflux (approx. 90-95°C). Maintain this temperature and stir vigorously. The color of the reaction mixture will gradually change from reddish-purple to a deep blue. The reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Isolation by Salting Out: Once the reaction is complete (disappearance of bromamic acid spot in TLC), cool the mixture to room temperature. Add 15-20 g of sodium chloride (NaCl) in portions with stirring. The solubility of the dye product will decrease, causing it to precipitate out of the solution as a dark blue solid.
-
Purification: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with a 10% NaCl solution (brine) to remove inorganic impurities, followed by a small amount of cold ethanol to remove any unreacted aniline.
-
Drying: Transfer the purified blue solid to a watch glass and dry in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically 70-85%.
Characterization and Quality Control
Confirming the identity and purity of the synthesized C.I. Acid Blue 25 is a critical self-validating step.
UV-Visible Spectroscopy
This technique is used to determine the maximum absorbance wavelength (λmax), which is characteristic of the dye's chromophore.
-
Procedure: Prepare a dilute aqueous solution of the synthesized dye. Record the absorption spectrum from 400-800 nm using a UV-Vis spectrophotometer.[2]
-
Expected Result: Anthraquinone dyes of this type exhibit a strong absorption band in the visible region.[3] For C.I. Acid Blue 25, a λmax is expected in the blue region of the spectrum.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the gold standard for dye analysis, providing information on both purity (from the HPLC chromatogram) and molecular identity (from the mass spectrum).[21][22][23]
-
Procedure: A suitable reversed-phase HPLC method can separate the product from starting materials and by-products.[22][24] The eluent is then introduced into a mass spectrometer.
-
Expected Result: The HPLC chromatogram should show a major peak corresponding to the product. The mass spectrum (in negative ion mode) should show a prominent ion corresponding to the deprotonated molecule [M-Na]⁻ or [M-H]⁻.
Summary of Expected Analytical Data
| Parameter | Method | Expected Value | Reference |
| Molecular Formula | --- | C₂₀H₁₃N₂NaO₅S | [10] |
| Molecular Weight | --- | 416.38 | [10] |
| Appearance | Visual | Dark blue powder | [10][25] |
| Mass Spectrum [M-Na]⁻ | ESI-MS | m/z ≈ 393.06 | Calculated |
| λmax | UV-Vis | ~600-640 nm range | Varies with solvent/pH |
Safety and Handling Precautions
-
Bromamic Acid (and its sodium salt): Causes skin and serious eye irritation. May cause respiratory irritation.[26] Handle in a well-ventilated area or fume hood.
-
Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Always wear appropriate gloves (nitrile is insufficient; use laminate film or butyl rubber gloves for extended handling) and eye protection.
-
General Precautions: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves.[27] Avoid creating and inhaling dust from the solid reagents and final product.[26] All procedures should be conducted within a certified chemical fume hood. Dispose of chemical waste according to institutional guidelines.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. ikm.org.my [ikm.org.my]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. theasengineers.com [theasengineers.com]
- 8. Acid dye - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. CN104312193A - Method for the synthesis of anthraquinone dye or chromophore by aryl amination of bromoacid - Google Patents [patents.google.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
- 17. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN117106317A - Preparation process of acid blue 25 - Google Patents [patents.google.com]
- 20. pfaltzandbauer.com [pfaltzandbauer.com]
- 21. researchgate.net [researchgate.net]
- 22. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tkechemical.com [tkechemical.com]
- 26. chemos.de [chemos.de]
- 27. fishersci.com [fishersci.com]
Application Notes & Protocols: 1-Amino-4-bromoanthraquinone-2-sulfonic Acid (Bromamine Acid) as a Precursor for Anthraquinone Reactive Dyes
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamine acid, as a pivotal precursor in the synthesis of anthraquinone-based reactive dyes. These dyes are renowned for their brilliant blue to green shades, high tinctorial strength, and excellent light and wash fastness properties when applied to cellulosic fibers. This guide details the underlying chemistry, provides validated, step-by-step protocols for dye synthesis and textile application, and outlines methods for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodologies effectively.
Introduction: The Significance of Bromamine Acid in Reactive Dye Chemistry
Anthraquinone dyes represent the second largest class of textile colorants after azo dyes, prized for their structural stability and brightness. Within this class, reactive dyes—which form stable, covalent bonds with the fiber substrate—are of paramount importance for dyeing cellulosic materials like cotton.[1][2][3]
1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid) is a key intermediate in this field.[4][5] Its value stems from two core structural features:
-
The Anthraquinone Chromophore: This large, planar ring system is responsible for the dye's color and stability.
-
The Labile Bromine Atom: Located at the 4-position, this bromine atom is readily displaced by nucleophiles, such as amines. This reactivity is the cornerstone of building diverse dye structures.
-
The Sulfonic Acid Group: This group confers essential water solubility to the dye molecule, a critical property for the dyeing process.
By condensing bromamine acid with an amine that also carries a reactive group (e.g., a vinyl sulfone or a triazine moiety), a bifunctional molecule is created. One part binds to the fiber, while the other provides the color. This guide will focus on the synthesis of a representative vinyl sulfone-type reactive dye, C.I. Reactive Blue 19, and its application.
Chemical Principles and Reaction Mechanisms
The synthesis of an anthraquinone reactive dye from bromamine acid is typically a two-step process: (1) Nucleophilic Aromatic Substitution (Condensation) and (2) Activation of the reactive group, if necessary.
Step 1: The Ullmann Condensation Reaction
The core reaction involves the condensation of bromamine acid with an appropriate amine, often an aniline derivative. This is a variation of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.
-
Nucleophile: An amine, such as 3-((2-hydroxyethyl)sulfonyl)aniline, which contains the precursor to the reactive group.
-
Substrate: Bromamine acid, where the bromine atom is the leaving group.
-
Catalyst: A copper salt (e.g., CuSO₄) is typically used to facilitate the reaction.
-
Acid Scavenger: A weak base, like sodium bicarbonate (NaHCO₃), is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[6]
The reaction proceeds by replacing the bromine atom on the anthraquinone core with the amine, forming a new C-N bond and linking the chromophore to the reactive group precursor.
Step 2: Esterification to Form the Active Vinyl Sulfone Group
The intermediate from the condensation step contains a 2-hydroxyethyl sulfonyl group. This group is not yet reactive towards cellulose. It must be activated by converting the terminal hydroxyl group into a better leaving group. This is achieved through esterification with sulfuric acid, which forms a sulfate ester.[6]
Under the alkaline conditions of the dyeing process (the fixation step), this sulfate group is eliminated, generating a highly electrophilic vinyl sulfone group (-SO₂-CH=CH₂). It is this vinyl sulfone moiety that undergoes a Michael-type addition reaction with the deprotonated hydroxyl groups (cellulosate ions) of the cotton fiber, forming a stable ether linkage (covalent bond).[1]
Scientist's Note (Trustworthiness): The success of the dyeing process hinges on a delicate balance. The alkaline conditions required for fixation also promote a competing reaction: hydrolysis.[7][8] In this side-reaction, the vinyl sulfone group reacts with hydroxide ions (OH⁻) from the water instead of the fiber.[7][9] This hydrolyzed dye can no longer form a covalent bond with the fabric, leading to reduced color yield and poor wash fastness.[7][10] Therefore, controlling pH, temperature, and time is critical to maximize fixation and minimize hydrolysis.[11]
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of C.I. Reactive Blue 19 from Bromamine Acid
This protocol outlines the synthesis via condensation of bromamine acid with 3-((2-hydroxyethyl)sulfonyl)aniline, followed by esterification.
Materials & Reagents:
-
1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid)
-
3-((2-hydroxyethyl)sulfonyl)aniline
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride (NaCl)
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask with reflux condenser, thermometer, and overhead stirrer
-
Heating mantle
-
Beakers, graduated cylinders, Buchner funnel, and filter paper
Procedure:
Part A: Condensation Reaction
-
Setup: In the three-neck flask, prepare a solution of bromamine acid (e.g., 0.1 mol) in deionized water (approx. 500 mL).
-
Addition of Reagents: Add 3-((2-hydroxyethyl)sulfonyl)aniline (0.1 mol), sodium bicarbonate (0.25 mol), and a catalytic amount of copper sulfate (approx. 0.005 mol).[6]
-
Reaction: Heat the mixture to 80-90°C with constant stirring. Maintain this temperature for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the Ullmann condensation. Sodium bicarbonate neutralizes the HBr formed, preventing the reaction from stalling.
-
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Isolate the solid product by vacuum filtration.
-
Purification: Wash the crude product with a sodium chloride solution to remove impurities, then with cold deionized water. Dry the intermediate product.
Part B: Esterification (Activation)
-
Setup: Carefully and slowly add the dried intermediate from Part A to an excess of concentrated sulfuric acid (pre-cooled in an ice bath) with stirring.
-
Critical Safety Note: This step is highly exothermic. Add the intermediate in small portions to control the temperature and prevent splashing.
-
-
Reaction: Stir the mixture at a controlled temperature (typically below 25°C) for several hours until the esterification is complete (monitor by TLC).
-
Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice and water. This will precipitate the final dye product.
-
Final Product: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The resulting bright blue powder is C.I. Reactive Blue 19.
Protocol 2: Application of Synthesized Dye to Cotton Fabric (Exhaust Dyeing)
This protocol describes a standard laboratory procedure for dyeing cotton fabric.[7][12]
Materials & Reagents:
-
Synthesized C.I. Reactive Blue 19
-
Pre-scoured and bleached plain-weave cotton fabric
-
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Non-ionic soap (e.g., Synthrapol)
-
Acetic Acid (optional, for pH adjustment)
Equipment:
-
Beaker Dyeing Machine or a large stainless steel pot with a stirring mechanism
-
Hot plate
-
pH meter
Procedure:
-
Fabric Preparation: Cut a piece of cotton fabric (e.g., 5 grams). Wash it thoroughly with a non-ionic detergent and rinse well to remove any sizing or impurities. Dry and record the precise weight.
-
Dye Bath Preparation: Prepare the dye bath with a specific liquor ratio (the ratio of the weight of the liquid to the weight of the fabric), for example, 20:1. For a 5g fabric sample, this would be 100 mL of water.
-
Exhaustion Phase: a. Set the dye bath to room temperature. Add the pre-dissolved dye (e.g., 2% on weight of fabric, or 0.1g for a 5g sample). b. Introduce the cotton fabric. Stir for 10-15 minutes to allow for even wetting and initial dye distribution. c. Add the electrolyte (e.g., Sodium Chloride, 60 g/L).[12] Add it in portions over 15-20 minutes.
- Rationale: The salt is crucial for the exhaustion phase. Both cotton and reactive dyes are anionic in water, leading to electrostatic repulsion. The salt neutralizes the negative surface charge on the cotton, allowing the dye molecules to approach and adsorb onto the fiber surface.[2][7] d. Slowly raise the temperature to the optimal dyeing temperature, typically 60°C for this type of dye. Continue dyeing at this temperature for 30-45 minutes to allow for dye migration and leveling.[7]
-
Fixation Phase: a. Add the alkali (e.g., Sodium Carbonate, 15-20 g/L) to the dye bath.[12] This will raise the pH to approximately 10.5-11.5.
- Rationale: The alkali is the fixing agent. It deprotonates the hydroxyl groups on the cellulose chains, creating highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the electrophilic vinyl sulfone group of the dye, forming a permanent covalent bond.[1][7] b. Continue dyeing at 60°C for another 45-60 minutes to ensure maximum fixation.
-
Wash-off Phase (Crucial for Fastness): a. Drain the dye bath. Rinse the fabric thoroughly with cold water. b. Perform a hot rinse with near-boiling water. c. Soap the fabric in a fresh bath containing a non-ionic detergent (1-2 g/L) at 95°C for 10-15 minutes. This step removes any unfixed and hydrolyzed dye from the fabric surface.[7][13]
Data Presentation and Characterization
Table 1: Typical Reagent Quantities for Dye Synthesis (Lab Scale)
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Quantity (for 0.1 mol scale) |
| Bromamine Acid | 382.20 | 1.0 | 38.2 g |
| 3-((2-hydroxyethyl)sulfonyl)aniline | 217.25 | 1.0 | 21.7 g |
| Sodium Bicarbonate | 84.01 | 2.5 | 21.0 g |
| Copper (II) Sulfate | 249.68 | 0.05 | 1.25 g |
Table 2: Recommended Dyeing Parameters for Cotton
| Parameter | Recommended Value | Purpose |
| Dye Concentration | 1-4% (owf) | Controls depth of shade |
| Liquor Ratio | 10:1 to 20:1 | Ratio of water to fabric weight |
| Electrolyte (NaCl) | 40-80 g/L | Promotes dye exhaustion |
| Alkali (Na₂CO₃) | 15-20 g/L | Fixation (covalent bonding) |
| Temperature | 60-80°C | Affects diffusion and reaction rates |
| Time | 60-90 min (Fixation) | Allows for complete reaction |
Characterization of the Final Dye
-
Spectroscopy (UV-Vis): Dissolve a small, known concentration of the synthesized dye in deionized water. Scan the absorbance from 400-800 nm to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's color.
-
Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized dye and to separate it from any unreacted starting materials or hydrolysis products.[14]
-
Fastness Testing: The dyed fabric should be subjected to standardized tests for wash fastness (e.g., ISO 105-C06) and light fastness (e.g., ISO 105-B02) to evaluate its performance. High fixation rates of over 90% can be achieved with this class of dyes under optimal conditions.[15][16]
Visualizations
Diagram 1: Synthesis of C.I. Reactive Blue 19
Caption: Reaction pathway for the synthesis of Reactive Blue 19.
Diagram 2: Reactive Dyeing Workflow on Cotton
Caption: The three key phases of the exhaust dyeing process for cotton.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Color Yield / Pale Shades | 1. Insufficient dye fixation. 2. Excessive dye hydrolysis.[7] 3. Incorrect pH during fixation. | 1. Ensure correct amount and timely addition of alkali. 2. Avoid prolonged dyeing times at high temperatures after alkali addition.[8] 3. Check pH of the dye bath after adding soda ash; it should be >10.5. |
| Uneven Dyeing (Patchy) | 1. Poor fabric preparation (sizing remains). 2. Salt or alkali added too quickly. 3. Insufficient agitation/movement in dye bath.[13] | 1. Ensure fabric is properly scoured and bleached. 2. Add salt and alkali in portions over 15-20 minutes. 3. Ensure free movement of fabric in the dye bath. |
| Poor Wash Fastness | 1. Incomplete removal of unfixed/hydrolyzed dye.[7][10] 2. Low fixation rate. | 1. Implement a rigorous wash-off process, including a soaping stage at or near the boil.[13] 2. Re-evaluate fixation conditions (pH, temperature, time). |
References
- 1. Reactive dye - Wikipedia [en.wikipedia.org]
- 2. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 5. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 6. Synthetic Method Of Reactive Blue 19 - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]
- 9. textiletech24.wordpress.com [textiletech24.wordpress.com]
- 10. textileapex.com [textileapex.com]
- 11. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 12. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 13. organiccottonplus.com [organiccottonplus.com]
- 14. researchgate.net [researchgate.net]
- 15. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Ullmann Condensation of 1-Amino-4-bromo anthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Ullmann Condensation in Anthraquinone Chemistry
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, remains a cornerstone of synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds.[1][2] First reported by Fritz Ullmann in 1901, this reaction has evolved significantly from its initial harsh conditions of high temperatures and stoichiometric copper to modern protocols employing catalytic copper sources and milder conditions.[1][3] A particularly valuable application of the Ullmann condensation lies in the derivatization of anthraquinone scaffolds, which are key structural motifs in a wide array of dyes and biologically active compounds.[4][5]
This application note provides a detailed guide to the Ullmann condensation of 1-Amino-4-bromo anthraquinone, a versatile building block for the synthesis of novel dyes and pharmacologically relevant molecules.[4] We will delve into the mechanistic underpinnings of this transformation, offer a comprehensive experimental protocol, and discuss key considerations for successful execution and optimization.
Mechanistic Insights into the Copper-Catalyzed N-Arylation
The Ullmann condensation of this compound with an amine proceeds via a copper-catalyzed pathway to form a new C-N bond. While the precise mechanism can be influenced by the specific reaction conditions, a generally accepted catalytic cycle involves the following key steps:
-
Formation of the Active Copper(I) Species: The reaction is initiated by the formation of a copper(I) species, which can be generated in situ from a copper(II) precatalyst or by using a Cu(I) salt directly.[3][6]
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Cu(III) intermediate.[6]
-
Coordination of the Nucleophile: The amine nucleophile coordinates to the copper center.
-
Reductive Elimination: Reductive elimination from the Cu(III) complex yields the desired N-arylated anthraquinone product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[3]
Experimental Protocol: Synthesis of 1-Amino-4-(alkyl/aryl)amino-anthraquinone Derivatives
This protocol outlines a general procedure for the Ullmann condensation of this compound with various amines. For specific applications, optimization of the catalyst, base, solvent, and temperature may be necessary.[4]
Materials and Reagents
-
This compound
-
Amine (alkyl or aryl)
-
Copper(I) iodide (CuI) or other suitable copper catalyst
-
Potassium carbonate (K2CO3) or other suitable base
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply system
-
Standard filtration and purification equipment (e.g., Buchner funnel, rotary evaporator, column chromatography setup)
Reaction Workflow
Figure 1. A generalized workflow for the Ullmann condensation.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.2-2.0 eq.), copper(I) iodide (0.1-0.2 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the appropriate solvent (e.g., DMF) to the flask via syringe. The reaction concentration should be carefully considered and may require optimization.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically between 120-150 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Ullmann condensation is highly dependent on several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Typical Range/Conditions | Rationale and Optimization Considerations |
| Catalyst | 5-20 mol% Cu(I) or Cu(II) salts | Copper(I) iodide is a common choice. Other copper sources like Cu₂O, CuO, and copper nanoparticles can also be effective.[1] Ligands such as phenanthroline or amino acids can sometimes accelerate the reaction.[1] |
| Base | 2.0-3.0 equivalents | An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used to neutralize the HX formed during the reaction. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | DMF, DMSO, NMP, nitrobenzene | High-boiling, polar aprotic solvents are generally preferred to facilitate the dissolution of reactants and achieve the necessary reaction temperatures.[2] In some cases, solvent-free conditions can be employed, particularly with liquid amines.[4][5] |
| Temperature | 100-220 °C | Traditional Ullmann reactions often require high temperatures.[2][9] However, with modern catalytic systems, including the use of microwave irradiation, reaction temperatures can often be lowered and reaction times significantly reduced.[10][11][12] |
| Amine Substrate | 1.2-2.0 equivalents | An excess of the amine is typically used to drive the reaction to completion. The reactivity of the amine will influence the required excess and reaction conditions. |
Microwave-Assisted Ullmann Condensation: A Modern Approach
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the Ullmann condensation of anthraquinone derivatives.[10][12][13] This technique offers several advantages over conventional heating, including:
-
Rapid Reaction Times: Reactions that may take several hours with conventional heating can often be completed in minutes under microwave irradiation.[10][13]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and reduced side product formation.
-
Milder Conditions: Microwave heating can often enable the use of lower overall reaction temperatures.[12]
A typical microwave-assisted protocol involves heating the reaction mixture in a sealed vessel in a dedicated microwave reactor to a set temperature for a specific period.[10]
Catalytic Cycle of the Ullmann Condensation
Figure 2. A simplified representation of the Ullmann catalytic cycle.
Conclusion
The Ullmann condensation of this compound is a robust and versatile method for the synthesis of a diverse range of N-substituted anthraquinone derivatives. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this classic reaction to access novel compounds for applications in materials science, dye chemistry, and drug discovery. The adoption of modern techniques such as microwave-assisted synthesis further enhances the efficiency and scope of this important transformation.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. II. The Presence of an Induction Period in the Condensation with 2-Aminoethanol | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. squ.elsevierpure.com [squ.elsevierpure.com]
Nucleophilic substitution reactions of 1-Amino-4-bromo anthraquinone.
<__ APPLICATION NOTES & PROTOCOLS: Nucleophilic Substitution Reactions of 1-Amino-4-bromoanthraquinone and its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of Anthraquinone Chemistry
Derivatives of 9,10-anthraquinone are a cornerstone in the development of synthetic dyes and functional materials.[1][2] Their rigid, planar structure is a chromophore that, when appropriately substituted, gives rise to a wide spectrum of vibrant colors, particularly in the red to blue range.[3] Among the most versatile precursors in this chemical family is 1-amino-4-bromoanthraquinone and its sulfonated analogue, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[1][2][3] The strategic placement of an amino group (an electron-donating group) and a bromine atom (a good leaving group) makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6] This reactivity is the foundation for synthesizing a vast library of derivatives with applications ranging from textile dyes to compounds with significant biological activity.[2][7][8]
This guide provides an in-depth exploration of the nucleophilic substitution reactions of 1-amino-4-bromoanthraquinone, offering both the theoretical underpinnings and practical, field-tested protocols. We will delve into the mechanistic nuances that govern these transformations and provide detailed experimental procedures for reactions with common classes of nucleophiles.
Core Chemical Principles: Activating the Anthraquinone Core for Nucleophilic Attack
The anthraquinone scaffold itself is relatively electron-deficient. However, the presence of the amino group at the C1 position and the carbonyl groups create a conjugated system that can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack.[4][6][9] This intermediate is a key feature of the SNAr mechanism.[4][6] The bromine atom at the C4 position serves as an excellent leaving group, facilitating the subsequent elimination step to restore aromaticity.
It is crucial to understand that direct SN1 and SN2 type reactions are not favored on the sp2-hybridized carbon of the aromatic ring due to the high energy of the resulting aryl cation and steric hindrance for a backside attack, respectively.[4][5][6]
Visualization of the SNAr Mechanism
Caption: Generalized SNAr mechanism on 1-amino-4-bromoanthraquinone.
Key Nucleophilic Substitution Reactions and Protocols
The versatility of 1-amino-4-bromoanthraquinone is demonstrated by its reactivity with a wide array of nucleophiles. The following sections detail the most common and synthetically useful transformations.
Amination Reactions: The Gateway to Blue and Green Dyes
The reaction of 1-amino-4-bromoanthraquinone with various amines is of paramount importance in the dye industry, leading to the formation of brilliant blue and green dyes.[3] These reactions are typically carried out under thermal conditions, often with copper catalysis in what is known as an Ullmann condensation or, more recently, using palladium-based catalysts in Buchwald-Hartwig aminations.[7][10][11]
a) Copper-Catalyzed Amination (Ullmann Condensation)
The Ullmann condensation is a classic and robust method for forming C-N bonds.[10][12] It traditionally requires high temperatures and stoichiometric amounts of copper, but modern variations have improved its efficiency.[10]
Expert Insight: The choice of copper catalyst and reaction conditions is critical and often substrate-dependent. While copper salts like CuSO₄ or CuCl are common, the in-situ generation of Cu(I) is often the key to success.[13][14] The presence of a base is necessary to neutralize the HBr formed during the reaction.
Protocol 1: Ullmann Condensation with an Aliphatic Amine
This protocol describes a general procedure for the reaction of bromaminic acid with an aliphatic amine, a common transformation in dye synthesis.[7][8]
Materials:
-
1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid)
-
Aliphatic amine (e.g., 2-aminoethanol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve bromaminic acid (1 equivalent) in deionized water.
-
Add sodium carbonate (2-3 equivalents) to the solution to act as a base.
-
Add the aliphatic amine (1.5-2 equivalents) to the reaction mixture.
-
Introduce a catalytic amount of copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) and iron(II) sulfate heptahydrate (e.g., 0.1 equivalents). The iron(II) salt can help in maintaining the active Cu(I) catalytic species.[8]
-
Heat the reaction mixture to reflux (approximately 100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water).
| Parameter | Value/Condition | Rationale |
| Temperature | Reflux (~100°C) | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Catalyst | CuSO₄·5H₂O / FeSO₄·7H₂O | The copper salt is the primary catalyst, while the iron salt can help maintain the active Cu(I) state.[8] |
| Base | Na₂CO₃ | Neutralizes the HBr formed, driving the reaction to completion. |
| Solvent | Water | A common and environmentally benign solvent for reactions with the water-soluble bromaminic acid. |
b) Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a more modern and often milder alternative to the Ullmann condensation, utilizing a palladium catalyst and a phosphine ligand.[11][15][16] This method generally offers a broader substrate scope and can be performed under less harsh conditions.[11]
Expert Insight: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands often give the best results. The base used is also important, with weaker, non-nucleophilic bases like cesium carbonate or potassium tert-butoxide being common choices.[17]
Protocol 2: Buchwald-Hartwig Amination with an Arylamine
Materials:
-
1-Amino-4-bromoanthraquinone
-
Arylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene or dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-amino-4-bromoanthraquinone (1 equivalent), the arylamine (1.2 equivalents), cesium carbonate (1.5 equivalents), palladium(II) acetate (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.1 equivalents).
-
Add anhydrous toluene or dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110°C and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Reactions with Thiol Nucleophiles
The reaction of 1-amino-4-bromoanthraquinone with thiols provides access to thioether derivatives. These reactions are important for the synthesis of certain types of dyes and biologically active molecules. The mechanism can be complex and may involve radical pathways in addition to nucleophilic substitution.[18][19]
Protocol 3: Thiolation with an Aliphatic Thiol
Materials:
-
1-Amino-4-bromoanthraquinone
-
Aliphatic thiol (e.g., ethanethiol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 1-amino-4-bromoanthraquinone (1 equivalent) in DMF.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add the aliphatic thiol (1.5 equivalents) dropwise to the mixture.
-
Heat the reaction to 60-80°C and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify by column chromatography or recrystallization.
Reactions with Phenolic Nucleophiles
The substitution of the bromine atom with a phenoxy group can be achieved under conditions similar to the Ullmann amination, often requiring copper catalysis. These reactions expand the structural diversity of accessible anthraquinone derivatives.
Protocol 4: Reaction with a Phenol
Materials:
-
1-Amino-4-bromoanthraquinone
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine or N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a reaction vessel, combine 1-amino-4-bromoanthraquinone (1 equivalent), the phenol (1.5 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2 equivalents).
-
Add pyridine or NMP as the solvent.
-
Heat the mixture to 120-150°C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of the Experimental Workflow
Caption: A general workflow for nucleophilic substitution reactions.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of each reaction should be monitored by a reliable analytical technique such as Thin-Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by standard characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Comparison of the obtained data with literature values for known compounds is a crucial validation step. For novel compounds, full characterization including elemental analysis or high-resolution mass spectrometry is recommended.
Conclusion
The nucleophilic substitution reactions of 1-amino-4-bromoanthraquinone and its derivatives are powerful tools for the synthesis of a diverse range of compounds with significant industrial and potential pharmaceutical applications. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions, is key to achieving high yields and purities. The protocols outlined in this guide provide a solid foundation for researchers to explore and expand upon the rich chemistry of the anthraquinone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Amination of 1‐Amino‐4‐Bromoanthraquinone‐2‐Sulfonic Acid Enabled by Alternating Current Electrolysis of Symmetrical Copper Electrodes | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chromophore: A Technical Guide to the Application of 1-Amino-4-bromo Anthraquinone in the Textile Industry
This document provides an in-depth technical guide for researchers, scientists, and professionals in the textile and dye manufacturing industries on the application of 1-Amino-4-bromo anthraquinone and its derivatives. This guide offers a comprehensive overview of its role as a pivotal intermediate in the synthesis of high-performance dyes and its direct application as a disperse dye, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
Introduction: The Significance of Anthraquinone Dyes
Anthraquinone dyes represent a major class of synthetic colorants, second only to azo dyes in their widespread use.[1] They are renowned for their brilliant shades, exceptional lightfastness, and good chemical stability, making them indispensable for dyeing a variety of textile fibers.[1][2] The parent molecule, anthraquinone, is a colorless crystalline solid. However, the introduction of electron-donating auxochromes, such as amino (-NH₂) and hydroxyl (-OH) groups, at specific positions on the anthraquinone nucleus, gives rise to a vibrant spectrum of colors, typically ranging from red to blue.[2]
This compound is a key intermediate in the synthesis of many of these brilliant dyes. Its utility stems from the reactivity of the bromine atom, which can be readily displaced by various nucleophiles, allowing for the facile introduction of different functional groups to create a diverse palette of colors with tailored properties. Furthermore, its sulfonated derivative, 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromamic acid, is a cornerstone in the production of acid and reactive dyes.[3][4]
This compound as a Disperse Dye for Polyester
This compound itself can be utilized as a disperse dye for hydrophobic fibers like polyester. Disperse dyes are non-ionic, sparingly soluble in water, and are applied to the fiber in a fine dispersion.[1] The dyeing process for polyester typically requires high temperatures (around 130°C) to swell the amorphous regions of the polymer, allowing the dye molecules to penetrate and become trapped within the fiber structure upon cooling.[5]
Properties of this compound as a Disperse Dye
| Property | Value/Rating | Reference Standard |
| Color | Reddish-brown to orange powder | Visual |
| Solubility | Sparingly soluble in water | - |
| Recommended Fiber | Polyester | - |
| Typical Lightfastness | Good to Very Good (Grade 4-5) | ISO 105-B02[6] |
| Typical Wash Fastness | Moderate to Good (Grade 3-4) | ISO 105-C06[7] |
| Sublimation Fastness | Good | - |
Note: Fastness properties can vary depending on the dyeing depth, substrate, and finishing processes.
High-Temperature Disperse Dyeing Protocol for Polyester Fabric
This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.
Materials and Equipment:
-
This compound (disperse dye grade)
-
Polyester fabric (scoured and pre-wetted)
-
Dispersing agent (e.g., lignosulfonate-based)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
Non-ionic detergent
-
High-temperature dyeing apparatus (e.g., laboratory-scale jet or beaker dyer)
-
Spectrophotometer (for color measurement)
-
Grey scales for assessing color change and staining
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor-to-goods ratio of 10:1 (e.g., 100 mL of water for 10 g of fabric).
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.[5][8]
-
Create a paste of the required amount of this compound (e.g., 1% on weight of fiber, owf) with a small amount of water and the dispersing agent. Add this paste to the dye bath.
-
-
Dyeing:
-
Rinsing and Reduction Clearing:
-
Remove the dyed fabric and rinse with hot water, followed by cold water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[9]
-
Rinse the fabric thoroughly with hot and cold water.
-
-
Drying and Evaluation:
The Pivotal Intermediate: Synthesis of Bromamic Acid and its Conversion to Reactive Dyes
The most significant application of this compound in the textile industry is as a precursor to its sulfonated form, 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamic acid). Bromamic acid is a versatile intermediate for a wide range of brilliant blue and green acid and reactive dyes.[3][4]
Synthesis of Bromamic Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid)
The synthesis of bromamic acid typically involves a two-step process from 1-aminoanthraquinone: sulfonation followed by bromination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. What are the common color fastnesses and common terms of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. autumnchem.com [autumnchem.com]
- 6. ISO 105-B02 | Q-Lab [q-lab.com]
- 7. blog.qima.com [blog.qima.com]
- 8. textilelearner.net [textilelearner.net]
- 9. ijcmas.com [ijcmas.com]
Application Notes & Protocols: Safe Handling and Storage of 1-Amino-4-bromoanthraquinone
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-Amino-4-bromoanthraquinone (CAS No. 81-62-9). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment. This guide synthesizes information from safety data sheets, peer-reviewed literature, and established laboratory safety standards to provide a holistic approach to managing this chemical compound.
Introduction: Understanding 1-Amino-4-bromoanthraquinone
1-Amino-4-bromoanthraquinone is an anthraquinone derivative commonly used as an intermediate in the synthesis of dyes and pigments.[1][2] Its chemical structure, featuring both an amino group and a bromine atom on the anthraquinone framework, makes it a valuable building block in organic synthesis. However, this reactivity also necessitates careful handling to mitigate potential health and safety risks. This guide will detail the known hazards, establish robust protocols for its use, and provide clear instructions for emergency situations.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 1-Amino-4-bromoanthraquinone is the foundation of safe laboratory practice.
GHS Classification and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Amino-4-bromoanthraquinone is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]
Toxicological Profile
While comprehensive toxicological data for 1-Amino-4-bromoanthraquinone is not extensively detailed in all public sources, related compounds such as 1-amino-2,4-dibromoanthraquinone have shown marked toxicity in animal studies, including liver and kidney damage.[5] Given the structural similarities, it is prudent to handle 1-Amino-4-bromoanthraquinone with a high degree of caution, assuming the potential for significant toxicity. Inhalation of dust, skin contact, and ingestion are the primary routes of exposure.
Physical and Chemical Hazards
1-Amino-4-bromoanthraquinone is a solid, typically a red powder, with no significant fire or explosion hazard under standard laboratory conditions.[6] However, enrichment of fine dust can lead to the danger of a dust explosion.[4] It is incompatible with strong oxidizing agents.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
-
Ventilation: All handling of 1-Amino-4-bromoanthraquinone powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[7]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 1-Amino-4-bromoanthraquinone:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6][8] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][8][9] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust generation is significant.[7] | Protects against inhalation of dust that can cause respiratory tract irritation. |
Safe Handling and Experimental Protocols
Adherence to strict protocols is crucial for minimizing exposure and ensuring the integrity of experimental work.
General Handling Procedures
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Grounding: Grounding and bonding of containers and receiving equipment should be in place to prevent static discharge, which could be an ignition source for dust.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[10]
Protocol for Weighing and Preparing Solutions
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of 1-Amino-4-bromoanthraquinone to the weigh boat using a clean spatula.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Place a beaker with the appropriate solvent on a stir plate inside the fume hood.
-
Carefully add the weighed 1-Amino-4-bromoanthraquinone to the solvent.
-
Use a small amount of solvent to rinse any remaining powder from the weigh boat into the beaker.
-
Allow the mixture to stir until the solid is fully dissolved.
-
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated solid waste container. Clean the spatula and work area.
Storage and Waste Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
Storage
-
Container: Store in a tightly closed, properly labeled container.[6][7]
-
Location: Keep in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
Waste Disposal
-
Contaminated Materials: All disposable items contaminated with 1-Amino-4-bromoanthraquinone, such as gloves, wipes, and weigh boats, should be placed in a sealed, labeled hazardous waste container.
-
Chemical Waste: Unused or waste solutions of 1-Amino-4-bromoanthraquinone should be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[4]
-
Disposal Service: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[7]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate the consequences of an incident.
Spills
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[11]
-
Some sources suggest dampening the solid spill material with 5% acetic acid before transferring it to a suitable container.[12][13]
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.[12]
-
-
Large Spills:
-
Evacuate the area and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the contaminated area.
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Visualizations
Workflow for Safe Handling of 1-Amino-4-bromoanthraquinone
References
- 1. chembk.com [chembk.com]
- 2. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. chemview.epa.gov [chemview.epa.gov]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 1-Amino-2,4-dibromoanthraquinone | C14H7Br2NO2 | CID 6681 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-4-bromo-9,10-anthraquinone
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 1-amino-4-bromo-9,10-anthraquinone. Our goal is to provide in-depth, field-tested insights and actionable troubleshooting strategies to help you optimize reaction conditions, maximize yield, and ensure the purity of your final product. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide (Q&A)
This section addresses specific, common problems encountered during the synthesis of 1-amino-4-bromoanthraquinone via the electrophilic bromination of 1-aminoanthraquinone.
Issue 1: My overall yield is consistently low, even when starting material is consumed.
-
Question: I am performing the bromination of 1-aminoanthraquinone, and while my starting material is consumed according to TLC analysis, the isolated yield of the desired 1-amino-4-bromoanthraquinone is poor. What are the likely causes and how can I fix this?
-
Answer: Low isolated yield in this synthesis is most often traced back to a lack of regioselectivity and the formation of undesired isomers and over-brominated byproducts. The -NH₂ group is a powerful activating ortho-, para-director, leading to a mixture of products.
Potential Causes & Recommended Solutions:
-
Formation of 1-Amino-2-bromoanthraquinone Isomer: The primary cause of yield loss is typically the concurrent formation of the 1-amino-2-bromoanthraquinone isomer. Standard bromination in a solvent like a carboxylic acid can produce a 4-bromo to 2-bromo isomer ratio of approximately 7:1, which represents a significant loss of material to the undesired isomer[1][2].
-
Solution: Implement the hydrobromic acid-assisted method. By adding hydrobromic acid (HBr) to the reaction mixture in a carboxylic acid solvent (e.g., acetic acid, propionic acid), you can dramatically improve the regioselectivity. This method has been shown to increase the 4-isomer to 2-isomer ratio to as high as 20:1[1][2]. The HBr is thought to protonate the amino group, altering its directing effect and sterically hindering the ortho positions, thereby favoring substitution at the para position.
-
-
Formation of Di-brominated Byproducts: Over-bromination can lead to the formation of 1-amino-2,4-dibromoanthraquinone, consuming both your starting material and the desired mono-brominated product[3][4].
-
Solution: Exercise precise stoichiometric control over the bromine addition. Use a slight excess of bromine (e.g., 1.05 to 1.1 molar equivalents) to ensure full conversion of the starting material, but avoid a large excess. The bromine should be added slowly and dropwise to the reaction mixture at a controlled temperature to prevent localized high concentrations. Monitor the reaction progress carefully using HPLC or TLC to determine the optimal endpoint and avoid prolonged reaction times.
-
-
Product Degradation: Although less common under controlled conditions, harsh reaction conditions (e.g., excessive heat, prolonged exposure to bromine) can lead to degradation of the anthraquinone core or oxidative side reactions[5].
-
Solution: After the reaction has reached completion, quench the excess bromine. This is effectively done by adding a solution of a mild reducing agent, such as sodium metabisulfite, to the reaction mixture[1][2]. This step neutralizes any remaining elemental bromine, preventing further reactions during workup and isolation.
-
-
Issue 2: My final product is contaminated with a significant amount of the 2-bromo isomer, which is difficult to remove.
-
Question: How can I effectively minimize the formation of the 1-amino-2-bromoanthraquinone isomer from the start?
-
Answer: Minimizing the 2-bromo isomer is the single most critical factor for improving the yield and purity of this synthesis. The choice of solvent system and additives is paramount.
Causality & Strategic Approach:
The traditional method of brominating 1-methylaminoanthraquinone in pyridine, while functional, does not offer the best regioselectivity and presents challenges with solvent handling and removal. A more modern and effective approach involves changing the reaction medium to control the electrophilic substitution pattern.
-
Recommended Protocol: The most effective strategy is to perform the bromination in a mixture of lower carboxylic acids, such as acetic acid and propionic acid, in the presence of catalytic hydrobromic acid at a low temperature (0–5°C)[1][2]. The propionic acid is often included because the freezing point of pure acetic acid is relatively high (16.6°C)[2]. This system significantly enhances the preference for para-bromination. See the detailed experimental protocol in the section below for a step-by-step guide.
Comparative Data on Reaction Systems
-
| Reaction System | Typical 4-Isomer:2-Isomer Ratio | Temperature | Key Advantages/Disadvantages | Reference |
| Pyridine | Not specified, but generally lower selectivity | ~100°C (Steam Bath) | Simple setup; Undesirable solvent (odor, cost, disposal) | |
| Carboxylic Acid (e.g., Acetic Acid) | ~7:1 | 5–25°C | Better solvent system than pyridine | [1] |
| Carboxylic Acid + Hydrobromic Acid | 15:1 to 20:1 | 0–5°C | Excellent regioselectivity; Higher yield and purity | [1][2] |
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental reaction mechanism for this synthesis?
-
A1: The synthesis is an electrophilic aromatic substitution reaction. The electron-donating amino group (-NH₂) strongly activates the anthraquinone ring towards electrophiles. Bromine (Br₂) acts as the electrophile. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex) before a proton is lost to restore aromaticity. The key challenge lies in directing the bromine to the desired C-4 position instead of the C-2 position.
-
-
Q2: Why is a low reaction temperature (0–5°C) recommended in the improved protocol?
-
A2: Lowering the temperature generally increases the selectivity of chemical reactions. In electrophilic aromatic substitution, lower temperatures give the intermediates more time to differentiate based on small energy differences between the transition states leading to the para (4-bromo) and ortho (2-bromo) products. This favors the formation of the more thermodynamically stable para isomer. It also helps to minimize potential side reactions and degradation[1][2].
-
-
Q3: How should I purify the final 1-amino-4-bromoanthraquinone product?
-
A3: After the initial workup (quenching, precipitation with water, filtration, and washing), the crude product is often of high purity if the HBr-assisted method is used[1][2]. However, if further purification is needed, recrystallization is the most common method. A good grade of pyridine can be used for recrystallization, though it requires careful handling. Alternatively, other high-boiling point organic solvents in which the product has suitable solubility characteristics can be explored. Column chromatography is generally less practical for large-scale preparations due to the compound's moderate polarity and color.
-
Key Synthesis Pathway and Byproduct Formation
This diagram illustrates the primary reaction and the formation of common impurities.
References
- 1. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 2. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Bromination of 1-Aminoanthraquinone
Welcome to the technical support center for the bromination of 1-aminoanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired product. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure scientific integrity and experimental success.
Introduction to the Bromination of 1-Aminoanthraquinone
The bromination of 1-aminoanthraquinone is a critical step in the synthesis of various dyes and pharmaceutical intermediates. The primary goal is typically the selective synthesis of 1-amino-4-bromoanthraquinone. However, the reaction is often plagued by the formation of undesired side products, primarily the 2-bromo isomer and polybrominated species such as 1-amino-2,4-dibromoanthraquinone. Achieving high selectivity and yield requires careful control of reaction parameters. This guide will address the common challenges and provide solutions to mitigate side reactions.
Troubleshooting Guide: Common Issues and Solutions
The following table outlines common problems encountered during the bromination of 1-aminoanthraquinone, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low yield of the desired 1-amino-4-bromoanthraquinone | - Formation of isomeric byproducts (e.g., 2-bromo isomer).[1][2]- Over-bromination leading to polybrominated products.[3][4]- Incomplete reaction. | - Improve Selectivity: Add hydrobromic acid to the reaction mixture. This has been shown to significantly increase the mole ratio of the 4-bromo to the 2-bromo isomer.[1][2]- Control Stoichiometry: Use a slight molar excess of bromine (e.g., 1.0 to 1.2 moles of Br₂ per mole of 1-aminoanthraquinone) to ensure complete conversion without promoting excessive polybromination.[1]- Optimize Temperature: Maintain a low reaction temperature, preferably between 0 to 5°C, to suppress the formation of byproducts.[1][2] |
| Significant formation of 1-amino-2-bromoanthraquinone | - The 2-position is also activated for electrophilic substitution, although less so than the 4-position.[1][2]- Reaction conditions favoring the kinetic product. | - Use of Additives: The presence of hydrobromic acid can enhance the selectivity for the 4-position, with mole ratios of 4-isomer to 2-isomer reaching as high as 20:1.[1]- Solvent Choice: Carboxylic acids like acetic acid or a mixture of acetic and propionic acid are commonly used solvents that can influence selectivity.[1][2] |
| Formation of 1-amino-2,4-dibromoanthraquinone | - Excess bromine in the reaction mixture.[3][4]- Higher reaction temperatures that promote further bromination.[3]- Insufficient control over bromine addition. | - Precise Bromine Addition: Add bromine dropwise or over a prolonged period to maintain a low concentration of free bromine in the reaction mixture.[1][2]- Temperature Control: Strictly maintain the reaction temperature below 5°C.[1][2]- Quenching: After the reaction is complete, quench any remaining bromine with a reducing agent like sodium metabisulfite.[1][2] |
| Reaction mixture is difficult to work up/product is impure | - Presence of multiple brominated isomers and starting material.[5]- Residual pyridine if used as a solvent.[6] | - Purification: The crude product can be purified by recrystallization from a suitable solvent, such as pyridine, although this can be challenging on a large scale.[6] Washing the filtered product with water and then isopropanol can help remove impurities.[1][2]- Analytical Monitoring: Use techniques like liquid chromatography (LC) to monitor the reaction progress and the purity of the final product.[1][2] |
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of 1-amino-4-bromoanthraquinone and the competing side reactions that lead to the formation of undesired byproducts.
Caption: Reaction pathways in the bromination of 1-aminoanthraquinone.
Frequently Asked Questions (FAQs)
Q1: Why is the 4-position the preferred site for bromination in 1-aminoanthraquinone?
The amino group (-NH₂) at the 1-position is an activating group that directs electrophilic substitution to the ortho (2-position) and para (4-position) positions of the same ring. Due to steric hindrance from the peri-carbonyl group, the 4-position is electronically and sterically more accessible for the incoming electrophile (bromine) compared to the 2-position.
Q2: What is the role of hydrobromic acid in improving the selectivity for the 4-bromo isomer?
The addition of hydrobromic acid (HBr) has been shown to significantly enhance the selectivity for the formation of the 1-amino-4-bromoanthraquinone over the 2-bromo isomer.[1][2][7] While the exact mechanism is not fully elucidated in the provided literature, it is proposed that the protonation of the amino group or the carbonyl groups of the anthraquinone ring by the strong acid alters the electron density distribution, further favoring substitution at the 4-position. This leads to a higher yield of the desired product.[7]
Q3: Can other solvents be used for the bromination of 1-aminoanthraquinone?
Yes, various solvents have been explored. While carboxylic acids like acetic and propionic acid are common,[1][2] other solvents such as pyridine have also been used.[6] However, pyridine can be undesirable on a commercial scale due to its odor, cost, and disposal issues.[1][2] More environmentally friendly options, such as deep eutectic solvents (e.g., choline chloride:urea), have been investigated as they can act as both a catalyst and a reaction medium, eliminating the need for volatile organic compounds.[8][9]
Q4: How can I effectively monitor the progress of the reaction to avoid over-bromination?
Monitoring the reaction is crucial. Taking samples at regular intervals and analyzing them by liquid chromatography (LC) is an effective method.[1][2] This allows you to track the consumption of the starting material and the formation of the desired product and any byproducts. Once the starting material is consumed and the concentration of the desired product is maximized, the reaction should be quenched to prevent further bromination.
Q5: What are the key safety precautions to take during the bromination of 1-aminoanthraquinone?
Bromine is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to control the reaction temperature, especially during the addition of bromine, as the reaction can be exothermic.
Experimental Protocol: Selective Bromination of 1-Aminoanthraquinone
This protocol is a synthesis of best practices derived from the literature for achieving high selectivity for 1-amino-4-bromoanthraquinone.[1][2]
Materials:
-
1-Aminoanthraquinone
-
Acetic Acid
-
Propionic Acid
-
48% Hydrobromic Acid
-
Bromine
-
Sodium Metabisulfite
-
Ice
-
Water
-
Isopropanol
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, prepare a mixture of acetic acid and propionic acid.
-
Add 1-aminoanthraquinone and 48% hydrobromic acid to the solvent mixture.
-
Cool the vigorously agitated mixture to 0-5°C using an ice bath.
-
Prepare a solution of bromine in acetic acid.
-
Slowly add the bromine solution to the reaction mixture over a period of approximately 1 hour, ensuring the temperature is maintained between 0 and 5°C.
-
Continue to agitate the mixture for an additional hour after the bromine addition is complete.
-
To quench the reaction, add a mixture of ice, water, and a solution of sodium metabisulfite in water, while keeping the temperature at 0-5°C.
-
Stir the mixture for approximately 45 minutes.
-
Isolate the product by filtration.
-
Wash the collected solid first with water and then with isopropanol.
-
Dry the product under vacuum.
References
- 1. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 2. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. KR0160330B1 - Process for preparation of 1-amino-2,4-dibromoanthraguinone - Google Patents [patents.google.com]
- 4. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Halogenation reactions in biodegradable solvent: Efficient bromination of substituted 1-aminoanthra-9,10-quinone in deep eutectic solvent (choline chloride : urea) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-Amino-4-bromoanthraquinone
Welcome to the technical support center for the purification of crude 1-Amino-4-bromoanthraquinone (C₁₄H₈BrNO₂; CAS No: 81-62-9). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this vital chemical intermediate. Our focus is on explaining the causality behind experimental choices to ensure you achieve the desired purity for your application.
Section 1: Understanding the Challenge: Common Impurities
The purity of 1-Amino-4-bromoanthraquinone is critical for its use in the synthesis of dyes and biologically active molecules.[1][2] The primary synthesis route involves the bromination of 1-aminoanthraquinone, which can lead to a variety of impurities. Successfully purifying the crude product requires understanding what these impurities are and how they behave.
Question: What are the most common impurities I should expect in my crude 1-Amino-4-bromoanthraquinone?
Answer: Based on typical synthesis pathways, your crude product may contain several classes of impurities:
-
Starting Material: Unreacted 1-aminoanthraquinone is a frequent impurity.[3]
-
Isomeric Byproducts: The bromination process is not perfectly regioselective and can produce the undesired 1-amino-2-bromoanthraquinone isomer.[4][5] The presence of this isomer is a significant challenge as its physical properties are very similar to the desired product.
-
Over-brominated Byproducts: Products of poly-bromination, such as 1-amino-2,4-dibromoanthraquinone , are common, especially if reaction conditions are not strictly controlled.[3][4][5]
-
Residual Reagents and Solvents: Depending on the synthetic route, residual acids (sulfuric, acetic), and solvents (pyridine, carboxylic acids) may be present.[4][6]
-
Degradation Products: The harsh conditions of synthesis can lead to small amounts of colored degradation products or other derivatives.[3][7]
Section 2: Troubleshooting Purification Techniques
Choosing the right purification technique is a balance between the required purity level, the scale of the experiment, and the nature of the impurities present.
Recrystallization: The Workhorse of Purification
Question: What is the core principle of recrystallization for this compound?
Answer: Recrystallization is a technique used to purify solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the crude 1-Amino-4-bromoanthraquinone is dissolved in a hot solvent in which it is highly soluble, while the impurities are either insoluble (and can be filtered off hot) or remain soluble when the solution is cooled. Upon cooling, the desired compound crystallizes out, leaving the soluble impurities behind in the mother liquor.
Troubleshooting Guide: Recrystallization
Q1: My compound won't dissolve, even in a large volume of hot solvent. What should I do?
-
The "Why": 1-Amino-4-bromoanthraquinone is generally soluble in organic solvents but insoluble in water.[8] If it's not dissolving, the solvent you've chosen is likely not polar enough or does not have a high enough boiling point to effectively solvate the molecule.
-
The Solution:
-
Verify Solvent Choice: Consider solvents like pyridine, or mixed solvent systems such as methylene chloride/hexane or toluene.[6][9]
-
Increase Temperature: Ensure you are heating the mixture to the boiling point of the solvent (using a reflux condenser to prevent evaporation).
-
Solvent Screening: Perform a small-scale solubility test. Place a few milligrams of your crude product in separate test tubes and add 0.5 mL of different candidate solvents. Observe solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Q2: My product "oils out" as a liquid instead of forming crystals upon cooling. How can I fix this?
-
The "Why": "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent mixture, or if the rate of cooling is too rapid for crystal lattice formation.
-
The Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before inducing further crystallization in an ice bath. Rapid cooling encourages precipitation over crystallization.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
-
Q3: The purity of my product didn't improve significantly after recrystallization. What went wrong?
-
The "Why": This suggests that the impurities have very similar solubility profiles to your product in the chosen solvent, leading to co-crystallization. This is often the case with isomeric impurities.
-
The Solution:
-
Try a Different Solvent: A different solvent system may offer better solubility differentiation between your product and the key impurity.
-
Consider Activated Charcoal: If the impurity is a highly colored substance, you can add a small amount of activated charcoal to the hot solution, let it stir for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[7][10] Caution: Charcoal can also adsorb your product, leading to lower yields. Use it sparingly.
-
Switch Techniques: If isomeric purity is the main issue, recrystallization alone may be insufficient. Column chromatography is often required.[4][5]
-
Column Chromatography: For High-Purity Separation
Question: When should I choose column chromatography over recrystallization?
Answer: Column chromatography is the preferred method when:
-
You need to separate compounds with very similar physical properties, such as the 2-bromo and 4-bromo isomers.[5]
-
The crude product contains multiple impurities in significant quantities.
-
You require very high purity (>98%) for applications like drug development.
The technique separates molecules based on their differential adsorption to a solid stationary phase (like silica gel) and their solubility in a liquid mobile phase that flows through it.
Troubleshooting Guide: Column Chromatography
Q1: How do I select the right stationary and mobile phase (eluent)?
-
The "Why": Separation occurs because compounds travel down the column at different rates based on the balance of their interaction with the polar stationary phase and the eluent. Non-polar compounds travel faster with a non-polar eluent, while polar compounds are more strongly adsorbed and require a more polar eluent to move.
-
The Solution:
-
Stationary Phase: Silica gel is the standard choice for anthraquinones.[9] If your compound shows signs of degradation on silica (which can be acidic), consider using neutral alumina .[9]
-
Mobile Phase Selection (via TLC): Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar solvent like hexane and gradually increase polarity by adding ethyl acetate or dichloromethane.
-
The ideal solvent system will give your desired product an Rf value of ~0.25-0.35 and show clear separation from impurity spots.
-
-
Q2: My separated compound bands are streaking or overlapping on the column.
-
The "Why": This indicates poor separation. Causes can include loading too much sample, using an incorrect solvent system, or the column not being packed properly.
-
The Solution:
-
Reduce Sample Load: A general rule is to load no more than 1g of crude material per 25-50g of silica gel.
-
Use Dry Loading: Instead of dissolving the sample in the eluent and pipetting it onto the column, pre-adsorb your crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and carefully add this to the top of your packed column. This results in a much sharper starting band.
-
Optimize Eluent: If bands are overlapping, your eluent is likely too polar, causing everything to move too quickly. If nothing is moving, it's not polar enough. Use your TLC analysis to find the optimal polarity.[11]
-
Section 3: General FAQs for Purification
Q1: How do I decide which purification method to start with?
Answer: This decision depends on the initial purity and the desired final purity. The following workflow can guide your choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone synthesis - chemicalbook [chemicalbook.com]
- 4. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 5. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 8. 4-Bromo-1-methylamine Anthraquinone at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 9. BJOC - Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones [beilstein-journals.org]
- 10. EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Amino-4-bromo anthraquinone
Welcome to the technical support guide for 1-Amino-4-bromo-9,10-anthraquinone (CAS: 81-62-9). This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this versatile synthetic intermediate. As a planar, polycyclic aromatic compound, 1-Amino-4-bromo anthraquinone presents inherent solubility difficulties that can impede experimental progress.[1] This guide provides a structured, cause-and-effect approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound characterized by a large, hydrophobic anthraquinone core.[1] Consequently, it is practically insoluble in water.[2] Its solubility is primarily found in polar aprotic organic solvents. While specific quantitative data is not always readily available, empirical evidence from synthesis and application literature shows good solubility in solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and pyridine, particularly with heating.[3][4][5] It is sparingly soluble in alcohols like ethanol and moderately polar solvents such as acetone and chloroform.[2]
Q2: I'm preparing a stock solution. What are the recommended starting solvents?
A2: For preparing a concentrated stock solution, it is strongly recommended to start with high-purity, anhydrous polar aprotic solvents. The most common and effective choices are:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents are highly effective at dissolving a broad range of organic molecules, including anthraquinone derivatives.[3][6] For a typical starting point, aim for a stock concentration of 10-20 mg/mL, which can then be serially diluted for your working solutions.[3]
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer (e.g., PBS). Why did this happen and how can I prevent it?
A3: This common phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because the compound, while highly soluble in 100% organic solvent, has extremely low solubility in the final aqueous environment.[6] The drastic shift in solvent polarity from the organic stock to the aqueous buffer reduces the solvent's capacity to keep the compound dissolved.
To prevent this:
-
Minimize the Organic Solvent Percentage: Aim for the lowest possible final concentration of the organic solvent (e.g., <1% DMSO) in your aqueous solution, provided it is compatible with your experimental system.
-
Slow, Stirred Addition: Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This rapid dispersion helps prevent localized areas of high concentration that can initiate precipitation.[6]
-
Lower the Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution in the organic solvent before diluting it into the buffer. This will result in a lower final compound concentration, which may be below its aqueous solubility limit.
Troubleshooting Guide: A Systematic Approach to Solubilization
This section provides a logical workflow to address solubility failures. The primary goal is to find a solvent system that is compatible with your downstream application, whether it be a chemical reaction, a biological assay, or formulation development.
Workflow for Troubleshooting Poor Solubility
The following diagram outlines a step-by-step process for systematically identifying a suitable solubilization strategy.
Caption: A systematic workflow for troubleshooting solubility issues.
Issue: The compound will not dissolve in my chosen solvent system.
Cause 1: Inappropriate Solvent Choice
The polarity and chemical nature of the solvent may not be suitable for the anthraquinone structure.
Solution 1: Systematic Solvent Screening Test the solubility in a range of common laboratory solvents with varying polarities. This will help you identify a suitable solvent or co-solvent for your application.
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water / PBS | Polar Protic | Insoluble | The large, non-polar aromatic structure dominates, leading to very poor aqueous solubility.[2] |
| Ethanol | Polar Protic | Sparingly Soluble | May require heating to achieve modest concentrations.[2] |
| Acetone | Polar Aprotic | Moderately Soluble | A potential solvent for reactions or recrystallization.[2] |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | Useful for organic synthesis and extraction. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Excellent choice for creating stock solutions and for use in certain chemical reactions.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | The preferred solvent for creating high-concentration stock solutions for biological screening.[6] |
| Pyridine | Polar Aprotic | Soluble | Often used as a solvent and base in bromination reactions of anthraquinones.[4] |
| Acetic Acid | Polar Protic | Soluble | Used as a solvent in the synthesis and bromination of related compounds.[5][7] |
Protocol 1: Systematic Solubility Testing
-
Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: Add 100 µL of a test solvent (e.g., DMSO, DMF, Ethanol, Acetone) to each respective vial.
-
Observation: Vortex each vial for 1-2 minutes. Visually inspect for undissolved solid material.
-
Incremental Addition: If the compound dissolves, add another 1-2 mg of solid and repeat the process until saturation is reached. If it does not dissolve, incrementally add more solvent (e.g., in 100 µL steps up to 1 mL) to determine if solubility can be achieved at a lower concentration.
-
Quantification (Optional): For a precise measurement, equilibrate the saturated solution for 24 hours, centrifuge to pellet the excess solid, and quantify the concentration of the dissolved compound in the supernatant using HPLC-UV.[8]
Cause 2: Unfavorable pH in Aqueous Media
The compound possesses a basic amino group, making its aqueous solubility highly dependent on pH. In neutral or basic solutions (pH ≥ 7), the amino group is uncharged, reducing its polarity and water solubility.
Solution 2: pH Adjustment Lowering the pH of the aqueous medium can significantly enhance the solubility of this compound. The amino group (a weak base) will become protonated to form an ammonium salt (-NH3+), which is more polar and thus more soluble in water.[8][9][10]
Caption: Effect of pH on the ionization and solubility of the amino group.
Protocol 2: Determining pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate or phosphate buffers).
-
Sample Addition: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer.
-
Equilibration: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[11]
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[8] This will reveal the pH at which solubility is maximal.
Cause 3: High Crystallinity / Slow Dissolution Kinetics
The compound may be highly crystalline, causing it to dissolve very slowly even in a suitable solvent.
Solution 3: Application of Heat and/or Sonication Applying energy can help overcome the activation energy barrier for dissolution.
-
Heating: Gently warming the solution can increase the kinetic energy of both the solvent and solute molecules, often leading to a significant increase in solubility.[2][12] Caution: Use this method judiciously, as excessive heat can cause compound degradation, especially in biological contexts. Always cool the solution to the experimental temperature to ensure the compound remains dissolved.[8]
-
Sonication: Using an ultrasonic bath can break apart solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.
Protocol 3: Heat and/or Sonication-Assisted Dissolution
-
Add the compound and the chosen solvent to a vial.
-
Place the vial in a warm water bath (start at 30-40°C) or an ultrasonic bath.
-
Apply the treatment in short bursts (e.g., 5-10 minutes), followed by vortexing.
-
Visually inspect for dissolution. Repeat if necessary.
-
Once dissolved, allow the solution to cool to room temperature to check for precipitation. A stable solution should remain clear.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of 1-Amino-4-bromoanthraquinone
A Guide to Preventing the Formation of the 1-Amino-2-bromoanthraquinone Isomer
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with anthraquinone derivatives. Here, we address a common challenge in the synthesis of 1-amino-4-bromoanthraquinone: the undesired formation of the 1-amino-2-bromoanthraquinone isomer. As your Senior Application Scientist, I will provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the regioselective synthesis of your target compound.
Introduction: The Challenge of Regioselectivity
The direct bromination of 1-aminoanthraquinone is a classic example of an electrophilic aromatic substitution reaction. The amino group (-NH2) is a powerful activating group and is ortho, para-directing.[1][2] This means it increases the electron density at the positions ortho (C2) and para (C4) to the amino group, making these sites susceptible to electrophilic attack. While the desired product is the para-substituted 1-amino-4-bromoanthraquinone, a significant amount of the ortho-substituted isomer, 1-amino-2-bromoanthraquinone, is often formed.[3] The similar physical properties of these isomers make their separation difficult and economically challenging, impacting yield and purity.[4][5]
This guide will explore the mechanistic reasons for this lack of selectivity and provide practical, field-proven methods to control the reaction's outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of 1-amino-4-bromoanthraquinone and provide actionable solutions.
Q1: Why am I getting a mixture of 1-amino-2-bromo and 1-amino-4-bromoanthraquinone isomers?
A1: Understanding the Directing Effects
The formation of a mixture of isomers is a direct consequence of the electronic properties of the 1-aminoanthraquinone starting material. The amino group is an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[6][7] This makes both the C2 (ortho) and C4 (para) positions electronically favorable for electrophilic attack by bromine.
However, the reaction is not solely governed by electronics. Steric hindrance can also play a role. The proximity of the C2 position to the bulky amino group and the adjacent carbonyl group can disfavor the attack of the electrophile at this position to some extent, but often not enough to prevent the formation of the 2-bromo isomer.
Q2: I've tried running the bromination in a standard carboxylic acid solvent, but the 4-isomer to 2-isomer ratio is still low (around 7:1). How can I improve this?
A2: Enhancing Regioselectivity with Additives
A known method to improve the regioselectivity of the bromination of 1-aminoanthraquinones involves the addition of hydrobromic acid (HBr) to the reaction mixture when using a carboxylic acid solvent.[3][8] The presence of HBr has been shown to significantly increase the mole ratio of the desired 4-bromo isomer to the 2-bromo isomer, with ratios of at least 15:1 and as high as 20:1 being reported.[8]
Causality: The exact mechanism for this improvement is not fully elucidated in the provided search results, but it is likely that the HBr influences the reaction equilibrium or the nature of the active brominating species, favoring substitution at the sterically less hindered para position.
Q3: Can I avoid direct bromination altogether to prevent isomer formation?
A3: Yes, the Sulfonation-Bromination Strategy (The "One-Pot" or "Oleum" Method)
A highly effective and widely used industrial method to achieve high regioselectivity is the sulfonation-bromination strategy.[9] This process involves two key steps that can often be performed in a single reaction vessel:
-
Sulfonation: 1-aminoanthraquinone is first reacted with oleum (fuming sulfuric acid) or chlorosulfonic acid to introduce a sulfonic acid group (-SO3H) at the 2-position, forming 1-aminoanthraquinone-2-sulfonic acid.[9][10]
-
Bromination and Desulfonation: The subsequent addition of bromine leads to the bromination at the 4-position. The sulfonic acid group at the 2-position acts as a blocking group, preventing bromination at that site. During the bromination or subsequent workup, the sulfonic acid group at the 4-position, if formed, is eliminated.[11][12] The final product is the highly pure sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as bromaminic acid.[9]
Why it Works: The sulfonation step effectively "protects" the more reactive ortho position, directing the incoming electrophile (bromine) to the desired para position. The sulfonic acid group can then be removed if the parent 1-amino-4-bromoanthraquinone is the desired final product, although bromaminic acid itself is a valuable intermediate for many dyes.[13]
Q4: My reaction has produced a mixture of isomers. What are the best methods for purification?
A4: Strategies for Isomer Separation
Separating isomers with similar polarities is a significant challenge.[5]
-
Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent.[14] It often requires multiple recrystallization steps and can lead to a significant loss of the desired product.
-
Chromatography:
-
Column Chromatography: While standard silica gel column chromatography can be attempted, the similar polarity of the isomers often results in poor separation.[5]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a more powerful technique for separating isomers.[5] Different stationary phases, such as C18 or pentafluorophenyl (PFP), can be explored to achieve optimal separation.[15][16]
-
Gas Chromatography (GC): For volatile derivatives, GC can be an effective analytical and preparative tool.[15]
-
Recommendation: Given the difficulty of separation, optimizing the reaction for high regioselectivity is the most efficient and cost-effective approach.
Experimental Protocols
Protocol 1: High-Regioselectivity Bromination in Carboxylic Acid with HBr
This protocol is adapted from established patent literature and aims to maximize the yield of the 4-bromo isomer.[8]
Materials:
-
1-aminoanthraquinone
-
Acetic acid
-
Propionic acid
-
48% Hydrobromic acid
-
Bromine
-
Sodium metabisulfite
Procedure:
-
In a well-ventilated fume hood, prepare a vigorously agitated mixture of acetic acid, propionic acid, and 48% hydrobromic acid.
-
Add 1-aminoanthraquinone to the mixture.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture over approximately 1 hour, maintaining the temperature at 0-5 °C.
-
Continue agitation for 1 hour after the bromine addition is complete.
-
Quench the reaction by adding a solution of sodium metabisulfite in water.
-
Precipitate the product by adding ice and water.
-
Collect the product by filtration, wash with water, and then with a suitable solvent like isopropanol.
-
Dry the product under vacuum.
Protocol 2: Synthesis of Bromaminic Acid via Sulfonation-Bromination
This protocol is a general representation of the "oleum" method for producing bromaminic acid with high purity.[10][17]
Materials:
-
1-aminoanthraquinone
-
Oleum (e.g., 20% SO3)
-
Anhydrous sodium sulfate
-
Bromine
-
Iodine (catalyst)
Procedure:
-
In a suitable reactor, carefully add 1-aminoanthraquinone to a mixture of oleum and anhydrous sodium sulfate while stirring.
-
Heat the mixture to the desired sulfonation temperature (e.g., 110-130 °C) and maintain for several hours until sulfonation is complete (monitor by a suitable method like TLC or HPLC).
-
Cool the reaction mixture to the bromination temperature (e.g., 50-80 °C).
-
Add a catalytic amount of iodine.
-
Slowly add bromine to the reaction mixture. The reaction may be conducted in a closed vessel to maintain pressure.
-
Maintain the temperature for several hours until bromination is complete.
-
Carefully vent any excess pressure and remove unreacted bromine and hydrogen bromide.
-
Work up the reaction mixture, typically by drowning in ice water and neutralizing, to precipitate the sodium salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid).
-
Filter, wash, and dry the product.
Data Presentation
Table 1: Comparison of Bromination Methods for 1-Aminoanthraquinone
| Method | Key Reagents | Typical 4-Isomer:2-Isomer Ratio | Advantages | Disadvantages |
| Direct Bromination (Carboxylic Acid) | 1-aminoanthraquinone, Bromine, Acetic Acid | ~7:1[3] | Simple procedure | Low regioselectivity, difficult purification |
| Direct Bromination with HBr Additive | 1-aminoanthraquinone, Bromine, Acetic Acid, HBr | >15:1[8] | High regioselectivity, simple procedure | Requires handling of corrosive HBr |
| Sulfonation-Bromination ("Oleum" Method) | 1-aminoanthraquinone, Oleum, Bromine | Highly selective for 4-bromo-2-sulfonic acid derivative[9] | Excellent regioselectivity, high purity of bromaminic acid | Requires handling of oleum, multi-step in principle |
Visualizing the Reaction Pathways
Diagram 1: Electrophilic Bromination of 1-Aminoanthraquinone
This diagram illustrates the competing reaction pathways in the direct bromination of 1-aminoanthraquinone.
Caption: Competing pathways in direct bromination.
Diagram 2: Sulfonation-Bromination Workflow
This workflow demonstrates the strategic use of a blocking group to achieve regioselectivity.
Caption: Regioselective synthesis via sulfonation.
Conclusion
The formation of the 1-amino-2-bromoanthraquinone isomer is a common and predictable challenge in the direct bromination of 1-aminoanthraquinone, rooted in the fundamental principles of electrophilic aromatic substitution. By understanding the directing effects of the amino group, researchers can employ strategic modifications to the reaction conditions to achieve high regioselectivity. The addition of hydrobromic acid to a carboxylic acid solvent system offers a significant improvement over simple direct bromination. For the highest level of purity and selectivity, the sulfonation-bromination pathway to produce bromaminic acid is the industry-standard and most reliable method. Careful selection of the synthetic route is paramount to avoiding difficult and costly purification steps, ultimately leading to a more efficient and successful synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 9. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 10. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 11. The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. physics.emu.edu.tr [physics.emu.edu.tr]
- 15. benchchem.com [benchchem.com]
- 16. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 17. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
Technical Support Center: 1-Amino-4-bromo anthraquinone
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 1-Amino-4-bromo anthraquinone. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. We will address common questions and troubleshoot potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
This compound possesses several reactive sites susceptible to degradation under various stress conditions. The primary pathways are:
-
Photodegradation: Like many anthraquinone derivatives, the compound is susceptible to degradation upon exposure to light. The anthraquinone core can absorb UV-Vis light, leading to the formation of reactive species that can cause decomposition. Some anthraquinone dyes have been observed to undergo reversible photodegradation, but irreversible pathways are a significant concern for stability.[1]
-
Hydrolytic Degradation: The carbon-bromine bond is a potential site for hydrolysis, particularly under forceful acidic or basic conditions. This can lead to the substitution of the bromine atom with a hydroxyl group. For instance, the related compound 1-amino-2,4-dibromoanthraquinone can be hydrolyzed to 1-amino-2-bromo-4-hydroxy-anthraquinone under strong acidic conditions at high temperatures.[2]
-
Reductive Degradation: The bromine atom can be removed via reductive dehalogenation. This is a common reaction for aryl halides and can occur in the presence of reducing agents or certain metal catalysts.[3] This pathway would result in the formation of 1-aminoanthraquinone.
-
Oxidative Degradation: The electron-rich amino group and the aromatic rings are susceptible to oxidation. Advanced Oxidation Processes (AOPs) are known to degrade anthraquinone dyes, suggesting the core structure can be cleaved under strong oxidative stress.[4]
-
Microbial Degradation: While less common in sterile lab environments, it is important to note that soil microorganisms can degrade the sulfonated analogue of this compound (1-amino-4-bromoanthraquinone-2-sulfonic acid). This process typically involves enzymatic cleavage of the anthraquinone ring system, ultimately leading to smaller molecules like phthalic acid.[4][5]
Q2: What are the likely degradation products I should be looking for during my analysis?
Based on the primary degradation pathways, you should monitor for the appearance of the following potential degradants using techniques like LC-MS to confirm their mass:
| Degradation Pathway | Potential Degradant(s) | Chemical Structure |
| Hydrolysis | 1-Amino-4-hydroxy-anthraquinone | C₁₄H₉NO₃ |
| Reductive Debromination | 1-Aminoanthraquinone | C₁₄H₉NO₂ |
| Ring Cleavage (Oxidative/Microbial) | Phthalic acid and other smaller aromatic fragments | C₈H₆O₄ |
Q3: What are the recommended storage and handling conditions to ensure the stability of this compound?
To minimize degradation, the compound should be handled with the following precautions:
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.
-
Control Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[6]
-
Inert Atmosphere: For maximum stability, especially in solution, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH Control: Avoid highly acidic or basic conditions in solution unless required for a reaction, as these can promote hydrolysis.
Q4: What analytical methods are best suited for developing a stability-indicating assay?
A stability-indicating method is crucial for separating the parent compound from its degradation products. The most effective and widely used technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , coupled with a suitable detector.[7]
-
Column: A C18 column is a standard choice for separating aromatic compounds of this polarity.
-
Detection:
-
Photodiode Array (PDA) or UV Detector: Allows for monitoring at multiple wavelengths to detect the parent compound and degradants, which may have different absorption maxima. It is also essential for assessing peak purity.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended. It provides mass information that is invaluable for the structural identification of unknown degradation products.
-
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue: My compound solution changes color and shows new peaks in the chromatogram after being left on the lab bench.
-
Primary Suspected Cause: Photodegradation. The extended chromophore of the anthraquinone system is highly susceptible to degradation by UV and visible light.
-
Troubleshooting Workflow:
-
Confirm Light Sensitivity: Prepare two identical solutions of your compound. Wrap one vial completely in aluminum foil to serve as a light-protected control. Place both vials side-by-side on the lab bench for several hours or days.
-
Analyze Samples: Analyze both the light-exposed and protected samples by RP-HPLC.
-
Evaluate Results: If the light-exposed sample shows a significant decrease in the parent peak area and the appearance of new peaks compared to the protected sample, photodegradation is confirmed.
-
Corrective Action: Ensure all future work is conducted under minimized light conditions. Use amber glassware and turn off unnecessary overhead lights.
-
Issue: I am observing a significant loss of my parent compound in a formulation with a low pH.
-
Primary Suspected Cause: Acid-Catalyzed Hydrolysis. The bromine atom on the anthraquinone ring can undergo nucleophilic substitution by water, a reaction that is often catalyzed by acid.
-
Troubleshooting Workflow:
-
Hypothesize Degradant Structure: The most likely product is 1-Amino-4-hydroxy-anthraquinone (Molecular Weight: ~239.2 g/mol ).
-
Utilize LC-MS Analysis: Analyze your degraded sample using an LC-MS system. Look for a new chromatographic peak with a corresponding mass-to-charge ratio (m/z) that matches the hypothesized hydroxylated product.
-
pH Stability Study: To understand the pH-dependent stability, prepare your formulation across a range of pH values (e.g., pH 2, 4, 7, 9). Monitor the degradation rate at each pH level over time. This will help identify the optimal pH range for stability.
-
Corrective Action: If acid-catalyzed hydrolysis is confirmed, consider if the formulation's pH can be adjusted to a more neutral or stable range.
-
Issue: My analysis shows a significant impurity peak that I've identified as 1-aminoanthraquinone.
-
Primary Suspected Cause: Reductive Debromination. The carbon-bromine bond has been cleaved and replaced with a hydrogen atom.
-
Troubleshooting Workflow:
-
Review Formulation/Matrix Components: Carefully examine all excipients, solvents, and reagents in your sample matrix. Are there any known reducing agents present (e.g., thiols, certain antioxidants, trace metals)?
-
Investigate Container/Closure System: In rare cases, interactions with container materials or leachables can introduce contaminants that catalyze reduction. Consider running a control study in a different type of container (e.g., glass vs. polypropylene).
-
Controlled Spiking Study: If a specific excipient is suspected, prepare a simple solution of your active compound with and without the excipient and monitor for the formation of 1-aminoanthraquinone.
-
Corrective Action: If a specific component is identified as the cause, investigate its removal or replacement with a more compatible alternative.
-
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study
This protocol outlines the typical stress conditions used to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.[7][8]
Objective: To generate a degradation profile for this compound. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 4-8 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2-4 hours.
-
Neutralize with 0.1 M HCl and dilute to ~50 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to ~50 µg/mL for analysis.
-
-
Thermal Degradation:
-
Store the solid powder in an oven at 80 °C for 48 hours.
-
Also, heat a solution of the compound (in a neutral solvent) at 60 °C for 24 hours.
-
Prepare samples for analysis at ~50 µg/mL.
-
-
Photodegradation:
-
Expose a solution of the compound (~50 µg/mL) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep a control sample protected from light by wrapping it in aluminum foil.
-
Analyze both samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated RP-HPLC-PDA/MS method. Compare the chromatograms to identify and quantify degradation products.
Diagram: Proposed Degradation Pathways
Caption: Proposed major degradation pathways for this compound.
Diagram: Troubleshooting Workflow for Unexpected Peaks
Caption: Logical workflow for troubleshooting unexpected degradation products.
References
- 1. [1604.07645] Molecular structure and reversible photodegradation in anthraquinone dyes [arxiv.org]
- 2. US2604480A - 1-amino-2-bromo-4-hydroxy-anthraquinone by hydrolysis of 1-amino 2,4-dibrom anthraquinone - Google Patents [patents.google.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Managing Impurities in 1-Amino-4-bromoanthraquinone Production
Welcome to the technical support center for the synthesis and purification of 1-Amino-4-bromoanthraquinone and its derivatives, such as 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity management during the production of these critical dye and pharmaceutical intermediates.
Introduction
1-Amino-4-bromoanthraquinone and its sulfonated form, Bromamine Acid, are pivotal starting materials in the synthesis of a wide range of anthraquinone-based dyes and biologically active compounds.[1][2] The purity of these intermediates is paramount, as impurities can significantly impact the performance, color, and safety of the final products.[3][4] This guide provides in-depth, experience-based solutions to common problems encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product has a dull or off-color appearance. What are the likely impurities?
Answer: An off-color appearance in your 1-Amino-4-bromoanthraquinone product is typically indicative of isomeric or over-brominated impurities. The most common culprits are:
-
1-Amino-2-bromoanthraquinone: This isomer forms during the bromination of 1-aminoanthraquinone and can be difficult to separate due to similar physical properties.[5][6]
-
1-Amino-2,4-dibromoanthraquinone: This is a product of over-bromination and can significantly alter the final color.[7][8]
-
Unreacted 1-aminoanthraquinone: Incomplete bromination will leave the starting material in your final product.
-
Degradation Products: Harsh reaction conditions can lead to the formation of various colored by-products.
Troubleshooting Steps:
-
Optimize Bromination Conditions:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of bromine to minimize the formation of the 2-bromo isomer.[5][6]
-
Solvent Choice: The use of a carboxylic acid solvent, such as a mixture of acetic and propionic acids, has been shown to improve the mole ratio of the desired 4-bromo isomer to the 2-bromo isomer.[5][6]
-
Acid Catalysis: The addition of hydrobromic or other mineral acids can surprisingly enhance the selectivity for the 4-bromo isomer.[5][9]
-
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent, such as pyridine, can be effective in removing some impurities.[10]
-
Column Chromatography: For high-purity applications, column chromatography using adsorbents like silica gel or alumina is a reliable method for separating isomers and other impurities.[11]
-
FAQ 2: I'm observing a significant amount of 1-Amino-2,4-dibromoanthraquinone in my product. How can I prevent this over-bromination?
Answer: The formation of 1-Amino-2,4-dibromoanthraquinone is a classic case of over-bromination. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
Causality: The amino group in 1-aminoanthraquinone is an activating group, making the anthraquinone ring system susceptible to further electrophilic substitution once the first bromine atom is introduced.
Troubleshooting Workflow:
Caption: Workflow to mitigate over-bromination.
Detailed Protocol:
-
Stoichiometric Control: Carefully calculate and use a slight excess of bromine, typically in the range of 1.0 to 1.2 mole equivalents per mole of the 1-aminoanthraquinone reactant.[5]
-
Controlled Addition: Add the bromine solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the brominating agent at any given time, disfavoring the second bromination.
-
Temperature Management: Conduct the reaction at a controlled, lower temperature, generally between 5°C and 25°C, to reduce the reaction rate and enhance selectivity.[5]
FAQ 3: During the synthesis of Bromamine Acid (1-Amino-4-bromoanthraquinone-2-sulfonic acid), I'm getting a mixture of sulfonated and non-sulfonated bromo-products. How can I improve the selectivity?
Answer: This issue arises from incomplete sulfonation before the bromination step or from side reactions. The "one-pot" method, where sulfonation and bromination occur in the same vessel, requires careful control of reaction parameters.[1][7][12]
Key Insight: The sulfonation of 1-aminoanthraquinone can lead to the formation of 1-aminoanthraquinone-2,4-disulfonic acid as a major impurity.[13] During the subsequent bromination, this disulfonic acid can undergo desulfonation to form 1-aminoanthraquinone-2-sulfonic acid, which is then brominated to the desired product.[13]
Troubleshooting Guide:
| Parameter | Recommended Condition | Rationale |
| Sulfonating Agent | Oleum (fuming sulfuric acid)[7][14] or chlorosulfonic acid in an inert solvent.[1] | Ensures efficient sulfonation to the 2-position. |
| Sulfonation Temp. | 100-150°C[7][12] | Drives the sulfonation to completion. |
| Bromination Temp. | 60-100°C[7][12] | Controls the rate of bromination and minimizes side reactions. |
| Desulfonation Step | Controlled addition of water to adjust sulfuric acid concentration.[14] | Converts disulfonated by-products to the desired mono-sulfonated intermediate.[14] |
Experimental Protocol: One-Pot Synthesis of Bromamine Acid
-
Sulfonation: In a suitable reactor, add 1-aminoanthraquinone to oleum (e.g., 20% SO3) at a controlled temperature below 60°C.[7]
-
Heat the reaction mixture to 110-130°C and maintain for several hours to ensure complete sulfonation.[7]
-
Desulfonation (Optional but Recommended): Cool the mixture and carefully add water to adjust the sulfuric acid concentration. This step helps to convert any 1-aminoanthraquinone-2,4-disulfonic acid to the desired 1-aminoanthraquinone-2-sulfonic acid.[14]
-
Bromination: Cool the reaction mixture to 60-80°C and slowly add the stoichiometric amount of bromine.[7][12]
-
Isolation: After the reaction is complete, the product can be precipitated by adding the reaction mixture to water or a dilute salt solution.[7][12] The precipitated product is then filtered, washed, and dried.
FAQ 4: I am having difficulty removing unreacted 1-aminoanthraquinone from my final product. What purification strategies are most effective?
Answer: Residual 1-aminoanthraquinone is a common impurity resulting from incomplete bromination. Its removal is crucial for achieving high purity.
Purification Workflow:
Caption: Purification strategies for removing unreacted starting material.
Detailed Purification Protocols:
-
Solvent Washing: Washing the crude product with a solvent in which 1-aminoanthraquinone is more soluble than the brominated product can be an effective first step.
-
Recrystallization: This is a highly effective method. The choice of solvent is critical and may require some experimentation. Pyridine has been successfully used for recrystallizing similar compounds.[10]
-
Column Chromatography: For achieving the highest purity, column chromatography is the preferred method. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the less polar 1-aminoanthraquinone from the more polar brominated product.
FAQ 5: Are there any analytical techniques you recommend for monitoring the reaction and assessing final product purity?
Answer: Yes, several analytical techniques are indispensable for both in-process monitoring and final quality control.
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the desired product and various impurities. It is essential for determining the purity of the final product.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile and semi-volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the desired product and helping to elucidate the structure of unknown impurities.[2]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and impurities, aiding in their identification.[2]
Analytical Data Summary:
| Technique | Application | Information Obtained |
| HPLC | Purity assessment, reaction monitoring | Quantitative data on product and impurity levels |
| GC-MS | Impurity identification | Identification of volatile/semi-volatile by-products |
| NMR | Structural confirmation | Detailed molecular structure |
| MS | Molecular weight determination | Confirmation of molecular formula |
This technical support guide provides a foundation for understanding and managing impurities in the production of 1-Amino-4-bromoanthraquinone and its derivatives. By applying these principles and troubleshooting strategies, researchers can enhance the purity and quality of their products.
References
- 1. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. theasengineers.com [theasengineers.com]
- 5. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 6. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 7. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
- 8. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. column-chromatography.com [column-chromatography.com]
- 12. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN1403444A - Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Color Changes in Dye Synthesis
Welcome to the Technical Support Center for Dye Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who encounter unexpected color changes during their synthetic processes. As a Senior Application Scientist, I have compiled this guide to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work. Our goal is to move beyond simple procedural lists and offer a self-validating system of protocols and expert insights.
FAQs: Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Q1: My final dye has a different color than expected. What are the most common causes?
A: An unexpected final color in your synthesized dye is a common issue that can typically be traced back to one or more of the following factors:
-
Purity of Starting Materials: Impurities in your reactants or intermediates are a primary cause of off-color products and reduced yields.[1][2][3] These impurities can lead to unwanted side reactions, forming colored byproducts that contaminate your final dye.[1][2]
-
Reaction Conditions: Deviations from the optimal temperature, pH, and reaction time can significantly impact the outcome of your synthesis. For instance, in azo dye synthesis, temperature control is critical for the stability of the diazonium salt intermediate.[2][4]
-
Solvent Effects: The polarity of the solvent can influence the electronic transitions of the dye molecule, leading to color changes, a phenomenon known as solvatochromism.[5][6][7]
-
Oxidation/Degradation: Dyes, particularly azo dyes, can be susceptible to oxidative degradation, which can break down the chromophore (the color-bearing part of the molecule) and result in a loss or change of color.[8][9][10][11]
-
Metal Ion Contamination: Trace amounts of metal ions in your reaction mixture can form complexes with the dye molecules, leading to a shift in the observed color.[12][13][14][15]
Caption: Troubleshooting workflow for unexpected final dye color.
Q2: The color of my reaction mixture changed unexpectedly overnight. What could have happened?
A: An overnight color change in your reaction mixture strongly suggests a chemical transformation has occurred. The most likely culprits are:
-
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the oxidation of the dye molecules, especially if the structure is sensitive to it.[8][9][11] This is a common issue with azo dyes, where the azo linkage can be cleaved, destroying the chromophore.[8][9][11]
-
pH Shift: The pH of the reaction mixture can change over time due to the formation of acidic or basic byproducts. This can alter the protonation state of the dye molecule, leading to a color change.
-
Photodegradation: If the reaction was left exposed to light, particularly UV light, photodegradation could have occurred. Many organic dyes are light-sensitive.
-
Instability of Intermediates: A key intermediate in your reaction may be unstable and have decomposed overnight, leading to the formation of new, colored species.
Troubleshooting Steps:
-
Analyze the Mixture: Immediately take a sample of the reaction mixture and analyze it using Thin Layer Chromatography (TLC) and UV-Vis Spectroscopy.
-
Compare to a Standard: If you have a sample of the expected product, run a co-spot on the TLC plate to see if any of your expected product remains.
-
Investigate the Cause: Based on the analytical data, you can deduce the likely cause. For example, the appearance of multiple new spots on the TLC plate suggests degradation. A shift in the λmax in the UV-Vis spectrum could indicate a change in the chromophore structure or protonation state.
Q3: How does pH affect the color of my dye during synthesis?
A: The pH of the reaction medium is a critical parameter in dye synthesis as it can influence both the reaction pathway and the final color of the dye. Many dyes act as acid-base indicators, meaning their color changes with pH. This is because the chromophore of the dye molecule can exist in different protonation states, each with a unique absorption spectrum.
For example, in the synthesis of azo dyes, the coupling reaction is highly pH-dependent.[2] Coupling with phenols requires a mildly alkaline pH to deprotonate the phenol to the more reactive phenoxide ion.[2] Conversely, coupling with amines is typically performed in a mildly acidic medium.[2]
Impact of pH on Dye Color
| pH Range | General Effect on Dye Structure | Potential Color Outcome |
| Acidic (Low pH) | Protonation of basic groups (e.g., amino groups). | Can cause a hypsochromic shift (to a shorter wavelength, e.g., blue to green) or a bathochromic shift (to a longer wavelength, e.g., yellow to red) depending on the dye structure. |
| Neutral (pH ~7) | The dye exists in its neutral or zwitterionic form. | The "true" color of the dye is often observed at or near neutral pH. |
| Alkaline (High pH) | Deprotonation of acidic groups (e.g., hydroxyl, sulfonic acid groups). | Often results in a bathochromic shift (e.g., red to blue/purple). |
Troubleshooting pH-Related Color Issues:
-
Monitor pH: Regularly monitor the pH of your reaction mixture using a calibrated pH meter.
-
Use Buffers: If your reaction is sensitive to pH fluctuations, consider using a buffer system to maintain a stable pH.
-
Controlled Addition of Reagents: Add acids or bases slowly and with vigorous stirring to avoid localized pH changes.
Q4: Could the solvent I'm using be the reason for the color variation?
A: Absolutely. The phenomenon where the color of a substance changes with the polarity of the solvent is called solvatochromism .[5][6][7] This occurs because the solvent molecules interact with the ground and excited electronic states of the dye molecule to different extents, which alters the energy gap between these states.[5][7]
-
Positive Solvatochromism: A shift to a longer wavelength (a "red shift") with increasing solvent polarity. This is common in dyes where the excited state is more polar than the ground state.[5]
-
Negative Solvatochromism: A shift to a shorter wavelength (a "blue shift") with increasing solvent polarity. This occurs when the ground state is more polar than the excited state.[5]
Influence of Solvent Polarity on the Color of Reichardt's Dye
| Solvent | Polarity (ET(30) kcal/mol) | Observed Color |
| Diphenyl ether | 34.7 | Greenish-Yellow |
| Toluene | 33.9 | Orange |
| Acetone | 42.2 | Red |
| Methanol | 55.4 | Orange |
| Water | 63.1 | Yellow |
Data for illustrative purposes.
Troubleshooting Solvent-Related Color Issues:
-
Consistency is Key: Use the same grade and supplier of solvent for a series of reactions to ensure reproducibility.
-
Characterize in Different Solvents: Record the UV-Vis spectrum of your dye in a range of solvents with varying polarities to understand its solvatochromic behavior.
-
Consider Solvent Impurities: Even small amounts of impurities in your solvent can affect the color of your dye.
Q5: I suspect impurities in my starting materials. How can I confirm this and what should I do?
A: Impurities in starting materials are a frequent source of unexpected color changes and poor reaction outcomes.[1][2][3] Confirmation and mitigation are crucial for reproducible dye synthesis.
Confirmation of Impurities:
The most effective way to confirm the presence of impurities is through analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a mixture.[16] A pure compound will show a single major peak, while impurities will appear as additional peaks.[17]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to assess the purity of a sample.[18][19] A pure compound should give a single spot, while impurities will result in multiple spots.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can often reveal the presence of impurities through unexpected signals.
-
Mass Spectrometry (MS): MS can help identify the molecular weights of impurities.
References
- 1. enjoysulphurdyes.com [enjoysulphurdyes.com]
- 2. benchchem.com [benchchem.com]
- 3. theasengineers.com [theasengineers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective oxidative degradation of azo dyes by hydrogen peroxide catalysed by manganese(ii) ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Degradation of azo dyes by oxidative processes--laccase and ultrasound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of metal ions on reactive dye decolorization by laccase from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. kcl.ac.uk [kcl.ac.uk]
- 19. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Comparing "solvent method" vs "oleum method" for bromaminic acid synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Bromaminic Acid
Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) stands as a cornerstone intermediate in the synthesis of a vast array of anthraquinone dyes and pigments. Its unique structure, featuring a reactive bromine atom and a solubilizing sulfonic acid group, allows for facile nucleophilic substitution, paving the way for a diverse palette of blue and violet colorants used across the textile industry. Beyond color, its derivatives are being explored for applications in medicinal chemistry, making the efficient and sustainable synthesis of this key precursor a topic of significant interest to both industrial chemists and pharmaceutical researchers.[1]
Historically, the industrial production of bromaminic acid has been dominated by two primary methodologies: the "oleum method" and the "solvent method."[1] This guide provides an in-depth, objective comparison of these two synthetic routes, grounded in experimental data and practical field insights. We will dissect the causality behind the procedural choices, evaluate the performance of each method, and provide a clear-eyed view of their respective advantages and limitations to inform your process selection and development.
At a Glance: Key Performance Indicators
For the professional navigating process development, a top-level summary of key metrics is invaluable. The following table consolidates the performance data for both the solvent and oleum methods, providing a rapid, quantitative comparison.
| Parameter | Solvent Method | Oleum Method |
| Overall Yield | 80-85% (up to ~92% reported for the acid) | ~75% (up to 86% purity for the salt) |
| Product Purity | High (up to 98% for sodium salt) | Moderate (impurities require extensive work-up) |
| Primary Reagents | 1-aminoanthraquinone, chlorosulfonic acid, bromine, o-dichlorobenzene | 1-aminoanthraquinone, oleum (fuming sulfuric acid), bromine |
| Reaction Medium | Inert organic solvent (o-dichlorobenzene) followed by aqueous medium | Concentrated sulfuric acid/oleum |
| Key Byproducts | Residual solvent, inorganic salts | Sulfonated byproducts (e.g., 1-aminoanthraquinone-2,4-disulfonic acid), halogenated impurities (e.g., 1-amino-2,4-dibromoanthraquinone), large salt load in effluent.[2][3] |
| Environmental Concerns | Use and recovery of hazardous chlorinated solvent (o-dichlorobenzene) | Generation of large volumes of acidic, high-salt-content wastewater. |
| Safety Hazards | Handling of highly corrosive chlorosulfonic acid and toxic o-dichlorobenzene | Handling of extremely corrosive and reactive oleum. |
The Solvent Method: A High-Yield, High-Purity Approach
The solvent method is characterized by its use of an inert organic solvent, typically o-dichlorobenzene, to mediate the initial sulfonation of 1-aminoanthraquinone with chlorosulfonic acid. This is followed by a bromination step, which is often carried out in an aqueous medium at lower temperatures.[4]
Reaction Mechanism & Workflow
The synthesis proceeds in two distinct stages: sulfonation and bromination. The use of an inert solvent allows for more controlled reaction conditions and generally leads to a cleaner product with fewer sulfonated byproducts.
Caption: Workflow for the Solvent Method of Bromaminic Acid Synthesis.
Experimental Protocol: Solvent Method
The following protocol is synthesized from established patent literature, representing a typical industrial process.[4]
1. Sulfonation:
-
Charge a reactor with 259.0g of o-dichlorobenzene and 29.60g of 1-aminoanthraquinone.
-
Heat the mixture to 115-120°C with stirring to dehydrate, and hold for 1.5-2 hours.
-
Cool the mixture to 70°C.
-
Slowly add 21.14g of chlorosulfonic acid dropwise over 1.5 hours, maintaining the temperature.
-
After the addition is complete, hold for 1 hour.
-
Heat the reaction mixture to 135°C and maintain for 2 hours to complete the sulfonation.
2. Extraction:
-
After cooling, add concentrated sulfuric acid to the reaction mass.
-
Allow the layers to separate. The lower aqueous layer contains the desired 1-aminoanthraquinone-2-sulfonic acid. The upper organic layer is the o-dichlorobenzene, which can be recovered and recycled.
3. Bromination:
-
Transfer the lower aqueous sulfonation layer to a separate vessel.
-
Heat the material to 82-83°C.
-
Add 15.58g of bromine over a period of 5.5 hours.
-
Maintain the temperature and stir for an additional 2 hours to ensure the reaction goes to completion. This yields the crude bromaminic acid.
4. Purification and Isolation:
-
The crude product is diluted with water, neutralized with sodium hydroxide to a pH of 7.5-8, and then purified.
-
Purification typically involves treatment with activated carbon to remove impurities, followed by salting out with sodium chloride to precipitate the sodium salt of bromaminic acid.
-
The resulting product is filtered, dried, and yields high-purity (e.g., 98.1%) bromaminic acid sodium salt.[4]
Advantages & Causality:
-
Higher Yield and Purity: The use of an inert solvent and distinct reaction stages for sulfonation and bromination allows for greater control over the reaction, minimizing the formation of over-sulfonated byproducts like 1-aminoanthraquinone-2,4-disulfonic acid.[2] This leads to a cleaner crude product, simplifying purification and resulting in a higher overall yield of 80-85%.[4]
-
Reduced Acid Waste: While still using strong acids, the total volume of acidic effluent is generally lower than in the oleum method, as the bulk of the reaction is not conducted in concentrated sulfuric acid.
Disadvantages & Field Insights:
-
Solvent Handling and Recovery: o-Dichlorobenzene is a toxic and environmentally persistent organic compound.[4] Its use necessitates a closed system to prevent fugitive emissions, and an efficient recovery and recycling loop is essential for both economic and environmental reasons. Incomplete recovery leads to hazardous waste streams.
-
Corrosive Reagents: Chlorosulfonic acid is extremely corrosive and reacts violently with water, requiring specialized handling and equipment.
The Oleum Method: The "One-Pot" Incumbent
The oleum method, also referred to as the "one-pot" method, is the more traditional approach. It involves the direct sulfonation of 1-aminoanthraquinone in oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid), followed by in-situ bromination in the same highly acidic medium.[5]
Reaction Mechanism & Workflow
This process is more direct, combining sulfonation and bromination in a single reaction vessel without the isolation of the intermediate sulfonic acid. However, the harsh conditions can lead to more side reactions.
Caption: Workflow for the Oleum Method of Bromaminic Acid Synthesis.
Experimental Protocol: Oleum Method
This protocol is based on a process described in the patent literature, illustrating the "one-pot" approach.[6]
1. Sulfonation & Bromination (One-Pot):
-
Introduce 150g of 1-aminoanthraquinone into 150 ml of 20% strength oleum, ensuring the temperature remains below 60°C by cooling.
-
Heat the reaction mixture to 110°C over approximately 1 hour and maintain this temperature for about 2 hours to effect sulfonation.
-
Optionally, add anhydrous sodium sulfate at this stage to suppress the formation of di-sulfonated and hydroxylated byproducts.[6]
-
After the sulfonation period, cool the mixture to a temperature between 60°C and 100°C.
-
Introduce at least 0.5 molar equivalent of bromine relative to the starting 1-aminoanthraquinone.
-
Maintain the temperature for at least 2 hours to complete the bromination.
2. Work-up and Isolation:
-
The reaction mixture is worked up by dilution with a large excess of water.
-
The bromaminic acid is precipitated as its alkali metal salt by the addition of a sodium hydroxide solution.
-
This process neutralizes the large quantity of sulfuric acid, resulting in a filtrate with a very high salt concentration (e.g., ~7 kg of sodium sulfate per kg of bromaminic acid).[3]
-
The precipitated crude product is isolated by filtration.
3. Purification:
-
The crude product contains significant impurities, including 1-amino-2,4-dibromoanthraquinone and other sulfonated species.
-
Purification may require steps such as extraction with an organic solvent (like o-dichlorobenzene) to remove non-sulfonated, halogenated byproducts.[3]
Advantages & Causality:
-
Simpler Process: The "one-pot" nature of the reaction simplifies the equipment train as it does not require a separate solvent recovery system.
-
No Organic Solvents: This method avoids the use of chlorinated organic solvents, eliminating the associated handling, recovery, and waste disposal issues.
Disadvantages & Field Insights:
-
Lower Yield and Purity: The highly aggressive reaction conditions of fuming sulfuric acid lead to the formation of significant byproducts. A major impurity is 1-aminoanthraquinone-2,4-disulfonic acid, which forms alongside the desired 2-sulfonic acid.[2][5] This over-reaction reduces the yield of the target molecule and necessitates extensive purification, resulting in a final product of typically lower purity (e.g., 86%).[6]
-
Extreme Environmental Burden: The work-up procedure requires neutralizing a large volume of concentrated sulfuric acid and oleum. This generates a massive amount of sodium sulfate in the aqueous effluent, creating a significant wastewater treatment challenge and a high salt load.[3]
-
Severe Safety Hazards: Oleum is extremely corrosive and reacts violently and exothermically with water.[3] Accidental release can create a dense, toxic mist of sulfuric acid, posing a severe inhalation hazard.[3]
Safety, Environmental, and Economic Analysis
| Aspect | Solvent Method | Oleum Method |
| Safety | Requires handling of highly corrosive chlorosulfonic acid and toxic, volatile o-dichlorobenzene.[4] Inhalation and skin contact are primary risks. | Involves extremely corrosive oleum, which reacts violently with water and produces toxic fumes.[3] Severe burn and inhalation hazard. |
| Environmental | Primary concern is the management of o-dichlorobenzene, a persistent organic pollutant.[4] Accidental spills can contaminate soil and water. Requires robust solvent recovery systems. | Major issue is the generation of large volumes of high-salinity wastewater from the neutralization of sulfuric acid, which is costly to treat and environmentally damaging.[3] |
| Economics | Higher initial capital cost for solvent recovery infrastructure. Operating costs are influenced by solvent loss rates and energy for recovery. Higher product yield can offset these costs. | Lower initial capital cost due to simpler equipment. High costs associated with raw material consumption (large excess of acid) and extensive wastewater treatment. Lower yield impacts overall process economics. |
Conclusion and Future Outlook
The choice between the solvent and oleum methods for bromaminic acid synthesis presents a classic process chemistry trade-off between yield/purity and process complexity/environmental impact.
-
The Solvent Method offers a clear advantage in terms of yield and product purity . For applications where high purity is critical, such as in the synthesis of specialized dyes or pharmaceutical intermediates, this method is superior. However, it places a heavy burden on the effective management, recovery, and containment of the hazardous organic solvent.
-
The Oleum Method , while procedurally simpler and avoiding organic solvents, is hampered by lower yields, significant byproduct formation, and a severe environmental footprint related to its acidic, high-salt wastewater stream. The extensive purification required to achieve a high-quality product erodes its initial simplicity.
For new process development and in an era of increasing environmental scrutiny, the trend is moving away from processes that generate large, difficult-to-treat waste streams. While the solvent method has its own challenges, the ability to recover and reuse the solvent makes it a more containable and ultimately more sustainable process than the oleum method, which inherently produces a large volume of saline wastewater. Future research will likely focus on developing greener solvent alternatives or catalytic, solvent-free systems to further improve the synthesis of this vital chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid in sulfuric acid [kth.diva-portal.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN106565547A - Preparation method of bromaminic acid sodium salt and intermediate of bromaminic acid sodium salt and solvent recovery method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4213910A - Process for the preparation of 1-amino-4-bromoanthraquinone-2-sulphonic acid I - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 1-Amino-4-bromoanthraquinone and its Brominated Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. Among the vast arsenal of chemical intermediates, brominated anthraquinones stand out for their utility as versatile building blocks, particularly in the synthesis of dyes, pigments, and biologically active compounds. This guide provides an in-depth comparison of 1-amino-4-bromoanthraquinone with other key brominated anthraquinones, focusing on the nuanced interplay between structure, reactivity, and application-specific performance. The insights and experimental data presented herein are curated to empower researchers in making informed decisions for their synthetic strategies.
Introduction to the Anthraquinone Scaffold and the Significance of Bromination
The anthraquinone core, a tricyclic aromatic ketone, is a privileged structure in chemistry and pharmacology. Its planar nature and ability to be functionalized at various positions make it a cornerstone for developing a wide array of functional molecules. Bromination of the anthraquinone scaffold introduces a synthetically versatile handle—a reactive carbon-bromine bond that can participate in a multitude of cross-coupling and nucleophilic substitution reactions. The position of this bromine atom, along with the presence of other substituents, profoundly dictates the molecule's electronic properties and reactivity, thereby influencing its suitability for specific applications.
Structural and Electronic Properties: A Comparative Overview
The substitution pattern on the anthraquinone nucleus significantly impacts its chemical behavior. In 1-amino-4-bromoanthraquinone, the electron-donating amino group at the C1 position and the electron-withdrawing bromine atom at the C4 position create a polarized system. This electronic arrangement is crucial for the high reactivity of the C-Br bond in nucleophilic substitution reactions.
In contrast, other brominated anthraquinones, such as 2-bromoanthraquinone or dibromoanthraquinones, exhibit different electronic distributions, leading to altered reactivity profiles. For instance, in 2-bromoanthraquinone, the bromine atom is not directly influenced by a strongly donating group, making its C-Br bond less activated towards nucleophilic attack compared to the C4-Br bond in 1-amino-4-bromoanthraquinone.
Caption: Key Brominated Anthraquinone Structures.
Synthesis and Selectivity: A Comparative Analysis
The synthetic routes to brominated anthraquinones are diverse, with the choice of method often depending on the desired substitution pattern and the nature of the starting material.
Direct Bromination: The direct bromination of anthraquinone itself is challenging due to the deactivating effect of the carbonyl groups and can lead to a mixture of products.[1] However, the presence of an activating group, such as an amino group, facilitates electrophilic bromination. For instance, the bromination of 1-aminoanthraquinone in a carboxylic acid solvent typically yields a mixture of the 4-bromo and 2-bromo isomers.[2] The addition of hydrobromic acid to the reaction mixture has been shown to significantly improve the regioselectivity, favoring the formation of the desired 1-amino-4-bromoanthraquinone.[2]
Sulfonation-Bromination Sequence: A common and highly effective method for the synthesis of 1-amino-4-bromoanthraquinone derivatives, particularly the commercially important bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), involves a two-step process.[3][4] First, 1-aminoanthraquinone is sulfonated, directing the incoming sulfonic acid group to the 2-position. Subsequent bromination then selectively occurs at the 4-position.[3][4] This method offers excellent control over the substitution pattern and generally provides high yields.[5][6]
Dibromination: The synthesis of 1-amino-2,4-dibromoanthraquinone can be achieved by reacting 1-aminoanthraquinone with bromine in concentrated sulfuric acid at elevated temperatures.[7] This process highlights how reaction conditions can be tuned to achieve different levels of bromination.
The following table summarizes key synthetic parameters for various brominated anthraquinones:
| Compound | Starting Material | Key Reagents | Solvent | Yield | Reference |
| 1-Amino-4-bromoanthraquinone | 1-Aminoanthraquinone | Bromine, Acetic Acid, HBr | Carboxylic Acid | Good (Improved selectivity) | [2] |
| Bromaminic Acid | 1-Aminoanthraquinone | Chlorosulfonic acid, then Bromine | Nitrobenzene/DMF | >90% | [3][5] |
| 1-Amino-2,4-dibromoanthraquinone | 1-Aminoanthraquinone | Bromine | Concentrated H₂SO₄ | 94-100% | [5][7] |
| 2-Bromoanthraquinone | 2-Aminoanthraquinone | NaNO₂, H₂SO₄, then CuBr, HBr | Sulfuric Acid, Hydrobromic Acid | Not specified | [1] |
digraph "Synthesis_Workflow_for_Bromaminic_Acid" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];start [label="1-Aminoanthraquinone", fillcolor="#34A853"]; step1 [label="Sulfonation\n(Chlorosulfonic Acid)", fillcolor="#4285F4"]; intermediate [label="1-Aminoanthraquinone-2-sulfonic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Bromination\n(Bromine in DMF)", fillcolor="#4285F4"]; product [label="Bromaminic Acid", fillcolor="#EA4335"];
start -> step1 -> intermediate -> step2 -> product; }
Caption: Synthesis of Bromaminic Acid.
Comparative Reactivity in Key Transformations
The synthetic utility of brominated anthraquinones is largely defined by the reactivity of the carbon-bromine bond. Here, 1-amino-4-bromoanthraquinone and its derivatives exhibit distinct advantages in certain reaction classes.
Ullmann Condensation
The Ullmann condensation is a cornerstone of anthraquinone chemistry, enabling the formation of C-N bonds. This reaction is particularly effective for 1-amino-4-bromoanthraquinone and its 2-sulfonated derivative, bromaminic acid. The bromine atom at the C4 position is readily displaced by a variety of alkyl and aryl amines, a reaction often catalyzed by copper.[8][9][10] This high reactivity is attributed to the electronic influence of the C1 amino group. Microwave-assisted Ullmann couplings have been shown to be highly efficient, leading to a diverse range of biologically active compounds.[11]
In contrast, the bromine atom in 2-bromoanthraquinone is less reactive in Ullmann-type reactions due to the absence of a suitably positioned electron-donating group.
Caption: Ullmann Condensation Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, is also applicable to brominated anthraquinones.[12][13] Bromoanthraquinones can be coupled with various arylboronic acids to generate arylated anthraquinones.[14] While both 1- and 2-bromoanthraquinones can undergo Suzuki coupling, the reaction conditions and catalyst systems may need to be optimized based on the specific substrate. The steric environment and electronic properties of the bromoanthraquinone will influence the efficiency of the oxidative addition step in the catalytic cycle.
Applications: A Reflection of Structure and Reactivity
The distinct reactivity profiles of different brominated anthraquinones translate into their preferential use in specific applications.
-
1-Amino-4-bromoanthraquinone and its derivatives are paramount in the synthesis of a vast array of blue and green acid and reactive dyes for the textile industry.[4] The facile displacement of the C4-bromine by various amino-containing chromophores is the cornerstone of this application. Furthermore, the resulting amino-substituted anthraquinones have been extensively explored as potential therapeutic agents, including enzyme inhibitors and anticancer drugs.[15][16][17]
-
2-Bromoanthraquinone has been investigated as a highly efficient photocatalyst for the oxidation of secondary aromatic alcohols.[18] This application leverages the photochemical properties of the anthraquinone core, which are modulated by the bromine substituent. In this context, the bromine atom enhances intersystem crossing, leading to a higher population of the reactive triplet state.[18]
-
Dibromoanthraquinones serve as precursors for more complex, poly-functionalized anthraquinone derivatives. For instance, 1-amino-2,4-dibromoanthraquinone can be selectively functionalized at the C4 position, with the C2-bromine being less reactive, or both bromine atoms can be substituted to create unique molecular architectures.[19]
Detailed Experimental Protocols
To facilitate the practical application of the concepts discussed, detailed, step-by-step methodologies for key experiments are provided below.
Synthesis of 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid)
This protocol is adapted from established "solvent methods" for the synthesis of bromaminic acid.[3][5]
Materials:
-
1-Aminoanthraquinone
-
Chlorosulfonic acid
-
Nitrobenzene (or other suitable inert solvent)
-
Bromine
-
N,N-Dimethylformamide (DMF)
-
Sodium chloride
Procedure:
-
In a fume hood, dissolve 1-aminoanthraquinone in nitrobenzene.
-
Carefully add chlorosulfonic acid dropwise while maintaining the temperature below a specified limit (e.g., 60°C) to effect sulfonation at the 2-position.
-
After the sulfonation is complete (as determined by TLC or other appropriate analytical method), the reaction mixture is worked up to isolate the sodium salt of 1-aminoanthraquinone-2-sulfonic acid.
-
The isolated sulfonic acid derivative is then dissolved in a suitable solvent, such as DMF.
-
A solution of bromine in DMF is added dropwise to the reaction mixture at room temperature. The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the product, bromaminic acid, is precipitated by the addition of a saturated sodium chloride solution, filtered, washed, and dried.
Expected Yield: >90%[5]
Ullmann Condensation of Bromaminic Acid with an Aromatic Amine
This protocol describes a typical copper-catalyzed Ullmann condensation.
Materials:
-
Bromaminic acid
-
Aniline (or other aromatic amine)
-
Copper(I) chloride
-
Sodium carbonate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine bromaminic acid, aniline, sodium carbonate, and a catalytic amount of copper(I) chloride in an aqueous ethanol solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).
Conclusion
In the realm of synthetic chemistry and drug discovery, 1-amino-4-bromoanthraquinone distinguishes itself from other brominated anthraquinones through the unique reactivity conferred by the interplay of its amino and bromo substituents. Its propensity for facile nucleophilic substitution at the C4 position has cemented its role as a critical intermediate in the dye industry and a valuable scaffold for the synthesis of bioactive molecules. In contrast, isomers such as 2-bromoanthraquinone offer different synthetic opportunities, for example, in the field of photocatalysis. A thorough understanding of the structure-activity relationships outlined in this guide is essential for researchers aiming to harness the full potential of these versatile chemical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 3. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Process for producing anthraquinone intermediates (1978) | Masao Nishikuri | 6 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis some 4-substituted 9,10-anthraquinones | Semantic Scholar [semanticscholar.org]
- 10. Synthesis some 4-substituted 9,10-anthraquinones | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 11. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2-Bromoanthraquinone as a highly efficient photocatalyst for the oxidation of sec -aromatic alcohols: experimental and DFT study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06414A [pubs.rsc.org]
- 19. academic.oup.com [academic.oup.com]
The Structural and Mechanistic Advantage of 1-Amino-4-bromoanthraquinone
An In-depth Comparative Guide to the Efficacy of 1-Amino-4-bromoanthraquinone Across Key Dye Classes
This guide provides an in-depth technical analysis of 1-amino-4-bromoanthraquinone, a pivotal intermediate in the synthesis of high-performance dyes. We will objectively compare its performance within disperse, reactive, and vat dye classes against common alternatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in the fields of chemistry and material science to aid in informed decision-making for dye synthesis and application.
The enduring relevance of 1-amino-4-bromoanthraquinone in the dye industry is not accidental; it is a direct consequence of its molecular architecture. The anthraquinone core is an exceptionally stable, conjugated system, which imparts outstanding light fastness to its derivatives.[1][2] The molecule's efficacy is further amplified by two key functional groups:
-
The 1-Amino Group: This powerful auxochrome (a color-enhancing group) is crucial for developing the deep, brilliant shades characteristic of many anthraquinone dyes.[2]
-
The 4-Bromo Atom: The bromine atom is an excellent leaving group, making the 4-position highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of the molecule's versatility, allowing for the introduction of a wide array of functional groups to tailor the final dye's properties.
The primary synthetic route leveraging this reactivity is the Ullmann condensation , a copper-catalyzed reaction that couples the aryl halide (1-amino-4-bromoanthraquinone) with an amine or alcohol.[3][4][5] The choice of the nucleophile in this reaction is a critical experimental decision, as it directly dictates the final chromophore, its affinity for specific fibers, and its overall fastness properties.
Caption: Generalized Ullmann condensation workflow.
Performance in Disperse Dyes for Hydrophobic Fibers
Disperse dyes are non-ionic, water-insoluble colorants designed for dyeing synthetic fibers like polyester. The compact, planar structure of the anthraquinone core enhances its affinity for the crystalline structure of polyester, leading to excellent dye penetration and fastness.
Experimental Protocol: Synthesis of a Model Anthraquinone Disperse Dye
This protocol describes the synthesis of a brilliant blue disperse dye via the Ullmann condensation of 1-amino-4-bromoanthraquinone with an aromatic amine.
-
Reactor Charging: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge 1-amino-4-bromoanthraquinone (10 mmol), p-toluidine (12 mmol), potassium carbonate (15 mmol), and copper(I) iodide (0.5 mmol).
-
Solvent Addition: Add 75 mL of a high-boiling polar solvent, such as N-methylpyrrolidone or nitrobenzene. Causality: A high-boiling polar solvent is necessary to solubilize the reactants and achieve the high temperatures required for the Ullmann reaction, typically 180-210°C.[3]
-
Reaction Execution: Heat the mixture to 190°C with constant stirring. Maintain this temperature for 6-8 hours. Monitor the reaction's progress via thin-layer chromatography (TLC) until the starting bromoanthraquinone is consumed.
-
Product Isolation: Cool the reaction mixture to 80°C and add 100 mL of methanol to precipitate the crude product.
-
Purification: Filter the crude solid and wash sequentially with 10% HCl, water, and methanol to remove unreacted amine, base, and solvent residues. Recrystallize the product from chlorobenzene to obtain the purified dye.
Comparative Performance Data
The following table compares the performance of a dye synthesized from 1-amino-4-bromoanthraquinone with alternatives based on different anthraquinone precursors when applied to polyester.
| Intermediate | Resulting Dye (Example) | Color | Light Fastness (ISO 105-B02, 1-8 scale) | Wash Fastness (ISO 105-C06, 1-5 scale) | Sublimation Fastness (ISO 105-P01, 1-5 scale) |
| 1-Amino-4-bromoanthraquinone | C.I. Disperse Blue 72 derivative | Bright Royal Blue | 6-7 | 4-5 | 4 |
| 1,4-Diaminoanthraquinone | C.I. Disperse Red 11[6] | Bluish-Pink | 5 | 4-5 | 3 |
| 1-Amino-2-bromo-4-hydroxyanthraquinone | C.I. Disperse Red 60[6] | Bluish-Red | 6 | 4 | 3-4 |
Authoritative Insight: Dyes derived from 1-amino-4-bromoanthraquinone typically exhibit superior light fastness due to the robust arylamino-anthraquinone structure formed. While alternatives like Disperse Red 60 also show good light fastness, the synthetic flexibility offered by the 4-bromo position often allows for finer tuning of properties and access to a wider gamut of brilliant blue and green shades, which are highly sought after in the textile industry.[7]
Efficacy in Reactive Dyes for Cellulosic Fibers
Reactive dyes are the most permanent class of dyes for cellulosic fibers like cotton, as they form a covalent bond with the fiber's hydroxyl groups. 1-Amino-4-bromoanthraquinone is a precursor to its sulfonated form, 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic Acid), a cornerstone intermediate for many anthraquinone reactive dyes.[2][8][9][10]
Experimental Workflow: Synthesis of an MCT Reactive Dye
The synthesis involves a two-stage process: first, the formation of the chromophore, and second, the attachment of the reactive group (in this case, a monochlorotriazine or MCT moiety).
References
- 1. benchchem.com [benchchem.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Anthraquinone dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 9. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antifouling Activity of 1-Amino-4-bromoanthraquinone Analogues
In the relentless battle against marine biofouling, the scientific community is in continuous pursuit of potent, yet environmentally benign, antifouling agents. Anthraquinone derivatives, a class of compounds known for their diverse biological activities, have emerged as a promising scaffold for the development of novel antifoulants. This guide provides an in-depth comparison of the antifouling activity of 1-amino-4-bromoanthraquinone and its analogues, offering a technical resource for researchers, scientists, and professionals in the field of drug and materials development.
The Challenge of Marine Biofouling and the Promise of Anthraquinones
Marine biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, poses significant economic and operational challenges to maritime industries. Traditional antifouling coatings have often relied on biocides that, while effective, can have detrimental effects on marine ecosystems. This has spurred research into alternative, less toxic antifouling agents.
Anthraquinones (AQs) are a class of aromatic organic compounds that have been investigated for a range of bioactivities. Notably, compounds like citreorosein and emodin have demonstrated strong antifouling activity against the settlement of Balanus amphitrite (barnacle) larvae, a common and problematic fouling organism[1]. The core structure of 1-amino-4-bromoanthraquinone offers a versatile platform for synthetic modification, allowing for the fine-tuning of its antifouling properties.
Mechanism of Action: Beyond Simple Toxicity
The antifouling mechanism of anthraquinone analogues appears to be multifaceted, extending beyond simple toxicity to the target organisms. A significant mode of action is the inhibition of biofilm formation by marine bacteria, which is the critical first step in the biofouling process. Many of the tested anthraquinone compounds exhibit potent activity against biofilm-forming bacteria such as Vibrio carchariae and Pseudoalteromonas elyakovii at very low concentrations, while showing minimal antimicrobial effects[1]. This suggests that these compounds disrupt processes essential for biofilm adhesion and development rather than causing outright cell death, a desirable characteristic for an environmentally friendly antifoulant.
One proposed mechanism for this bioactivity is the interruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation[1]. By interfering with these signaling pathways, anthraquinone analogues can effectively prevent the initial stages of fouling.
Diagram: Proposed Antifouling Mechanism of Anthraquinone Analogues
Caption: Proposed mechanism of anthraquinone analogues in preventing biofouling.
Comparative Performance of Anthraquinone Analogues
A key aspect of developing new antifouling agents is understanding the structure-activity relationship (SAR). By systematically modifying the anthraquinone scaffold, it is possible to enhance antifouling potency while minimizing toxicity. The following table summarizes the minimum inhibitory concentrations (MICs) for biofilm adhesion by various anthraquinone analogues against the marine bacterium Vibrio carchariae. Lower MIC values indicate higher potency.
| Compound Name/Number | Chemical Structure | Biofilm Adhesion MIC (µg/mL) vs. V. carchariae |
| Phomarin (1) | 1,6,8-Trihydroxy-3-(2-oxopropyl)anthraquinone | 0.1 |
| 4-Hydroxydigitolutein (6) | 1,4,5-Trihydroxy-7-methoxy-2-methylanthraquinone | 0.01 |
| 2-Hydroxyanthraquinone (7) | 2-Hydroxyanthraquinone | 0.01 |
| Aloe-emodin (10) | 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone | 10 |
| Chrysotalunin (15) | 1,4,5,7-Tetrahydroxy-2-methylanthraquinone | 0.01 |
| Citreorosein (19) | 1,6,8-Trihydroxy-3-methylanthraquinone | 0.1 |
Data sourced from Preet et al., 2022[1].
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the substitution pattern on the anthraquinone core significantly influences its antibiofilm activity. For instance, compounds 6 , 7 , and 15 exhibit exceptionally low MICs of 0.01 µg/mL against V. carchariae[1]. This suggests that specific hydroxylation and methylation patterns are crucial for potent biofilm inhibition. In contrast, Aloe-emodin (10 ), a commercially used compound, shows a significantly higher MIC of 10 µg/mL, indicating lower efficacy in preventing biofilm formation by this particular bacterial strain[1].
While comprehensive comparative data on the anti-settlement activity of 1-amino-4-bromoanthraquinone analogues against macrofouling organisms like barnacles is still emerging, the potent antibiofilm activity of the broader anthraquinone class strongly suggests their potential as effective, broad-spectrum antifouling agents.
Experimental Methodologies: A Self-Validating Protocol
To ensure the trustworthiness and reproducibility of antifouling studies, a well-defined and self-validating experimental protocol is essential. The following is a detailed methodology for a barnacle larvae settlement assay, a standard method for evaluating the efficacy of antifouling compounds against macrofouling organisms.
Barnacle Larvae Settlement Assay
Objective: To determine the effective concentration (EC50) of test compounds required to inhibit the settlement of barnacle cyprid larvae.
Materials:
-
Cyprid larvae of Balanus amphitrite
-
24-well polystyrene plates
-
Filtered sterile seawater (FSW)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Sea-Nine 211)
-
Negative control (solvent only)
-
Stereomicroscope
Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds in FSW. The final solvent concentration should be kept constant across all wells and should not exceed a level known to be non-toxic to the larvae (typically <0.1%).
-
Assay Setup:
-
Add 1 mL of each test solution concentration to the wells of a 24-well plate. Each concentration should be tested in triplicate.
-
Include triplicate wells for the positive and negative controls.
-
-
Larval Introduction: Carefully add 10-15 competent cyprid larvae to each well.
-
Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Assessment:
-
After the incubation period, count the number of settled (metamorphosed) and unsettled (swimming or dead) larvae in each well under a stereomicroscope.
-
Larvae that are attached to the bottom of the well and have undergone metamorphosis are considered settled.
-
-
Data Analysis:
-
Calculate the percentage of settlement inhibition for each concentration relative to the negative control.
-
Determine the EC50 value (the concentration that inhibits 50% of larval settlement) using appropriate statistical software (e.g., probit analysis).
-
The LC50 (median lethal concentration) should also be determined to assess the toxicity of the compound. A high LC50/EC50 ratio is indicative of a non-toxic antifouling mechanism.
-
Diagram: Barnacle Larvae Settlement Assay Workflow
Caption: Step-by-step workflow for the barnacle larvae settlement assay.
Conclusion and Future Outlook
1-Amino-4-bromoanthraquinone analogues represent a promising class of compounds for the development of new-generation antifouling coatings. Their potent activity against the initial stages of biofilm formation, coupled with the potential for low toxicity, makes them an attractive alternative to traditional biocides. The structure-activity relationship studies highlight the importance of specific substitution patterns on the anthraquinone core for maximizing antifouling efficacy.
Future research should focus on synthesizing and evaluating a wider range of 1-amino-4-bromoanthraquinone analogues to establish a more comprehensive understanding of their SAR against both micro- and macrofouling organisms. In particular, obtaining robust EC50 and LC50 data for these compounds against key fouling species like Balanus amphitrite is crucial for their further development and potential commercialization. Integration of these compounds into coating formulations and subsequent field testing will be the ultimate validation of their real-world antifouling performance.
References
A Comparative Guide to the Biological Activity of 1-Amino-4-bromo Anthraquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 1-Amino-4-bromo-9,10-anthraquinone
The anthraquinone core, a tricyclic aromatic system, has long been a privileged scaffold in medicinal chemistry, giving rise to a plethora of biologically active molecules.[1] The strategic functionalization of this planar structure allows for the fine-tuning of its pharmacological properties. The 1-amino-4-bromo-9,10-anthraquinone moiety, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant potential as anticancer and antimicrobial agents. The presence of the amino group at the C1 position and the reactive bromine atom at the C4 position provides synthetic handles for introducing various substituents, thereby modulating the molecule's electronic and steric properties and, consequently, its biological activity.
This guide will explore the landscape of 1-amino-4-bromo anthraquinone derivatives, offering a comparative look at their performance in preclinical studies. We will examine the nuances of their anticancer and antimicrobial effects, supported by quantitative experimental data. Furthermore, we will dissect the key experimental protocols used to evaluate these activities and visualize the intricate signaling pathways through which these compounds exert their effects.
Comparative Anticancer Activity: A Tale of Substituents and Selectivity
Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The nature of the substituent introduced at the C4 position, replacing the bromine atom, plays a pivotal role in determining the potency and selectivity of these compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of anthraquinone derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution at the C4 Position: The introduction of various amino- and thio-containing moieties at the C4 position has been a fruitful strategy for enhancing anticancer activity. The nature of the substituent influences the compound's ability to intercalate into DNA, inhibit key enzymes like topoisomerases, and induce apoptosis.
-
Role of Nitrogen and Sulfur Moieties: The presence of amino and thioether linkages at the C4 position has been shown to be crucial for cytotoxicity. For instance, the synergistic effect of amino and sulfide groups can lead to enhanced activity against cancer cells.
-
Impact of Aromatic and Heterocyclic Rings: The incorporation of aromatic and heterocyclic rings in the side chain can modulate the compound's lipophilicity and its interaction with biological targets. Electron-donating substituents on these rings can further enhance anticancer activity through resonance effects.[2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound ID | C4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | -NH-(CH₂)₂-OH | HCT116 (Colon) | 17.80 | [3] |
| Derivative B | -S-aryl | MCF-7 (Breast) | Not specified, but showed good activity | [4] |
| Derivative C | -NH-aryl | K562 (Leukemia) | 2.17 - 2.35 | [1] |
| Derivative D | -NH-aryl | HeLa (Cervical) | 7.66 | [1] |
Note: The specific structures of the derivatives are often complex and are detailed in the cited literature.
Comparative Antimicrobial Activity: Targeting Microbial Machinery
Beyond their anticancer potential, this compound derivatives have also emerged as promising antimicrobial agents. Their planar structure allows them to interact with microbial DNA and essential enzymes, leading to the inhibition of growth and, in some cases, cell death.
Structure-Activity Relationship (SAR) in Antimicrobial Action
The structural features influencing the antimicrobial potency of anthraquinone derivatives include:
-
Polarity of Substituents: The introduction of polar substituents can enhance the antibacterial effects of anthraquinones.[5]
-
Hydroxyl Groups: While not always essential, the presence and position of hydroxyl groups can influence antimicrobial activity.[5]
-
Lipophilicity: The overall lipophilicity of the molecule, modulated by the substituents, affects its ability to penetrate microbial cell walls and membranes.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative anthraquinone derivatives against various pathogenic microbes.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Anthraquinone Derivatives | Staphylococcus aureus | 20 - 90 | [5] |
| Emodin | Staphylococcus aureus | 4 - 128 | [6] |
| Rhein | Staphylococcus aureus | 12.5 | [6] |
| Anthraquinone Derivatives | Escherichia coli (MDR) | 2 - 64 | [7] |
Experimental Protocols: Methodologies for Biological Evaluation
To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are paramount. This section details the methodologies for two key assays used in the evaluation of this compound derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizing the Mechanisms of Action
To better understand how this compound derivatives exert their biological effects, it is essential to visualize the underlying molecular pathways. The following diagrams, generated using Graphviz, illustrate a representative experimental workflow and a key signaling pathway involved in their anticancer activity.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An anthraquinone derivative from Luffa acutangula induces apoptosis in human lung cancer cell line NCI-H460 through p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acm.or.kr [acm.or.kr]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Spectroscopic Differentiation of 1-Amino-4-bromoanthraquinone and Its Positional Isomers
This guide provides an in-depth comparative analysis of 1-amino-4-bromoanthraquinone and its key positional isomers. For researchers in synthetic chemistry, materials science, and drug development, the precise characterization of constitutional isomers is not merely an academic exercise; it is a critical step for ensuring efficacy, safety, and reproducibility. The subtle shift of a functional group on the anthraquinone core can dramatically alter a compound's physicochemical and biological properties.[1]
Here, we dissect the spectroscopic signatures of four key isomers using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Our focus is not just on the data, but on the underlying chemical principles that give rise to their unique spectral fingerprints. This approach empowers researchers to move beyond simple data matching and make informed structural elucidations.
The constitutional isomers under comparison are:
-
Isomer A: 1-Amino-4-bromo-9,10-anthraquinone
-
Isomer B: 1-Amino-2-bromo-9,10-anthraquinone
-
Isomer C: 2-Amino-1-bromo-9,10-anthraquinone
-
Isomer D: 2-Amino-3-bromo-9,10-anthraquinone
References
A Comparative Performance Analysis of Anthraquinone-Derived Dyes and Azo Dyes for Scientific Applications
A Senior Application Scientist's Guide to Selecting the Optimal Dye Class for Research and Development
In the vast landscape of synthetic colorants, anthraquinone and azo dyes stand out as two of the most significant classes, each with a distinct set of properties that dictate their suitability for various scientific and industrial applications. This guide provides a comprehensive comparison of dyes derived from 1-Amino-4-bromo anthraquinone and their azo counterparts, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to make informed decisions.
I. At a Glance: Key Performance Differentiators
| Performance Metric | Dyes from this compound | Azo Dyes |
| Lightfastness | Generally Excellent | Variable (Fair to Good) |
| Thermal Stability | High | Moderate to High |
| Color Strength | Moderate to Good | High |
| Color Range | Bright Blues, Greens, and Violets | Wide spectrum (Yellows, Oranges, Reds) |
| Chemical Stability | Excellent | Good |
| Toxicity Profile | Generally lower, but data can be limited. | Potential for formation of carcinogenic aromatic amines.[1][2] |
II. Unveiling the Chemical Architecture: A Tale of Two Chromophores
The fundamental differences in the performance of these two dye classes are rooted in their distinct molecular structures.
Anthraquinone Dyes: Characterized by a robust, fused three-ring aromatic system, anthraquinone dyes exhibit exceptional stability.[3][4] The introduction of auxochromes, such as amino (-NH2) and bromo (-Br) groups in this compound, modulates the color and reactivity of the dye.[5][6] Dyes derived from this intermediate are known for their brilliant blue, green, and violet hues.[4]
Azo Dyes: The defining feature of an azo dye is the presence of one or more azo groups (-N=N-), which act as the primary chromophore.[7][8] This versatile class of dyes accounts for 60-70% of all dyes used in the food and textile industries.[7] The color of azo dyes is determined by the aromatic structures linked by the azo bridge, allowing for a vast palette of colors, particularly in the yellow, orange, and red spectrum.[7]
Caption: Generalized structures of Anthraquinone and Azo dyes.
III. A Deeper Dive into Performance Metrics
A. Lightfastness: The Test of Time
The ability of a dye to resist fading upon exposure to light is a critical performance parameter. Anthraquinone dyes are renowned for their excellent lightfastness, a property attributed to the inherent stability of their fused ring structure which is less susceptible to photochemical degradation.[4][5] In contrast, the azo bond in azo dyes can be more susceptible to cleavage by UV radiation, leading to a wider range of lightfastness ratings, from fair to good.
Experimental Protocol: Assessing Lightfastness (ISO 105-B02)
This standardized method is used to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.[9][10][11][12]
-
Sample Preparation: A specimen of the dyed material is mounted on a card.
-
Exposure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (ISO Blue Wool Scale #1 to #8), where a higher number indicates better lightfastness.[12][13] The rating is determined by identifying which blue wool reference shows a similar degree of fading.[12]
Caption: Workflow for ISO 105-B02 lightfastness testing.
B. Thermal Stability: Withstanding the Heat
Thermal stability is crucial for applications involving high temperatures. The rigid and planar structure of anthraquinone dyes contributes to their high thermal stability. Azo dyes, while generally stable, can undergo thermal degradation, often initiated by the cleavage of the azo bond at elevated temperatures.[14][15] Studies have shown that some azo dyes begin to decompose around 290°C.[16]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for assessing the thermal stability of materials.[14]
-
Sample Preparation: A small, accurately weighed sample (3-10 mg) of the dye is placed in an inert pan (e.g., alumina).[14]
-
Analysis: The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).[14]
-
Data Acquisition: The instrument measures the change in mass of the sample as a function of temperature.
-
Interpretation: The resulting TGA curve reveals the onset temperature of decomposition and the percentage of weight loss at different temperatures.
C. Color Strength: The Power of Hue
Color strength, or tinctorial strength, refers to a dye's ability to impart color.[17] Azo dyes typically exhibit higher color strength compared to anthraquinone dyes.[18] This is because the molar absorption coefficient of azo dyes is often higher.[4]
Experimental Protocol: Determining Relative Color Strength
The relative color strength of a dye is a crucial parameter for quality control and formulation.[19]
-
Standard and Sample Preparation: Prepare solutions of a standard dye and the sample dye at known concentrations.
-
Spectrophotometric Measurement: Using an absorbance spectrophotometer, measure the absorbance of each solution at its wavelength of maximum absorbance (λmax).[20]
-
Calculation: The relative color strength is calculated using the Kubelka-Munk equation or by a direct comparison of the absorbance values at λmax.[21]
D. Toxicity and Environmental Impact: A Critical Consideration
The toxicological profile of a dye is of paramount importance, particularly in the context of drug development and environmental regulations.
-
Azo Dyes: A significant concern with some azo dyes is their potential to be metabolized, under reductive conditions, to form aromatic amines, some of which are known or suspected carcinogens.[1][2]
-
Anthraquinone Dyes: While generally considered to have a more favorable toxicological profile, it is essential to evaluate each specific dye. Some studies suggest that certain anthraquinone dyes can exhibit higher aquatic toxicity compared to some azo dyes.[22]
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 425)
The OECD provides internationally accepted guidelines for testing the safety of chemicals.[23][24][25] Guideline 425 is a method for determining the acute oral toxicity of a substance.[26]
-
Dose Selection: An appropriate starting dose is selected based on available information about the substance.[26]
-
Administration: The substance is administered orally to a single animal.
-
Observation: The animal is observed for signs of toxicity and mortality.
-
Sequential Dosing: Based on the outcome of the first animal, subsequent animals are dosed at higher or lower levels to determine the LD50 (the dose that is lethal to 50% of the test animals).[26]
Caption: Simplified workflow for OECD 425 acute oral toxicity testing.
IV. Synthesis of Representative Dyes
A. Synthesis of a this compound Derivative
Dyes derived from this compound are typically synthesized via nucleophilic substitution reactions. A common precursor is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[6]
Protocol: Ullmann Condensation Reaction
This method is used to synthesize anilino- or (alkylamino)anthraquinone derivatives.[27]
-
Reactants: Combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), an appropriate amine or aniline derivative, and a phosphate buffer in a reaction vessel.[27]
-
Catalyst: Add a catalytic amount of elemental copper (Cu0).[27]
-
Reaction Conditions: Heat the mixture under microwave irradiation at 120°C for a short duration (2-20 minutes).[27]
-
Purification: The crude product is purified by extraction and column chromatography.[27]
B. Synthesis of an Azo Dye
The synthesis of azo dyes is a well-established two-step process: diazotization followed by an azo coupling reaction.[8][28]
Protocol: Diazotization and Azo Coupling
-
Diazotization: A primary aromatic amine is dissolved or suspended in a cold aqueous mineral acid (e.g., HCl) and treated with an aqueous solution of sodium nitrite (NaNO2) at a low temperature (0-5°C).[28][29] This forms an unstable diazonium salt.[28][29]
-
Azo Coupling: The freshly prepared diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the azo dye.[28][30]
V. Conclusion: Making the Right Choice
The selection between dyes derived from this compound and azo dyes is contingent upon the specific requirements of the application.
-
For applications demanding exceptional lightfastness and thermal stability, such as in materials science and the development of durable coatings, anthraquinone-derived dyes are the superior choice. Their robust chemical structure ensures longevity and resistance to degradation.[4][5]
-
When a broad color palette and high color strength are the primary considerations, as is often the case in histology and certain imaging applications, azo dyes offer unparalleled versatility. However, careful consideration of their potential toxicological profile is imperative.
Ultimately, a thorough evaluation of the performance data and a clear understanding of the application's demands will guide the discerning researcher to the optimal dye class.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability | MDPI [mdpi.com]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 6. BJOC - Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs [beilstein-journals.org]
- 7. Azo dye - Wikipedia [en.wikipedia.org]
- 8. jchemrev.com [jchemrev.com]
- 9. Colour fastness | Centexbel [centexbel.be]
- 10. blog.qima.com [blog.qima.com]
- 11. researchgate.net [researchgate.net]
- 12. atlas-mts.com.br [atlas-mts.com.br]
- 13. sdc.org.uk [sdc.org.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijsrp.org [ijsrp.org]
- 17. Measurement of the relationship between shade (%), reflectance (%) and color strength (K/S) [textiletoday.com.bd]
- 18. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 19. advanceseng.com [advanceseng.com]
- 20. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 24. oecd.org [oecd.org]
- 25. oecd.org [oecd.org]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. chemistrystudent.com [chemistrystudent.com]
- 30. fsw.cc [fsw.cc]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Amino-4-bromo anthraquinone by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded framework for validating the purity of 1-Amino-4-bromo anthraquinone, a crucial intermediate in the synthesis of various dyes and potential therapeutic agents, using High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the methodological choices and compares the robust, quantitative power of HPLC with other analytical techniques.
The Critical Role of Purity in Synthesis and Development
1-Amino-4-bromo-9,10-anthraquinone is a key building block in organic synthesis. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final product. The synthesis of this molecule, often involving the bromination of 1-aminoanthraquinone, can lead to several process-related impurities. These may include the starting material, isomeric byproducts such as 1-amino-2-bromoanthraquinone, and over-brominated species like 1-amino-2,4-dibromoanthraquinone[1][2]. Therefore, a validated, stability-indicating analytical method is not just a quality control measure but a fundamental component of process understanding and optimization.
Principle of Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent)[3]. For a quantitative purity assessment, the area under the chromatographic peak of the main component is compared to the total area of all detected peaks. This "area percent" method provides a reliable measure of the main compound's purity relative to its detectable impurities.
A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar compounds like this compound. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A Proposed Stability-Indicating HPLC Method
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the anthraquinone core. A 250 mm length ensures high resolution for separating closely related impurities. |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient Elution) | Acetonitrile is a common organic modifier in reversed-phase HPLC. Phosphoric acid is added to control the pH of the mobile phase, ensuring the consistent ionization state of the amino group and improving peak shape. A gradient elution is proposed to ensure the timely elution of both the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | The anthraquinone scaffold has a strong chromophore, making UV detection highly sensitive. 254 nm is a common wavelength for the detection of aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC Purity Analysis.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, establishes the performance characteristics of the method[5][6][7].
Key Validation Parameters
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from known impurities and from degradation products generated during forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions of the analyte at different concentrations and plotting the peak area against concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by applying the method to a sample of known purity (e.g., a certified reference material) or by spiking a sample with a known amount of pure analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed. The synthesized this compound is subjected to a variety of stress conditions to induce degradation[5][6][7][8]. The resulting degraded samples are then analyzed by the HPLC method to ensure that the degradation products are well-separated from the main peak.
Typical Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light
Caption: Workflow for Forced Degradation Studies.
Comparison with Alternative Purity Validation Methods
While HPLC is a powerful tool for purity determination, it is essential to understand its performance in the context of other available analytical techniques.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound[9][10]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
| Feature | HPLC (Area Percent) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation and relative peak area | Direct proportionality of NMR signal to molar concentration |
| Reference Standard | Requires a well-characterized reference standard of the analyte for identity confirmation and response factor determination. | Requires a certified internal standard of a different compound. |
| Quantitation | Relative purity based on detectable impurities. | Absolute purity determination. |
| Throughput | High throughput with autosamplers. | Lower throughput, longer acquisition times for high precision. |
| Advantages | High resolution, excellent for separating complex mixtures. | Primary analytical method, provides structural information. |
| Disadvantages | Impurities that do not have a chromophore or do not elute will not be detected. | Lower sensitivity than HPLC, requires more sample, potential for peak overlap in complex spectra. |
Melting Point Analysis
Melting point determination is a classical and straightforward technique for assessing the purity of a crystalline solid. A pure crystalline compound typically has a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range[11].
| Feature | HPLC (Area Percent) | Melting Point Analysis |
| Principle | Chromatographic separation | Observation of the temperature range over which a solid transitions to a liquid |
| Quantitation | Quantitative | Primarily qualitative or semi-quantitative |
| Information Provided | Purity value, number and relative amounts of impurities. | Indication of purity (sharp vs. broad melting range), identity confirmation through mixed melting point. |
| Advantages | High sensitivity and specificity. | Simple, rapid, and requires minimal sample and equipment. |
| Disadvantages | Requires more complex instrumentation and method development. | Insensitive to small amounts of impurities, not suitable for amorphous or thermally unstable compounds. |
Conclusion
The validation of the purity of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. High-Performance Liquid Chromatography stands out as a robust, sensitive, and quantitative technique for this purpose. A well-developed and validated stability-indicating HPLC method, as outlined in this guide, provides a comprehensive understanding of the purity profile, including potential process-related impurities and degradation products.
While alternative techniques like quantitative NMR and melting point analysis offer valuable and complementary information, HPLC remains the workhorse for routine purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and amenability to automation. By following a systematic approach to method development and validation, researchers can have high confidence in the quality of their synthesized this compound, thereby ensuring the integrity of their scientific endeavors.
References
- 1. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Separation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
A Comparative Guide to the Synthesis of 1-Amino-4-bromoanthraquinone: A Cost-Benefit Analysis for Researchers
For chemists and researchers in the fields of dye chemistry, pharmaceuticals, and materials science, 1-amino-4-bromoanthraquinone is a pivotal intermediate. Its strategic functionalization allows for the creation of a diverse array of valuable compounds. The selection of a synthetic route to this key molecule is a critical decision, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthesis routes to 1-amino-4-bromoanthraquinone, supported by experimental data to empower researchers in making informed decisions for their specific applications.
Introduction to 1-Amino-4-bromoanthraquinone
1-Amino-4-bromoanthraquinone is a key building block in the synthesis of a wide range of anthraquinone dyes, including vibrant blue and red shades for textiles. Beyond its role in coloration, its derivatives have been explored for their potential in medicinal chemistry and as functional materials. The presence of the amino and bromo substituents at the 1 and 4 positions, respectively, provides reactive handles for further chemical modifications, making it a versatile precursor for complex molecular architectures.
This guide will dissect the two predominant synthetic strategies: the direct bromination of 1-aminoanthraquinone and the sulfonation-bromination pathway, which proceeds through the important intermediate, 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly known as Bromamine Acid.
Route 1: Direct Bromination of 1-Aminoanthraquinone
The most straightforward approach to 1-amino-4-bromoanthraquinone is the direct electrophilic bromination of the readily available starting material, 1-aminoanthraquinone. However, this route is complicated by a lack of regioselectivity, often leading to a mixture of isomeric products.
Mechanistic Considerations
The amino group at the C1 position of the anthraquinone core is an activating, ortho-, para-directing group. Therefore, electrophilic attack by bromine can occur at both the C2 (ortho) and C4 (para) positions. This leads to the formation of the desired 1-amino-4-bromoanthraquinone, the undesired 1-amino-2-bromoanthraquinone isomer, and di-brominated byproducts.[1] The general mechanism for electrophilic aromatic bromination involves the generation of a highly electrophilic bromine species, often facilitated by a Lewis acid catalyst, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[2][3] Subsequent deprotonation restores the aromaticity and yields the brominated product.
Experimental Approaches and Challenges
Several strategies have been developed to enhance the selectivity for the desired 4-bromo isomer:
-
Bromination in Carboxylic Acids: Conducting the bromination in a carboxylic acid solvent, such as a mixture of acetic acid and propionic acid, in the presence of hydrobromic acid has been shown to significantly improve the ratio of the 4-bromo to the 2-bromo isomer.[4] This method can increase the 4-isomer:2-isomer mole ratio from approximately 7:1 to as high as 20:1.[1] The acidic conditions likely protonate the amino group, modulating its directing effect and sterically hindering the ortho position.
-
Bromination in Pyridine: The use of pyridine as a solvent for the bromination of 1-methylaminoanthraquinone has been reported with yields of 70-74%.[5] However, the use of pyridine on an industrial scale is often undesirable due to its odor, cost, and disposal challenges.[1]
Key Challenge: Isomer Separation
A significant drawback of the direct bromination route is the difficulty in separating the desired 1-amino-4-bromoanthraquinone from the 1-amino-2-bromoanthraquinone isomer due to their similar physical properties. This often requires tedious purification techniques such as fractional crystallization or chromatography, which can lead to a substantial loss of the final product and increase the overall cost and time of the synthesis.
Route 2: The Sulfonation-Bromination Pathway
To overcome the selectivity issues of direct bromination, a widely employed industrial method involves the initial sulfonation of 1-aminoanthraquinone to introduce a directing group, followed by bromination and, if required, subsequent desulfonation. This route primarily yields 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid), a valuable water-soluble dye intermediate in its own right.[6]
Mechanistic Rationale
The introduction of a sulfonic acid group (-SO₃H) at the C2 position serves two primary purposes. First, it deactivates the ring towards further electrophilic substitution, but more importantly, it acts as a bulky directing group, sterically hindering the ortho position (C3) and electronically favoring substitution at the para position (C4). This results in a highly regioselective bromination at the C4 position. Interestingly, any 1-aminoanthraquinone-2,4-disulfonic acid that may form during the initial sulfonation can still be converted to the desired product, as the 4-sulfonic acid group can be replaced by bromine during the bromination step.[7]
Experimental Methodologies
Two main variations of the sulfonation-bromination route are commonly used:
This is a robust and widely patented industrial process where 1-aminoanthraquinone is sulfonated with oleum (sulfuric acid containing dissolved sulfur trioxide, SO₃) and then brominated in the same reaction vessel.[8][9]
Experimental Protocol: One-Pot Synthesis of Bromamine Acid [8][9]
-
Sulfonation: 150g of 1-aminoanthraquinone is introduced into a mixture of 200 ml of 20% oleum and 100 g of anhydrous sodium sulfate. The mixture is heated to 130°C for several hours.
-
Bromination: The reaction mixture is cooled to 80°C, and a catalytic amount of iodine (0.2 g) is added. Bromine (e.g., 21 ml) is then slowly added while maintaining the temperature at 80°C.
-
Work-up: After the reaction is complete, the mixture is carefully diluted with sulfuric acid to precipitate the sulfate salt of 1-amino-4-bromoanthraquinone-2-sulfonic acid. The precipitate is filtered and washed. The product can then be neutralized to obtain the sodium salt (Bromamine Acid).
This one-pot procedure is economically advantageous as it avoids the isolation of the intermediate sulfonic acid.[10]
In this two-step process, 1-aminoanthraquinone is first sulfonated using chlorosulfonic acid in an inert organic solvent, such as nitrobenzene. The resulting 1-aminoanthraquinone-2-sulfonic acid is then isolated and subsequently brominated in a separate step, often in an aqueous solution.[11] While this method can offer high purity, it involves the use of hazardous solvents and an additional isolation step, which can increase the overall process complexity and cost.
The Final Step: Desulfonation
For applications requiring the non-sulfonated 1-amino-4-bromoanthraquinone, the sulfonic acid group must be removed from Bromamine Acid. This is typically achieved through hydrolysis in an aqueous acidic solution at elevated temperatures.[10] While this step is crucial for obtaining the final target molecule, detailed, high-yield protocols are less commonly reported in readily accessible literature, and this additional step adds to the overall cost and complexity of the synthesis. There are also reports of biological desulfonation methods, though these are more relevant for environmental remediation than for industrial synthesis.[12]
Cost-Benefit Analysis
The choice between these two primary synthetic routes depends on a careful evaluation of several factors.
| Feature | Route 1: Direct Bromination | Route 2: Sulfonation-Bromination |
| Starting Materials Cost | 1-Aminoanthraquinone (~$27/25g - | 1-Aminoanthraquinone, Oleum (
|
| Yield | Variable, depends heavily on reaction conditions and purification efficiency. | High yield of the sulfonated intermediate (Bromamine Acid), often over 85-90%.[14] The yield of the final desulfonated product depends on the efficiency of the hydrolysis step. |
| Purity & Selectivity | Lower selectivity, leading to a mixture of isomers and di-brominated products requiring extensive purification.[1] | High regioselectivity for the 4-bromo isomer. The intermediate Bromamine Acid can be obtained in high purity (>98%).[14] |
| Process Complexity | Seemingly simpler one-step reaction, but complicated by difficult purification. | Multi-step process (sulfonation, bromination, and optional desulfonation), but the high selectivity simplifies purification of the intermediate. |
| Safety & Environmental | Avoids the use of highly corrosive oleum or chlorosulfonic acid. Use of pyridine raises environmental and safety concerns.[1] | Involves the use of highly hazardous and corrosive oleum or chlorosulfonic acid, requiring specialized handling and equipment. Generates acidic waste streams. |
| Scalability | Challenging to scale up due to purification issues. | Well-established for large-scale industrial production, particularly the one-pot oleum method. |
Note: The provided chemical prices are estimates based on available data and can vary significantly based on supplier, purity, and volume.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams outline the key transformations.
Caption: Comparative workflows for the synthesis of 1-Amino-4-bromoanthraquinone.
Conclusion and Recommendations
The optimal synthesis route for 1-amino-4-bromoanthraquinone is highly dependent on the specific needs of the researcher and the intended application of the final product.
-
For applications where the sulfonated intermediate, Bromamine Acid, is the desired product , such as in the synthesis of water-soluble dyes, the one-pot sulfonation-bromination ("Oleum") method is unequivocally the superior choice. It is a cost-effective, high-yielding, and highly selective process that is well-established for industrial-scale production.
-
For laboratory-scale synthesis of the non-sulfonated 1-amino-4-bromoanthraquinone where high purity is paramount , the sulfonation-bromination followed by desulfonation is the recommended route. Although it involves more steps, the high regioselectivity of the bromination step ensures a cleaner product, simplifying the final purification.
-
The direct bromination route is generally less favorable due to the challenges of isomer separation. However, for exploratory or small-scale work where a mixture of isomers may be acceptable or where specialized purification equipment is available, the use of carboxylic acid/HBr systems can provide a more direct, albeit less clean, pathway to the target molecule.
Researchers must weigh the trade-offs between the number of synthetic steps, the cost of reagents, the ease of purification, and the inherent safety and environmental risks associated with each method. By carefully considering these factors, the most efficient and cost-effective path to 1-amino-4-bromoanthraquinone can be selected for their specific research and development needs.
References
- 1. EP0585395A1 - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 2. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Oleum Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 7. researchgate.net [researchgate.net]
- 8. businessanalytiq.com [businessanalytiq.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. EP0001084B1 - Process for preparing 1-amino-2-sulfo-4-bromo-anthraquinone - Google Patents [patents.google.com]
- 11. EP0132689B1 - Process for the preparation of 1-amino-4-bromo-anthraquinone-2-sulfonic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. businessanalytiq.com [businessanalytiq.com]
- 14. CN1403444A - Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate - Google Patents [patents.google.com]
A Comparative Environmental Impact Assessment of 1-Amino-4-bromoanthraquinone Synthesis: A Guide for Researchers
For researchers and professionals in medicinal chemistry and materials science, 1-amino-4-bromoanthraquinone is a pivotal intermediate. Its synthesis, however, has traditionally been fraught with environmental concerns, necessitating a shift towards more sustainable methodologies. This guide provides an in-depth, objective comparison of the conventional synthesis of 1-amino-4-bromoanthraquinone with a greener, alternative route. The analysis is supported by experimental data and a quantitative assessment of the environmental impact using established green chemistry metrics.
The Environmental Imperative in Chemical Synthesis
The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The synthesis of fine chemicals and pharmaceutical intermediates, such as 1-amino-4-bromoanthraquinone, is a key area where these principles can have a significant positive impact.
The Conventional Synthesis: A Pathway with a Heavy Footprint
The traditional route to 1-amino-4-bromoanthraquinone is a multi-step process that begins with the nitration of anthraquinone, followed by reduction and subsequent bromination. While effective in producing the target molecule, this pathway is laden with environmental and safety issues.
Nitration of Anthraquinone
The initial step involves the nitration of anthraquinone using a mixture of concentrated nitric acid and sulfuric acid.[1] This process is known to generate significant acidic waste and can lead to the formation of unwanted by-products, such as dinitroanthraquinones, which are difficult to separate and often discarded.[2] The use of strong acids also poses a risk of runaway reactions and equipment corrosion.
Reduction of 1-Nitroanthraquinone
The subsequent reduction of the nitro group to an amine is typically achieved using reducing agents that can generate hazardous waste streams.
Bromination with Elemental Bromine
The final step, the bromination of 1-aminoanthraquinone, traditionally employs liquid bromine.[3] Elemental bromine is a highly toxic, corrosive, and volatile substance that presents significant handling and storage challenges.[4] Accidental release can have severe consequences for both human health and the environment. Moreover, these reactions often exhibit low atom economy, with a substantial portion of the bromine ending up as waste bromide salts.
A Greener Alternative: In-Situ Bromine Generation
A more environmentally benign approach to the synthesis of 1-amino-4-bromoanthraquinone involves a cleaner synthesis of the 1-aminoanthraquinone intermediate followed by a safer bromination step that avoids the direct use of elemental bromine.
Greener Synthesis of 1-Aminoanthraquinone
A more sustainable method for producing 1-aminoanthraquinone involves the highly chemo- and regioselective reduction of 1-nitroanthraquinone using sodium hydrosulfide (NaHS) in water under mild conditions.[5] This method is described as clean, operationally simple, with an easy work-up, making it suitable for industrial production.[5]
In-Situ Generation of Bromine
The key to a greener bromination lies in the in-situ generation of the brominating agent. One such method involves the oxidation of hydrogen bromide (HBr) with hydrogen peroxide (H₂O₂).[6] This reaction produces bromine directly in the reaction mixture, which is then consumed in the bromination of 1-aminoanthraquinone. This approach eliminates the need to handle and store hazardous liquid bromine.
Quantitative Comparison of Synthesis Routes
To objectively assess the environmental performance of the conventional and greener synthesis routes, we can utilize established green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).
| Metric | Conventional Synthesis | Greener Synthesis |
| Atom Economy | Lower | Higher |
| E-Factor (Waste/Product Ratio) | High | Significantly Lower |
| Process Mass Intensity (PMI) | High | Significantly Lower |
| Key Hazards | Use of concentrated acids, liquid bromine | Use of H₂O₂ and HBr |
| Waste Generation | Acidic waste, bromide salts | Primarily water |
Note: The values in the table are qualitative comparisons based on the nature of the reagents and reactions involved. Precise quantitative data would require a detailed life cycle assessment of specific industrial processes.
Experimental Protocols
Conventional Synthesis of 1-Amino-4-bromoanthraquinone
Step 1: Nitration of Anthraquinone
-
In a suitable reactor, add concentrated sulfuric acid.
-
Slowly add anthraquinone to the sulfuric acid with stirring.
-
Cool the mixture and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed until the desired conversion is achieved.
-
Pour the reaction mixture onto ice to precipitate the 1-nitroanthraquinone.
-
Filter and wash the product with water until neutral.
Step 2: Reduction of 1-Nitroanthraquinone
-
Suspend the 1-nitroanthraquinone in water.
-
Add a suitable reducing agent (e.g., sodium sulfide) and heat the mixture.
-
Monitor the reaction until the reduction is complete.
-
Filter and wash the resulting 1-aminoanthraquinone.
Step 3: Bromination of 1-Aminoanthraquinone
-
Dissolve 1-aminoanthraquinone in a suitable solvent (e.g., acetic acid).
-
Slowly add liquid bromine to the solution.
-
Heat the reaction mixture to complete the bromination.
-
Cool the mixture and isolate the 1-amino-4-bromoanthraquinone product by filtration.
Greener Synthesis of 1-Amino-4-bromoanthraquinone
Step 1: Green Synthesis of 1-Aminoanthraquinone [5]
-
Prepare a slurry of 1-nitroanthraquinone in water.
-
In a separate vessel, prepare an aqueous solution of sodium hydrosulfide (NaHS).
-
Add the NaHS solution dropwise to the 1-nitroanthraquinone slurry under controlled temperature.
-
After the addition, continue stirring until the reaction is complete.
-
Filter the 1-aminoanthraquinone product and wash with water.
Step 2: In-Situ Bromination of 1-Aminoanthraquinone [6]
-
Dissolve 1-aminoanthraquinone in a suitable solvent.
-
Add a stoichiometric amount of hydrogen bromide (HBr).
-
Slowly add hydrogen peroxide (H₂O₂) to the mixture. The H₂O₂ will oxidize HBr to generate bromine in situ.
-
The generated bromine will then react with the 1-aminoanthraquinone to form the desired product.
-
After the reaction is complete, the product can be isolated by filtration and washing.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conventional and greener synthesis routes for 1-amino-4-bromoanthraquinone.
Caption: Conventional synthesis of 1-Amino-4-bromoanthraquinone.
Caption: Greener synthesis of 1-Amino-4-bromoanthraquinone.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates that the greener synthesis route for 1-amino-4-bromoanthraquinone offers significant environmental advantages over the conventional method. By employing a cleaner reduction step and an in-situ bromination process, this alternative pathway minimizes the use of hazardous reagents, reduces waste generation, and improves the overall safety of the synthesis.
For researchers and drug development professionals, the adoption of such greener methodologies is not only an ethical responsibility but also a strategic advantage. As environmental regulations become more stringent and the demand for sustainable products increases, the development and implementation of green chemistry principles will be paramount to the long-term success of the chemical and pharmaceutical industries. Further research into catalytic and solvent-free reaction conditions could lead to even more environmentally friendly and economically viable syntheses of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. US5117014A - Process for the preparation of 1-amino-4-bromoanthraquinones - Google Patents [patents.google.com]
- 4. US4543214A - Process for the preparation of bromoanthraquinones - Google Patents [patents.google.com]
- 5. journalajacr.com [journalajacr.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-4-bromo anthraquinone
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends far beyond the bench. 1-Amino-4-bromo anthraquinone, a key intermediate in the synthesis of advanced dyes and pharmaceuticals, presents specific disposal challenges due to its chemical structure and toxicological profile. This guide provides a procedural framework for its responsible management, grounded in regulatory compliance and field-proven best practices. Our objective is to empower researchers and laboratory managers to handle this compound with the highest degree of safety and scientific integrity, ensuring that its disposal pathway is as meticulously planned as its application.
Hazard Identification & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. As a halogenated aromatic compound, its hazards are multifaceted.
-
Health Hazards: The primary routes of occupational exposure are inhalation of dust and dermal contact.[1] The compound is classified as a skin sensitizer and may cause an allergic skin reaction. It is also suspected of causing cancer (Carcinogenicity Category 1B). Accidental exposure can lead to skin and serious eye irritation.[2][3]
-
Environmental Hazards: Like many synthetic dyes and their precursors, anthraquinone derivatives can be persistent in the environment and may be toxic to aquatic life.[4][5] Improper release into sewer systems or waterways can disrupt aquatic ecosystems.[6] The brominated nature of the molecule necessitates special consideration during thermal decomposition to prevent the formation of hazardous byproducts like polybrominated dibenzofurans (PBDFs) or dioxins (PBDDs).[7]
This toxicological profile mandates that this compound be treated as a hazardous waste, never to be disposed of via standard laboratory drains or general refuse.[6][8]
| Hazard Classification | Description | Primary Precaution |
| Skin Sensitization (Cat. 1) | May cause an allergic skin reaction upon contact.[9] | Wear appropriate protective gloves and clothing.[10] |
| Carcinogenicity (Cat. 1B) | Suspected of causing cancer. | Minimize exposure; handle only in well-ventilated areas or under a chemical fume hood. |
| Serious Eye Irritation | Causes serious eye irritation upon contact.[2][3] | Wear chemical safety goggles or a face shield.[2] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment; do not dispose of down the drain.[6] |
Core Principles for Chemical Waste Management
Before detailing the specific protocol, it is crucial to embed the disposal process within the broader strategy of laboratory waste management. The universally accepted "waste hierarchy" provides a framework for minimizing risk and environmental impact.
-
Source Reduction & Substitution: The most effective strategy is to minimize waste generation. Order only the quantity of this compound required for your experiments.[11][12] Where scientifically viable, consider substituting it with a less hazardous alternative.
-
Segregation: Never mix this compound waste with other waste streams. It must be segregated as a halogenated organic solid waste.[13][14] This is critical because halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[15][16]
-
Regulatory Compliance: All chemical waste disposal is governed by strict regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] These regulations dictate everything from container labeling to storage time limits.[8][11]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the point of waste generation to its final removal by a certified hazardous waste contractor.
Step 1: Immediate Handling and Segregation at the Point of Generation
Proper disposal begins the moment a material is designated as waste.
-
Designate Waste: This includes expired or unwanted pure chemical, reaction byproducts, and contaminated materials (e.g., weighing paper, gloves, silica gel).
-
Segregate Immediately: Place all this compound waste into a dedicated, properly labeled container designated for "Halogenated Organic Solid Waste."[14] Do not mix with non-halogenated solvents, aqueous waste, or general trash.
-
Personal Protective Equipment (PPE): Continue to wear all necessary PPE, including a lab coat, nitrile gloves, and safety goggles, when handling the waste.[9][10]
Step 2: Containerization and Labeling
Proper containment and communication of hazards are non-negotiable.
-
Select an Appropriate Container: Use a container that is chemically compatible and in good condition, with a secure, leak-proof closure.[8] For solid waste, a wide-mouth high-density polyethylene (HDPE) or glass container is suitable. Leave original chemicals in their original containers whenever possible.
-
Label Correctly and Completely: The container must be clearly labeled with the words "Hazardous Waste."[17] The label must also include:
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[11]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Containment: Keep the waste container closed at all times except when adding waste.[11] It is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[13][17]
-
Storage Limits: Federal regulations limit the accumulation of hazardous waste in an SAA to 55 gallons. Once this limit is reached, the waste must be removed within three calendar days.[11]
Step 4: Final Disposal via Approved Channels
This compound cannot be neutralized or treated in a standard laboratory setting. Final disposal must be handled by a licensed environmental services contractor.
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.
-
Thermal Destruction (Incineration): The approved disposal method for halogenated organic compounds is high-temperature incineration.[18] As this compound contains bromine (a halogen), it requires incineration at temperatures of at least 1100 °C to ensure complete destruction and prevent the release of halogenated byproducts.[15][16] Your waste contractor will ensure this specific disposal pathway is followed.
-
Documentation: Maintain all records and manifests associated with the waste pickup. This documentation is a legal requirement and part of your laboratory's compliance record.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of materials related to this compound.
Caption: Decision workflow for this compound waste.
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action to mitigate harm.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent the spread of the solid material. Avoid generating dust.
-
Cleanup: For small spills, gently sweep up the material and place it into a sealed container for disposal as hazardous waste.[2] Do not use a vacuum cleaner unless it is equipped with a HEPA filter. Dampening the solid material with a suitable solvent may be advised to prevent dust generation, but consult your specific institutional procedures.[19][20]
-
Decontaminate: Clean the affected area thoroughly with soap and water.[19] All cleanup materials (wipes, gloves, etc.) must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[21]
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that protects laboratory personnel, the wider community, and the environment.
References
- 1. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 1-Amino-4-bromoanthraquinone | C14H8BrNO2 | CID 627326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Removal of anthraquinone dye from wastewaters by hybrid modified activated carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. iip.res.in [iip.res.in]
- 13. acewaste.com.au [acewaste.com.au]
- 14. uakron.edu [uakron.edu]
- 15. zerowasteeurope.eu [zerowasteeurope.eu]
- 16. zeeco.com [zeeco.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. ANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
